molecular formula C7H5ClO2<br>C6H5OCOCl<br>C7H5ClO2 B146348 Phenyl chloroformate CAS No. 1885-14-9

Phenyl chloroformate

货号: B146348
CAS 编号: 1885-14-9
分子量: 156.56 g/mol
InChI 键: AHWALFGBDFAJAI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Phenyl chloroformate (CAS 1885-14-9) is a versatile reagent and crucial chemical intermediate in organic synthesis and industrial research . Its primary value lies in its role in the synthesis of active pharmaceutical ingredients (APIs), carbamates, and urethanes, serving the rapidly growing pharmaceutical industry . Furthermore, it is extensively used as a building block in the agrochemical sector for producing herbicides, pesticides, and fungicides, and in the polymer industry for the synthesis of various resins . The mechanism of action for this compound involves nucleophilic substitution reactions. Studies on its methanolysis and aminolysis reveal a concerted associative (S_N2) mechanism, characterized by large positive ρ values and low enthalpies of activation, which is similar to the behavior of benzoyl chlorides . This reactivity makes it particularly effective in the dealkylation of tertiary aliphatic amines and in cyclization reactions to form important heterocyclic scaffolds like the 1,3,4-thiadiazole core . This product is classified as a dangerous good (UN 2746) and belongs to packing group II . It is supplied For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals. Handle with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

phenyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO2/c8-7(9)10-6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWALFGBDFAJAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5OC(O)Cl, Array, C7H5ClO2
Record name PHENYL CHLOROFORMATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4211
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENYL CHLOROFORMATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1007
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044403
Record name Phenyl carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Phenyl chloroformate appears as a colorless liquid with a strong odor. Toxic by ingestion, inhalation and skin absorption. Very irritating to skin and eyes. Used to make other chemicals., Colorless liquid with a pungent odor; [ICSC], COLOURLESS-TO-LIGHT-YELLOW LIQUID WITH PUNGENT ODOUR.
Record name PHENYL CHLOROFORMATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4211
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenyl chloroformate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9246
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name PHENYL CHLOROFORMATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1007
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

188-189 °C
Record name PHENYL CHLOROFORMATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1007
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

69 °C c.c.
Record name PHENYL CHLOROFORMATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1007
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Solubility in water: reaction
Record name PHENYL CHLOROFORMATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1007
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

Density (at 20 °C): 1.2 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
Record name PHENYL CHLOROFORMATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1007
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

Relative vapor density (air = 1): 5.41
Record name PHENYL CHLOROFORMATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1007
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

0.67 [mmHg], Vapor pressure, Pa at 20 °C: 90
Record name Phenyl chloroformate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9246
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name PHENYL CHLOROFORMATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1007
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

CAS No.

1885-14-9
Record name PHENYL CHLOROFORMATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4211
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenyl chloroformate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1885-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyl chloroformate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001885149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PHENYL CHLOROFORMATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210946
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenyl chloroformate
Source EPA Acute Exposure Guideline Levels (AEGLs)
URL https://www.epa.gov/aegl/phenyl-chloroformate-results-aegl-program
Description Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl
Record name Carbonochloridic acid, phenyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenyl carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenyl chloroformate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.953
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENYL CHLOROFORMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TND0D6D3Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PHENYL CHLOROFORMATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1007
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-28 °C
Record name PHENYL CHLOROFORMATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1007
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Foundational & Exploratory

Phenyl Chloroformate: A Comprehensive Technical Guide to its Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl chloroformate (C₇H₅ClO₂) is a versatile and highly reactive organic compound that serves as a crucial reagent in a multitude of chemical transformations.[1] Structurally, it is the phenyl ester of chloroformic acid.[2] Its utility in organic synthesis is primarily derived from the electrophilic nature of its carbonyl carbon, making it an excellent precursor for the introduction of the phenoxycarbonyl group. This functionality is instrumental in the synthesis of a wide array of important organic molecules, including carbamates, carbonates, and ureas, many of which are core structures in pharmaceuticals and agrochemicals.[3][4] this compound is also employed as a dehydrating agent and in peptide coupling reactions.[3][5] This technical guide provides an in-depth overview of the chemical properties, reactivity, and key applications of this compound, complete with experimental protocols and visual diagrams to aid researchers in its effective and safe utilization.

Chemical and Physical Properties

This compound is a colorless to light-yellow liquid with a pungent odor.[2] It is a combustible liquid and is sensitive to moisture, readily hydrolyzing in the presence of water.[5][6] For long-term use, it should be stored at refrigerated temperatures under an inert atmosphere.[1][7] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₇H₅ClO₂[1]
Molecular Weight 156.57 g/mol [1]
CAS Number 1885-14-9[1]
IUPAC Name phenyl carbonochloridate[2]
Synonyms Phenyl chlorocarbonate, Chloroformic acid phenyl ester, Phenoxycarbonyl chloride[2][5]
Appearance Colorless to light-yellow liquid with a pungent odor[2]
Boiling Point 188-189 °C (at 1013 hPa)[2][8]
74-75 °C (at 13 mmHg)[5]
Melting Point -28 °C[2]
Density 1.248 g/mL at 25 °C[5]
Refractive Index (n20/D) 1.511[5]
Flash Point 69 °C (closed cup)
Autoignition Temperature 540 °C[2]
Solubility Soluble in chloroform, benzene, ether, and N,N-dimethylformamide. Insoluble in and reacts with water.[5]
Vapor Pressure 0.9 hPa at 20 °C[8]

Spectroscopic Data

The structural features of this compound can be confirmed through various spectroscopic techniques. A summary of its key spectral data is provided below.

Spectroscopic TechniqueKey Features and ObservationsReference(s)
Infrared (IR) Spectroscopy Strong C=O stretching vibration around 1770-1815 cm⁻¹.[9]
C-O stretching bands in the fingerprint region (1000-1300 cm⁻¹).[9]
Aromatic C-H and C=C stretching vibrations.[9]
¹H NMR Spectroscopy Aromatic protons typically appear as a multiplet in the range of 7.1-7.5 ppm.[10][11]
¹³C NMR Spectroscopy Carbonyl carbon (C=O) signal is observed around 150.8 ppm.[6]
Aromatic carbon signals appear in the range of approximately 122-151 ppm.[5][6]
Mass Spectrometry (MS) The molecular ion peak (M+) is observed at m/z 156.[12]
Common fragmentation patterns include the loss of Cl (m/z 121), CO (m/z 128), and CO₂ (m/z 112). The base peak is often observed at m/z 77, corresponding to the phenyl cation.[10][13][14]

Reactivity and Key Applications

The reactivity of this compound is dominated by the susceptibility of its carbonyl carbon to nucleophilic attack. This reactivity profile makes it a valuable reagent in a variety of synthetic transformations.

Reactivity Profile
Reactant/ConditionProduct(s)NotesReference(s)
Water (Hydrolysis) Phenol, Carbon Dioxide, and Hydrochloric AcidVigorous reaction, especially in the presence of moisture.[4]
Alcohols Phenyl CarbonatesForms mixed carbonates.[4]
Primary and Secondary Amines Phenyl CarbamatesA widely used method for the synthesis of carbamates.[4]
Tertiary Amines N-dealkylation to form Phenyl Carbamates and Alkyl HalidesA useful method for the dealkylation of tertiary amines.[1][2]
Primary Amides NitrilesActs as a dehydrating agent in the presence of a base like pyridine.[15]
Thermal Decomposition Toxic and corrosive fumes, including hydrogen chloride, phenol, and carbon oxides.Occurs upon heating.[5]
Reaction with Nucleophiles: A General Overview

This compound reacts readily with a wide range of nucleophiles. The general reaction mechanism involves the nucleophilic attack at the electrophilic carbonyl carbon, followed by the departure of the chloride ion as a good leaving group.

G PC This compound (C₆H₅OCOCl) Product Product (C₆H₅OC(O)Nu) PC->Product + Nu-H Nu Nucleophile (Nu-H) HCl Hydrogen Chloride (HCl)

Caption: General reaction of this compound with a nucleophile.

Experimental Protocols

Synthesis of Carbamates from Primary and Secondary Amines

This protocol provides a general guideline for the synthesis of phenyl carbamates.

Materials:

  • Primary or secondary amine (1.0 equiv)

  • This compound (1.1 equiv)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine, Pyridine, or an aqueous base like NaHCO₃) (1.0-1.2 equiv)

  • Water

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., Dichloromethane, Ethyl Acetate)

Procedure:

  • Dissolve the amine (1.0 equiv) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • If a base is required, add it to the solution (1.0-1.2 equiv).

  • Cool the mixture to the desired temperature (typically 0 °C to room temperature).

  • Add this compound (1.1 equiv), either neat or dissolved in a small amount of the reaction solvent, dropwise to the stirred amine solution.

  • Allow the reaction to stir at the chosen temperature until completion, monitoring by an appropriate method (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over an anhydrous salt, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

G start Start dissolve_amine Dissolve amine and base in anhydrous solvent start->dissolve_amine cool_mixture Cool mixture to 0°C - RT dissolve_amine->cool_mixture add_pcf Add this compound dropwise cool_mixture->add_pcf stir_reaction Stir until completion (Monitor by TLC/LC-MS) add_pcf->stir_reaction quench Quench with H₂O or aq. NaHCO₃ stir_reaction->quench extract Extract with organic solvent quench->extract wash_dry Wash with brine, dry, and concentrate extract->wash_dry purify Purify by chromatography or recrystallization wash_dry->purify end End purify->end

Caption: Experimental workflow for carbamate synthesis.

Conversion of Primary Amides to Nitriles

This procedure describes a mild method for the dehydration of primary amides to nitriles.[15]

Materials:

  • Primary amide (1.0 equiv)

  • This compound (1.1 equiv)

  • Anhydrous pyridine (2.0 equiv)

  • Anhydrous dichloromethane

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred, ice-cooled solution or suspension of the primary amide (1.0 equiv) in dry dichloromethane, add anhydrous pyridine (2.0 equiv).

  • Add this compound (1.1 equiv) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 8-10 hours (monitor by TLC).

  • Quench the reaction with water.

  • Extract the mixture with dichloromethane.

  • Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Cleavage of Tertiary Amines

This general procedure is effective for the N-dealkylation of tertiary amines.[1][2]

Materials:

  • Tertiary amine (1.0 equiv)

  • This compound (0.96 equiv)

  • Anhydrous dichloromethane

  • 4M Sodium hydroxide solution

  • 2M Hydrochloric acid solution

  • Water

Procedure:

  • Dissolve the tertiary amine (1.0 equiv) in dry dichloromethane and cool to 5 °C.

  • Add a solution of freshly distilled this compound (0.96 equiv) in dichloromethane.

  • Allow the reaction to proceed under appropriate conditions (time and temperature may vary depending on the substrate).

  • Wash the solution successively with 4M sodium hydroxide, 2M hydrochloric acid, and water.

  • Dry the organic layer and evaporate the solvent to isolate the product.

G cluster_step1 Step 1: Formation of Quaternary Ammonium Salt cluster_step2 Step 2: Nucleophilic Attack by Chloride cluster_step3 Step 3: Formation of Products amine Tertiary Amine (R₃N) salt Quaternary Ammonium Salt amine->salt + C₆H₅OCOCl pcf This compound salt2 Quaternary Ammonium Salt chloride Chloride Ion (Cl⁻) attack Nucleophilic attack on an alkyl group (R) chloride->attack carbamate Phenyl Carbamate (R₂NCOOC₆H₅) attack->carbamate alkyl_chloride Alkyl Chloride (R-Cl) attack->alkyl_chloride

Caption: Mechanism of tertiary amine cleavage with this compound.

Safety and Handling

This compound is a corrosive and toxic substance that requires careful handling.[10]

  • Hazards: It is harmful if swallowed, fatal if inhaled, and causes severe skin burns and eye damage.[8][10] It is also combustible and reacts with water to liberate toxic and corrosive hydrogen chloride gas.[10]

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood and wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[2]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Keep away from moisture, heat, sparks, and open flames.[10] It is incompatible with strong oxidizing agents, alcohols, amines, and bases.[5]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container under an inert atmosphere.[1][7] Refrigeration is recommended for long-term storage.[5][7]

  • Spills and Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste. Do not use water to clean up spills.[10] Neutralize with a cold alkaline solution.[4]

Conclusion

This compound is a potent and versatile reagent with broad applications in organic synthesis, particularly in the formation of carbamates and carbonates, which are prevalent in medicinal chemistry and materials science. Its high reactivity necessitates careful handling and storage. This guide provides researchers, scientists, and drug development professionals with the essential technical information, including physical and chemical properties, reactivity profiles, detailed experimental protocols, and safety precautions, to effectively and safely utilize this compound in their research and development endeavors.

References

Phenyl Chloroformate Synthesis from Phenol and Phosgene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This whitepaper provides an in-depth technical overview of the synthesis of phenyl chloroformate from the reaction of phenol with phosgene. It is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries. The guide covers the underlying reaction mechanism, detailed experimental protocols, critical safety information, and a comparison of various synthetic methodologies.

This compound is a crucial intermediate in fine chemical synthesis, widely used as a reagent for organic synthesis, including in the production of polymerization catalysts, plastic modifiers, and as an intermediate for pharmaceuticals and pesticides.[1][2] Its synthesis is primarily achieved through the reaction of phenol with phosgene, a method that is efficient but requires stringent safety protocols due to the high toxicity of phosgene.[1][3]

Physicochemical Properties and Safety Data

A thorough understanding of the properties and hazards of all chemicals involved is paramount. This compound is a colorless to light-yellow liquid with a pungent odor, which is toxic by ingestion, inhalation, and skin absorption.[4][5] Phosgene is an insidious poison and must be handled with extreme caution in well-ventilated areas.

Table 1: Physicochemical Properties of Key Compounds

PropertyThis compoundPhenolPhosgene
CAS Number 1885-14-9108-95-275-44-5
Molecular Formula C₇H₅ClO₂[3]C₆H₆OCOCl₂
Molecular Weight 156.57 g/mol 94.11 g/mol 98.92 g/mol
Boiling Point 188-189 °C[4]; 74-75 °C at 13 mmHg181.7 °C7.56 °C[6]
Melting Point -28 °C[4]40.5 °C-118 °C
Density ~1.25 g/mL at 25 °C1.07 g/cm³1.42 g/cm³ (liquid at 0°C)
Flash Point 69 °C (closed cup)79 °CNot Flammable
Solubility Reacts with water[4]Soluble in water (8.3 g/100 mL)Reacts with water

Table 2: Hazard and Safety Information

CompoundHazard ClassificationsHazard StatementsRecommended Personal Protective Equipment (PPE)
This compound Acute Tox. 1 (Inhalation), Skin Corr. 1B, Met. Corr. 1H290, H302, H314, H330, H335Safety goggles, chemically resistant gloves (e.g., Viton), lab coat, use in a fume hood.[7][8]
Phenol Acute Tox. 3, Muta. 2, STOT RE 2, Skin Corr. 1BH301, H311, H331, H314, H341, H373Safety goggles, gloves, protective clothing.
Phosgene Acute Tox. 2 (Inhalation)H330Positive-pressure self-contained breathing apparatus (SCBA), chemical-protective suit.[9]

Reaction Mechanism and Process Workflow

The synthesis of this compound from phenol and phosgene is a nucleophilic acyl substitution reaction. The oxygen atom of phenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of phosgene. This is typically facilitated by a base, which deprotonates phenol to form the more nucleophilic phenoxide ion, or by a catalyst. The reaction proceeds with the elimination of a chloride ion, followed by the removal of a proton to yield this compound and hydrogen chloride (HCl). The HCl byproduct must be neutralized by a base to drive the reaction to completion.

G Phenol Phenol (C₆H₅OH) Intermediate Tetrahedral Intermediate Phenol->Intermediate + Phosgene Phosgene (COCl₂) Phosgene->Intermediate Nucleophilic Attack Base Base (e.g., Pyridine, NaOH) Base->Intermediate + Product This compound (C₆H₅OCOCl) Intermediate->Product Elimination of Cl⁻ Byproduct Byproduct (HCl + Base) Intermediate->Byproduct Proton Transfer & Neutralization G start Start: Prepare Reactants (Phenol, Solvent) react Reaction Step: Introduce Phosgene & Base/Catalyst (Controlled Temperature) start->react quench Workup: Quench Reaction (e.g., with cold water) react->quench separate Phase Separation: Separate Organic Layer quench->separate wash Wash Organic Layer (Dilute HCl, Water) separate->wash dry Dry Organic Layer (e.g., Anhydrous CaCl₂ or MgSO₄) wash->dry filter Filter Drying Agent dry->filter evap Solvent Removal (Rotary Evaporation) filter->evap distill Purification: Reduced Pressure Distillation evap->distill end Final Product: This compound distill->end

References

The Reaction of Phenyl Chloroformate with Primary Amines: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the reaction mechanism between phenyl chloroformate and primary amines, a cornerstone transformation in modern organic and medicinal chemistry. The formation of carbamates through this reaction is pivotal for the synthesis of a wide array of pharmaceuticals, the development of prodrugs, and as a strategy for protecting amine functionalities in complex molecule synthesis.

Core Reaction Mechanism: A Nucleophilic Acyl Substitution

The reaction of this compound with a primary amine proceeds via a nucleophilic acyl substitution mechanism. The highly electrophilic carbonyl carbon of the this compound is readily attacked by the nucleophilic primary amine.[1] The phenoxy group serves as an effective leaving group, facilitating the formation of the stable carbamate product.

The precise mechanism can be influenced by the reaction conditions, particularly the solvent. In aqueous solutions, the reaction is believed to proceed through a stepwise mechanism involving the formation of a zwitterionic tetrahedral intermediate.[2][3] This intermediate then collapses, eliminating the phenoxide anion and a proton to yield the final carbamate.

However, in less polar, aprotic solvents, the reaction may follow a more concerted pathway. For primary amines, an E1cb-type (Elimination Unimolecular conjugate Base) mechanism has also been proposed, which involves the in situ formation of an isocyanate intermediate.[4][5]

Below is a diagram illustrating the generalized stepwise reaction mechanism.

A generalized stepwise reaction mechanism.

Quantitative Data Summary

The reaction of this compound with primary amines is known for its high efficiency, often providing excellent yields under mild conditions. The following table summarizes reaction conditions and yields for the synthesis of various carbamates from primary amines.

Primary AmineBaseSolventTemperature (°C)Time (h)Yield (%)
AnilinePyridineCH₂Cl₂0 to rt3>95
BenzylamineNEt₃ChloroformReflux48-
GlycineNa₂CO₃t-butanol/water5012Good

Table 1: Synthesis of Carbamates from Primary Amines.[1]

Experimental Protocols

Below are detailed methodologies for the synthesis of phenyl carbamates from primary amines. These protocols are adapted from established literature procedures.

General Protocol for Phenyl Carbamate Synthesis
  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., THF, CH₂Cl₂). If the amine is a salt or if an acid scavenger is required, add a base (1.0-1.2 equivalents), such as triethylamine or pyridine. For aqueous bases like NaHCO₃, a biphasic system will be formed.[1]

  • Addition of this compound: Cool the mixture to the desired temperature, typically between 0 °C and room temperature. Add this compound (1.1 equivalents) dropwise to the stirred amine solution.[1][4]

  • Reaction Monitoring: Allow the reaction to stir at the chosen temperature. Monitor the progress of the reaction by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.[1]

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂, Ethyl Acetate). Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[1]

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the desired phenyl carbamate.[1]

Specific Protocol: Synthesis of Phenyl N-phenylcarbamate
  • Materials: Aniline (1.00 g, 11.0 mmol), triethylamine (1.11 g, 11.0 mmol), this compound (1.76 g, 11.0 mmol), and dichloromethane (20 ml).

  • Procedure: To a solution of aniline dissolved in dichloromethane, add triethylamine. To this solution, add this compound dropwise. Stir the resulting solution for 2 hours at room temperature.

  • Work-up and Purification: Wash the reaction mixture with distilled water, then concentrate the organic layer. Purify the crude product by column chromatography to give phenyl N-phenylcarbamate. The reported yield is 81.7%.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and purification of a phenyl carbamate.

ExperimentalWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup Dissolve Amine & Base in Anhydrous Solvent cool Cool to 0°C - RT setup->cool add Add this compound Dropwise cool->add stir Stir and Monitor (TLC/LC-MS) add->stir quench Quench Reaction (e.g., with NaHCO₃ aq.) stir->quench extract Extract with Organic Solvent quench->extract wash_dry Wash with Brine & Dry (Na₂SO₄) extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify product Pure Phenyl Carbamate purify->product

A typical experimental workflow for carbamate synthesis.

Applications in Drug Development

The carbamate functional group is a crucial structural motif in numerous approved drugs and prodrugs.[1] Its stability and ability to act as a bioisostere for amide bonds make it highly valuable in medicinal chemistry. Carbamates are often incorporated into drug candidates to enhance metabolic stability against proteases and to modulate physicochemical properties such as solubility and lipophilicity, thereby optimizing pharmacokinetic profiles.[1] A notable example is the use of carbamate-containing drugs as acetylcholinesterase inhibitors in the treatment of Alzheimer's disease.[1]

References

Phenyl Chloroformate (CAS 1885-14-9): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl chloroformate, identified by the CAS number 1885-14-9, is a significant reagent in organic synthesis, valued for its role as a versatile intermediate.[1] This colorless to pale yellow liquid, characterized by a pungent odor, is instrumental in the creation of a wide array of chemical structures.[2] Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where it serves as a critical building block for active pharmaceutical ingredients (APIs), herbicides, and pesticides.[1][3] this compound's reactivity also extends to polymer chemistry, where it is used in the synthesis of polycarbonates and as a plastic modifier.[4][5] This guide provides an in-depth overview of its chemical properties, synthesis, key reactions with detailed experimental protocols, and primary applications, tailored for professionals in research and development.

Chemical and Physical Properties

This compound is a corrosive liquid that is insoluble in water, with which it reacts, but soluble in various organic solvents such as ethanol, ether, chloroform, benzene, and tetrahydrofuran.[4][5][6] It is sensitive to moisture and heat and should be stored accordingly.[6] Below is a summary of its key quantitative properties.

PropertyValueReference(s)
Molecular Formula C₇H₅ClO₂[7]
Molecular Weight 156.57 g/mol [7]
Boiling Point 74-75 °C at 13 mmHg[4]
Density 1.248 g/mL at 25 °C[4]
Refractive Index n20/D 1.511[4]
Flash Point 69 °C (closed cup)[1]

Synthesis of this compound

The primary industrial synthesis of this compound involves the reaction of phenol with phosgene.[2][7] Variations of this method exist to optimize yield and purity.

Experimental Protocol: Synthesis from Phenol and Phosgene

This protocol is adapted from established laboratory and industrial procedures.[2][7]

Materials:

  • Phenol

  • Phosgene

  • Chloroform (or another inert solvent like toluene)[8]

  • N,N-dimethylaniline (or another suitable base)

  • Anhydrous calcium chloride

  • Dilute hydrochloric acid

  • Cold water

Procedure:

  • Dissolve phenol in chloroform in a reaction vessel equipped with a stirrer and a cooling system.

  • Introduce phosgene gas into the solution while maintaining a temperature of 5-10 °C. The amount of phosgene should be in an equimolar ratio to the phenol.[7]

  • Slowly add an equimolar amount of N,N-dimethylaniline to the stirred mixture, keeping the temperature between 5-10 °C.[7]

  • After the addition is complete, dilute the reaction mixture with cold water.

  • Separate the organic layer and wash it successively with dilute hydrochloric acid and water.

  • Dry the organic layer with anhydrous calcium chloride.

  • Remove the chloroform by evaporation under reduced pressure.

  • Purify the resulting crude this compound by vacuum distillation, collecting the fraction at 74-75 °C (1.73 kPa).[7] This process typically yields a product with about 90% purity.[7]

G phenol Phenol reaction_vessel Reaction Vessel (5-10 °C) phenol->reaction_vessel phosgene Phosgene phosgene->reaction_vessel solvent Inert Solvent (e.g., Chloroform) solvent->reaction_vessel base Base (e.g., N,N-dimethylaniline) base->reaction_vessel workup Work-up (Washing & Drying) reaction_vessel->workup distillation Vacuum Distillation workup->distillation product This compound distillation->product

Synthesis of this compound.

Key Reactions and Applications in Drug Development

This compound is a valuable reagent for introducing a phenoxycarbonyl group, which serves as a protecting group or an activating group in various chemical transformations. Its applications are widespread in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1][3]

Synthesis of Carbamates

This compound is widely used to synthesize carbamates from primary and secondary amines. The carbamate functional group is a key structural motif in many therapeutic agents.[7]

This protocol outlines a general method for the synthesis of carbamates using this compound.[7][9]

Materials:

  • Primary or secondary amine

  • This compound

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), ethyl acetate)[7][9]

  • Base (if required, e.g., pyridine, triethylamine, or an aqueous base like NaHCO₃)[7]

Procedure:

  • Dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • If the amine is a salt or if an acid scavenger is needed, add a suitable base (1.0-1.2 equivalents).[7]

  • Cool the mixture to the desired temperature (typically 0 °C to room temperature).

  • Add this compound (1.1 equivalents) dropwise to the stirred amine solution.[7][9]

  • Allow the reaction to stir until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired carbamate.

G start Start dissolve_amine Dissolve Amine in Anhydrous Solvent start->dissolve_amine add_base Add Base (if required) dissolve_amine->add_base cool Cool to 0 °C - RT add_base->cool add_pcf Add this compound (dropwise) cool->add_pcf stir Stir until Completion (Monitor by TLC/LC-MS) add_pcf->stir quench Quench Reaction (e.g., with water) stir->quench extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate under Vacuum wash_dry->concentrate purify Purify Product (Chromatography/Recrystallization) concentrate->purify end Final Carbamate Product purify->end

Experimental Workflow for Carbamate Synthesis.
Conversion of Primary Amides to Nitriles

This compound provides a mild and efficient method for the dehydration of primary amides to form nitriles, which are important intermediates in organic synthesis.[10]

This procedure is adapted from a reported method for the conversion of primary amides to nitriles.[10]

Materials:

  • Primary amide or thioamide

  • This compound

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Anhydrous pyridine

Procedure:

  • In a reaction vessel, dissolve or suspend the primary amide (5.0 mmol) in dry dichloromethane (25 mL) and anhydrous pyridine (10.0 mmol).

  • Cool the stirred mixture in an ice bath.

  • Add this compound (5.5 mmol) dropwise at a rate that maintains the temperature below 5 °C.[10]

  • After the addition, continue stirring the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with water (8 mL).

  • Extract the mixture with dichloromethane (2 x 25 mL).

  • Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude nitrile by column chromatography on silica gel. This method typically results in high yields (82-95%).[10]

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Amide Primary Amide Intermediate O-Acylisourea Intermediate Amide->Intermediate Nucleophilic Attack PCF This compound PCF->Intermediate Pyridine Pyridine Pyridine->Intermediate Elimination Elimination Intermediate->Elimination Nitrile Nitrile Elimination->Nitrile Phenol Phenol Elimination->Phenol CO2 CO₂ Elimination->CO2 Pyridinium_Chloride Pyridinium Chloride Elimination->Pyridinium_Chloride

References

An In-depth Technical Guide to the Physical Properties of Phenyl Chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the key physical properties of phenyl chloroformate, specifically its boiling point and density. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development who require accurate and detailed information for their work. This guide presents quantitative data in a structured format, outlines detailed experimental protocols for the determination of these properties, and includes a visualization of the logical relationships between the properties and their measurement techniques.

Physical Properties of this compound

This compound is a colorless liquid with a strong odor.[1] It is a crucial reagent in organic synthesis, particularly in the preparation of carbonates and carbamates. Accurate knowledge of its physical properties is essential for safe handling, process design, and reaction optimization.

The boiling point and density of this compound are summarized in the table below. These values have been compiled from various reliable sources.

Physical PropertyValueConditions
Boiling Point 188 - 189 °Cat 1013 hPa[2]
74 - 75 °Cat 13 mmHg[3]
Density 1.24 g/cm³at 20 °C[2]
1.248 g/mLat 25 °C[3]

Experimental Protocols for Property Determination

The following sections detail the standard experimental methodologies for determining the boiling point and density of a liquid compound such as this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.[4][5] For accurate determination, especially when only small sample volumes are available, the micro-boiling point or capillary method is commonly employed.[5] Distillation is another method suitable for larger volumes.[6]

2.1.1. Capillary Method (Micro-Boiling Point)

This method is advantageous when working with small quantities of a substance.

  • Apparatus: A small test tube, a capillary tube (sealed at one end), a thermometer, a heating apparatus (e.g., Thiele tube or a MelTemp apparatus), and a liquid bath (e.g., mineral oil).[7][8]

  • Procedure:

    • A small amount of the liquid sample (a few drops) is placed into the small test tube.

    • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

    • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

    • The assembly is then immersed in a heating bath.

    • The bath is heated gradually. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

    • As the liquid's boiling point is approached and exceeded, a rapid and continuous stream of bubbles will emerge from the capillary tube.[8]

    • The heat source is then removed, and the bath is allowed to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube.[4][8]

Density is an intrinsic property of a substance, defined as its mass per unit volume.[9] The pycnometer method is a precise technique for determining the density of liquids.

2.2.1. Pycnometer Method

This method relies on accurately measuring the mass of a known volume of the liquid.

  • Apparatus: A pycnometer (a glass flask with a specific, accurately known volume), an analytical balance.

  • Procedure:

    • The empty, clean, and dry pycnometer is accurately weighed.

    • The pycnometer is then filled with the liquid sample, ensuring no air bubbles are present. The stopper is carefully inserted, and any excess liquid is wiped from the outside.

    • The filled pycnometer is weighed again.

    • The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

    • The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.[10]

Visualization of Methodological Relationships

The following diagram illustrates the logical connection between the physical properties of this compound and the experimental methods used for their determination.

G Figure 1: Relationship between Physical Properties and Determination Methods A Physical Properties of This compound B Boiling Point A->B C Density A->C D Experimental Determination Methods E Capillary Method (Micro-Boiling Point) D->E F Distillation D->F G Pycnometer Method D->G H Hydrometer D->H E->B determines F->B determines G->C determines H->C determines

Figure 1: Relationship between Physical Properties and Determination Methods

References

Solubility of Phenyl Chloroformate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of phenyl chloroformate in various organic solvents. This compound (C₇H₅ClO₂) is a highly reactive chemical intermediate crucial in the synthesis of pharmaceuticals, polymers, and other complex organic molecules. Its solubility characteristics are critical for reaction kinetics, purification processes, and formulation development. This document consolidates available solubility data, outlines a general experimental protocol for solubility determination, and presents a logical workflow for assessing solvent compatibility.

Core Solubility Profile

This compound is a colorless to light-yellow liquid that is generally characterized by its high solubility in a wide range of common organic solvents. It is, however, insoluble in and reacts with water, leading to its decomposition into phenol, hydrochloric acid, and carbon dioxide.[1][2] The compound's reactivity, particularly its sensitivity to moisture, necessitates handling under anhydrous conditions to prevent hydrolysis.[3]

Quantitative Solubility Data

Precise quantitative solubility data for this compound in various organic solvents is not extensively published in publicly available literature. However, several sources describe it as being "soluble" or "miscible" in a variety of solvents. Miscibility implies that the substances are soluble in each other in all proportions.

The following table summarizes the available qualitative and semi-quantitative solubility information for this compound in common organic solvents.

SolventCAS NumberSolubility DescriptionSource(s)
Acetone67-64-1SolubleVanDeMark Chemical[1]
Benzene71-43-2SolubleTCI Chemicals[4], United States Biological[5]
Chloroform67-66-3SolubleTCI Chemicals[4], United States Biological[5], VanDeMark Chemical[1]
N,N-Dimethylformamide (DMF)68-12-2MiscibleChemicalBook[6][7]
Ethanol64-17-5SolubleChemicalBook[6]
Ether (Diethyl Ether)60-29-7SolubleTCI Chemicals[4], United States Biological[5]
Petroleum Ether8032-32-4Easily SolubleChemicalBook[6]
Tetrahydrofuran (THF)109-99-9SolubleVanDeMark Chemical[1]
Toluene108-88-3SolubleVanDeMark Chemical[1]

Experimental Protocol for Solubility Determination

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature (e.g., 25 °C).

Materials:

  • This compound (≥98% purity)

  • Selected organic solvent (anhydrous grade)

  • Analytical balance (readable to ±0.1 mg)

  • Thermostatically controlled water bath or incubator

  • Vials with airtight, chemically resistant caps (e.g., PTFE-lined)

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

  • Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) for concentration analysis

Methodology:

  • Preparation of Saturated Solutions: a. Add a known volume of the anhydrous organic solvent to a series of vials. b. Place the vials in a thermostatically controlled environment set to the desired temperature. c. Add an excess amount of this compound to each vial. The presence of undissolved this compound is necessary to ensure saturation. d. Tightly seal the vials to prevent solvent evaporation and ingress of atmospheric moisture. e. Agitate the mixtures using a magnetic stirrer at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: a. After the equilibration period, cease agitation and allow the undissolved material to settle. b. Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed pipette to avoid precipitation. c. Immediately transfer the aliquot to a volumetric flask and dilute with the same organic solvent to a concentration suitable for analysis.

  • Concentration Analysis: a. Prepare a series of calibration standards of this compound in the chosen solvent. b. Analyze the calibration standards and the diluted sample solution using a validated analytical method (e.g., GC or HPLC). c. Construct a calibration curve by plotting the analytical response versus the concentration of the standards. d. Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility: a. Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor. b. Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent.

Solubility_Determination_Workflow A Solvent & this compound Addition to Vial B Equilibration at Constant Temperature with Stirring A->B Incubate & Agitate C Settling of Undissolved Solute B->C Cease Agitation D Supernatant Withdrawal C->D Careful Sampling E Dilution of Saturated Solution D->E Known Dilution Factor F Concentration Analysis (GC/HPLC) E->F G Solubility Calculation F->G

References

Phenyl Chloroformate: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of reactive chemical reagents is paramount to ensuring a safe and productive laboratory environment. Phenyl chloroformate, a versatile reagent used in the synthesis of carbonates, carbamates, and in peptide coupling reactions, presents significant health and safety risks if not managed correctly.[1][2] This in-depth technical guide provides a comprehensive overview of the safety precautions and handling guidelines for this compound, incorporating quantitative data, detailed procedural protocols, and logical workflow diagrams to mitigate risks associated with its use.

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. It is a combustible liquid that is harmful if swallowed and fatal if inhaled.[3][4][5] The substance is corrosive and can cause severe skin burns and eye damage.[3][4][5] Additionally, it may cause respiratory irritation and is corrosive to metals.[3][5]

GHS Hazard Statements: H227, H290, H302, H314, H330, H335[5][6]

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

PropertyValueReference
Appearance Colorless to light yellow liquid[7][8]
Odor Pungent, strong[1][8][9][10]
Molecular Formula C7H5ClO2[3]
Molecular Weight 156.57 g/mol [3]
Boiling Point 74 - 75 °C at 17 hPa[7]
Melting Point/Freezing Point -24.99 °C[7]
Flash Point 69 °C (closed cup)[7][8][10]
Vapor Pressure 0.89 hPa at 20 °C; 5.51 hPa at 50 °C[7]
Vapor Density 5.40 - 5.41 (Air = 1.0)[3][7]
Specific Gravity / Density 1.244 - 1.248 g/cm³ at 25 °C[3][4][7]
Solubility Decomposes in contact with water[3]
Autoignition Temperature 540 °C / 1004 °F[3][10]

Exposure Controls and Personal Protection

To minimize exposure and ensure personal safety, a multi-layered approach combining engineering controls, administrative controls, and personal protective equipment (PPE) is mandatory.

Engineering Controls
  • Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][7][11][12] Above 69°C, a closed system and ventilation are required.[10][12]

  • Emergency Equipment: Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[1]

Personal Protective Equipment (PPE)
PPE TypeSpecificationsReference
Eye/Face Protection Chemical safety goggles or safety glasses and a face shield (8-inch minimum).[1][5]
Skin Protection Chemical-resistant gloves (inspect before use) and a complete suit protecting against chemicals.[1][5]
Respiratory Protection In case of inadequate ventilation or when vapors/aerosols are generated, wear a full-face respirator with appropriate cartridges (e.g., type ABEK) or a self-contained breathing apparatus (SCBA).[1][5][12]
Footwear Safety shoes.[1]

Handling and Storage

Safe Handling Procedures
  • Do not handle until all safety precautions have been read and understood.[1]

  • Avoid contact with skin, eyes, and clothing.[5][7][11]

  • Do not breathe fumes, mist, spray, or vapors.[1][4][7]

  • Wash hands thoroughly after handling.[1][4][7][11]

  • Keep away from heat, sparks, open flames, and hot surfaces.[3][7][11]

  • Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[5][7][12]

  • Do not eat, drink, or smoke when using this product.[1][4][7]

Storage Requirements
  • Store in a cool, dry, and well-ventilated place.[3][7][11]

  • Keep containers tightly closed when not in use.[1][3][7][11] Opened containers must be carefully resealed and kept upright.[5][7]

  • Recommended storage temperature is 2 - 8 °C in an explosion-proof refrigerator.[1][7][11]

  • Store under an inert gas as the material is moisture-sensitive.[1][5]

  • Store in a corrosive-resistant container with a resistant inner liner.[7]

  • Keep away from incompatible materials such as strong oxidizing agents, amines, bases, and alcohols.[2][3][7][9]

Emergency Procedures

First Aid Measures

Immediate medical attention is critical in all cases of exposure.

Exposure RouteFirst Aid ProtocolReference
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Get immediate medical advice/attention.[1][4][5][7][11]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Get immediate medical advice/attention.[1][4][5][7][11]
Eye Contact Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical advice/attention.[1][4][5][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get immediate medical advice/attention.[1][4][5][7][11]
Spill and Leak Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent harm to personnel and the environment.

  • Immediate Actions: Evacuate unnecessary personnel and ensure adequate ventilation.[1][4][7] Eliminate all ignition sources.[9][11]

  • Personal Protection: Only qualified personnel equipped with suitable protective equipment, including respiratory protection, should intervene.[1][4][7]

  • Containment: Stop the leak if it is safe to do so.[1] For small spills, absorb with a dry, inert chemical absorbent. For large spills, dike for recovery or absorb with appropriate material.[1] Do not use water.[9]

  • Clean-up: Use non-sparking tools to collect the absorbed material and place it in a suitable, closed container for disposal.[11][12]

  • Environmental Precautions: Prevent the spill from entering sewers or public waters.[1][7]

Stability and Reactivity

  • Reactivity: this compound reacts violently with water, generating heat and corrosive gases.[1][3] It is incompatible with strong oxidizing agents, alcohols, amines, and bases.[2][3][7][9]

  • Chemical Stability: The substance is stable under recommended storage conditions.[7]

  • Conditions to Avoid: Heat, flames, sparks, and exposure to moisture.[7][11]

  • Hazardous Decomposition Products: Thermal decomposition generates carbon oxides and hydrogen chloride gas.[1][3][7]

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[3][11] Disposal should be handled by a licensed professional waste disposal service.[5] Do not empty into drains.[3][7]

Diagrams

Logical Workflow for this compound Spill Response

Spill_Response_Workflow spill This compound Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate ppe Don Appropriate PPE (Full chemical suit, SCBA, etc.) evacuate->ppe assess Assess Spill Size ppe->assess small_spill Small Spill assess->small_spill  Small large_spill Large Spill assess->large_spill Large   contain_small Contain with Dry, Inert Absorbent Material small_spill->contain_small contain_large Dike Spill with Inert Material large_spill->contain_large cleanup Collect Absorbed Material with Non-Sparking Tools contain_small->cleanup contain_large->cleanup dispose Place in a Labeled, Closed Container for Disposal cleanup->dispose decontaminate Decontaminate Area & Equipment dispose->decontaminate report Report Incident decontaminate->report First_Aid_Response exposure Exposure to This compound route Route of Exposure? exposure->route inhalation Inhalation route->inhalation skin Skin Contact route->skin eye Eye Contact route->eye ingestion Ingestion route->ingestion inh_action Move to Fresh Air Keep Comfortable Artificial Respiration if Needed inhalation->inh_action skin_action Remove Contaminated Clothing Wash with Soap & Water (15+ min) skin->skin_action eye_action Flush Eyes with Water (15+ min) Remove Contact Lenses if Possible eye->eye_action ing_action Do NOT Induce Vomiting Rinse Mouth with Water ingestion->ing_action medical Seek Immediate Medical Attention inh_action->medical skin_action->medical eye_action->medical ing_action->medical

References

Spontaneous hydrolysis kinetics of Phenyl chloroformate in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Spontaneous Hydrolysis Kinetics of Phenyl Chloroformate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spontaneous hydrolysis kinetics of this compound in aqueous solutions. This compound is a crucial reagent in organic synthesis, particularly in the preparation of carbonates, carbamates, and in peptide coupling reactions. A thorough understanding of its stability and reactivity in aqueous environments is paramount for its effective use in pharmaceutical and chemical research. This document details the hydrolysis mechanism, experimental protocols for kinetic studies, and a summary of available kinetic data.

Mechanism of Spontaneous Hydrolysis

The spontaneous hydrolysis of this compound in aqueous solutions is proposed to proceed through a stepwise addition-elimination mechanism. In this pathway, the initial step involves the nucleophilic attack of a water molecule on the carbonyl carbon of the this compound. This leads to the formation of a tetrahedral intermediate. Subsequently, this intermediate eliminates a chloride ion and a proton to yield phenol and carbon dioxide as the final products. The addition of the water molecule is generally considered the rate-determining step of the reaction.

The effect of solvent polarity and added salt suggests that there is minimal charge separation in the transition state of the hydrolysis reaction[1]. Studies utilizing the Grunwald-Winstein equation, which correlates the solvolysis rate with the solvent's nucleophilicity and ionizing power, support a bimolecular mechanism where the formation of a tetrahedral intermediate is rate-determining[1]. For the parent this compound, the analysis over a wide range of solvents resulted in a high sensitivity to solvent nucleophilicity (l value of 1.66) and a moderate sensitivity to solvent ionizing power (m value of 0.56)[2]. These values are considered characteristic for substrates undergoing a rate-determining addition step in a stepwise carbonyl addition-elimination process[2].

Hydrolysis_Mechanism cluster_reactants Reactants cluster_products Final Products PC This compound (C₆H₅OCOCl) Intermediate Tetrahedral Intermediate PC->Intermediate Nucleophilic Attack (Rate-determining step) H2O Water (H₂O) H2O->Intermediate Products Products: Phenol (C₆H₅OH) Carbon Dioxide (CO₂) Hydrochloric Acid (HCl) Intermediate->Products Elimination of HCl & Decarboxylation

Caption: Proposed addition-elimination hydrolysis mechanism of this compound.

Experimental Protocols for Kinetic Analysis

The kinetics of this compound hydrolysis can be monitored by tracking the formation of its products, namely phenol and hydrochloric acid (HCl)[3]. The following are detailed methodologies for conducting these kinetic experiments.

General Experimental Workflow

The general workflow for studying the hydrolysis kinetics involves preparing the aqueous solution, initiating the reaction by adding this compound, monitoring the reaction progress over time using an appropriate analytical technique, and finally, analyzing the collected data to determine the rate constants.

Experimental_Workflow General Workflow for Kinetic Studies cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_analysis Data Analysis A Prepare aqueous solution (e.g., buffer, micellar solution) B Thermostat the solution to the desired temperature A->B C Initiate the reaction by adding a small aliquot of phenyl chloroformate solution (in a suitable organic solvent like acetonitrile) to the aqueous medium B->C D Monitor the reaction progress over time using either: - UV-Vis Spectrophotometry - Conductivity Measurement C->D E Record data (absorbance or conductivity vs. time) D->E F Plot the data according to the appropriate integrated rate law (e.g., ln(A∞ - At) vs. time) E->F G Calculate the pseudo-first-order rate constant (k_obs) from the slope of the linear plot F->G

Caption: A generalized workflow for the kinetic analysis of this compound hydrolysis.
Method 1: UV-Vis Spectrophotometry

This method follows the formation of phenol, a product of the hydrolysis, which has a distinct UV absorbance.

  • Materials and Instrumentation:

    • UV-Vis Spectrophotometer with a thermostatted cuvette holder

    • Quartz cuvettes (1 cm path length)

    • This compound

    • Acetonitrile (or other suitable solvent that does not interfere with the reaction)

    • Buffer solutions for pH control

    • Thermostatic water bath

  • Procedure:

    • Prepare a stock solution of this compound in acetonitrile.

    • Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance for phenol under the specific pH conditions (e.g., around 270 nm for phenol or its phenoxide form at higher pH).

    • Place a cuvette containing the aqueous buffer solution in the thermostatted cuvette holder of the spectrophotometer and allow it to reach thermal equilibrium.

    • Initiate the reaction by injecting a small volume of the this compound stock solution into the cuvette and mix quickly.

    • Immediately start recording the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant).

    • The observed pseudo-first-order rate constant (kobs) can be determined by plotting ln(A∞ - At) versus time, where At is the absorbance at time t, and A∞ is the final absorbance. The slope of this plot will be -kobs.

Method 2: Conductivity Measurement

This technique monitors the increase in the conductivity of the solution due to the formation of hydrochloric acid (HCl)[3].

  • Materials and Instrumentation:

    • Conductivity meter with a thermostatted conductivity cell

    • Thermostatic water bath

    • This compound

    • Acetonitrile (or a suitable organic solvent)

    • Deionized water or buffer solution with low initial conductivity

  • Procedure:

    • Prepare a stock solution of this compound in a suitable organic solvent.

    • Place the aqueous reaction medium in the thermostatted conductivity cell and allow it to reach the desired temperature.

    • Record the initial conductivity of the solution (C0).

    • Initiate the hydrolysis by adding a small aliquot of the this compound stock solution and mix thoroughly.

    • Record the conductivity of the solution at regular time intervals until a constant value (C∞) is reached.

    • The pseudo-first-order rate constant (kobs) can be obtained by plotting ln(C∞ - Ct) against time, where Ct is the conductivity at time t. The slope of the resulting linear plot will be equal to -kobs.

Quantitative Kinetic Data

The rate of hydrolysis of this compound is influenced by various factors, including temperature, pH, and the presence of micelles or organic co-solvents.

Rate Constants and Half-Life

The hydrolysis of this compound follows pseudo-first-order kinetics in aqueous solutions. The half-life of this compound in water has been reported to be in the range of 1.4 to 53.2 minutes[4].

The table below summarizes some of the available kinetic data for the spontaneous hydrolysis of this compound.

Temperature (°C)Solvent SystemRate Constant (k) (s⁻¹)Half-Life (t₁/₂) (s)Reference
25.0Water1.04 x 10⁻⁵ (calculated from other temperatures)~66,650[5]
25.3Water1.04 (± 0.08) x 10⁻⁵~66,650[5]
4.8Water--[6]
Influence of Micelles

The presence of micelles in the aqueous solution can significantly affect the hydrolysis rate of this compound. Studies have shown that the reaction is strongly inhibited by the presence of sodium dodecyl sulfate (anionic) micelles[3]. This inhibition is attributed to the partitioning of the this compound into the micellar phase, where it is shielded from the aqueous environment, thus reducing the rate of hydrolysis[3]. The kinetics in micellar media can be quantitatively analyzed using the pseudophase model, which allows for the determination of the binding constant of the substrate to the micelles and the rate constant within the micellar pseudophase[3]. The hydrolysis of this compound has been studied in various micellar systems, including cationic, zwitterionic, nonionic, and anionic solutions.

Conclusion

This technical guide has outlined the key aspects of the spontaneous hydrolysis kinetics of this compound in aqueous solutions. The reaction proceeds via a well-supported addition-elimination mechanism, with the nucleophilic attack of water as the rate-determining step. Detailed experimental protocols using UV-Vis spectrophotometry and conductivity measurements have been provided to facilitate further research. While a comprehensive dataset of rate constants under varying conditions is not exhaustively compiled in the literature, this guide provides a foundational understanding and key data points. The significant influence of the reaction medium, such as the presence of micelles, highlights the importance of considering the specific experimental conditions when studying or utilizing this compound in aqueous environments. This information is critical for researchers and professionals who rely on the controlled reactivity of this important chemical intermediate.

References

Phenyl Chloroformate: A Technical Guide to its Core Applications in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenyl chloroformate (PhOCOCl) is a highly reactive and versatile reagent, serving as a cornerstone in modern organic synthesis. Its utility stems from its function as an efficient acylating agent and a stable, easily handled substitute for phosgene. This technical guide provides an in-depth exploration of its principal applications, complete with experimental protocols, quantitative data, and process visualizations to support researchers in academic and industrial settings.

Synthesis of Carbamates: Protecting Groups and Bioisosteres

One of the most prominent applications of this compound is the synthesis of carbamates from primary and secondary amines. The resulting phenoxycarbonyl (Phoc) group serves as a robust protecting group for amines in multi-step syntheses, particularly in peptide chemistry. Carbamates are also crucial structural motifs in medicinal chemistry, acting as stable bioisosteres for amide bonds to improve metabolic stability and serving as key pharmacophores in drugs like the acetylcholinesterase inhibitor rivastigmine. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of this compound.

General Experimental Protocol for Phenyl Carbamate Synthesis

This protocol is a general method for the preparation of phenyl carbamates from primary or secondary amines.

Materials:

  • Amine (1.0 equivalent)

  • This compound (1.1 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 N Sodium Hydroxide (NaOH) aqueous solution

  • Dichloromethane (DCM)

  • Brine

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the amine (1.0 equiv) in dry THF (e.g., 20 mL for a 5.0 mmol scale) in a round-bottom flask under an inert atmosphere (e.g., Argon).

  • Add this compound (1.1 equiv) in one portion to the magnetically stirred solution at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is completely consumed.

  • Upon completion, dilute the reaction mixture with 1 N NaOH aqueous solution.

  • Extract the resulting mixture twice with dichloromethane.

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure to yield the phenyl carbamate product.

Quantitative Data for Carbamate Synthesis

The synthesis of phenyl carbamates proceeds with high efficiency for a variety of amine substrates.

Amine SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
AnilinePyridineCH₂Cl₂0 to rt3>95
BenzylamineTriethylamineTHFrt296
4-Methoxybenzylamine---THFrt---94
N-EthylanilineTriethylamineCH₂Cl₂0 to rt492
N-Ethylbenzylamine---THFrt---94

Data compiled from multiple literature sources.[1][2]

Visual Workflow for Carbamate Synthesis

carbamate_synthesis cluster_setup Reaction Setup cluster_reaction Reaction & Workup cluster_product Final Product Amine Amine in Anhydrous Solvent Mix Combine & Stir (rt, inert atm) Amine->Mix Reagent Phenyl Chloroformate Reagent->Mix Quench Aqueous Workup (NaOH) Mix->Quench Monitor by TLC Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Product Purified Phenyl Carbamate Dry->Product

General workflow for phenyl carbamate synthesis.

Synthesis of Unsymmetrical Ureas

This compound provides a reliable pathway for the synthesis of unsymmetrical ureas, which are important in medicinal chemistry and materials science. The strategy involves a one-pot, two-step process where an initial amine is first converted to its phenyl carbamate intermediate. Without isolation, a second, different amine is added, which displaces the phenoxy group to form the target unsymmetrical urea. This method avoids the use of hazardous phosgene or unstable isocyanate intermediates. The reaction's success can depend on the nucleophilicity of the second amine and the reaction conditions.

Experimental Protocol for One-Pot Unsymmetrical Urea Synthesis

This protocol describes a one-pot method for preparing N,N'-unsymmetrical ureas.

Materials:

  • Amine 1 (e.g., 3-fluoro-5-(3-pyridyl)aniline) (1.0 equivalent)

  • This compound (1.0 equivalent)

  • Triethylamine (TEA) (2.0 equivalents total)

  • Amine 2 (e.g., indoline) (1.0 equivalent)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous THF in a reaction vessel under a nitrogen atmosphere and cool to 0°C.

  • Add a solution of Amine 1 (1.0 equiv) in THF dropwise to the cooled this compound solution.

  • Add triethylamine (1.0 equiv) and allow the mixture to warm to room temperature over 2 hours to form the intermediate phenyl carbamate.

  • Add a solution of Amine 2 (1.0 equiv) in THF in a single portion.

  • Add a second equivalent of triethylamine (1.0 equiv).

  • Heat the reaction mixture to reflux until conversion to the urea is complete (monitor by TLC or LC-MS).

  • Isolate the product by adding water to precipitate the urea, which is then collected by filtration.

Quantitative Data for Unsymmetrical Urea Synthesis

Yields for this one-pot procedure are generally high, providing a clean product.

Amine 1Amine 2SolventKey ConditionsYield (%)
3-Fluoro-5-(3-pyridyl)anilineIndolineTHFReflux78
General Primary AmineGeneral Primary/Secondary AmineChloroformReflux, 48hGood to Very Good

Data compiled from multiple literature sources.[2][3]

Logical Flow for Unsymmetrical Urea Synthesis

urea_synthesis_flow start Start: Amine 1 + this compound step1 Step 1: Form Phenyl Carbamate (Base, rt) start->step1 intermediate Intermediate: Phenyl Carbamate of Amine 1 (in situ) step1->intermediate add_amine2 Add Amine 2 + More Base intermediate->add_amine2 step2 Step 2: Nucleophilic Substitution (Heat/Reflux) add_amine2->step2 product Product: Unsymmetrical Urea step2->product Phenol is eliminated

One-pot synthesis of unsymmetrical ureas.

Dehydration of Primary Amides to Nitriles

This compound serves as a mild and efficient dehydrating agent for the conversion of primary amides into nitriles. This transformation is valuable as nitriles are key intermediates for synthesizing heterocycles and extending carbon chains. The reaction typically proceeds at room temperature in the presence of a base like pyridine and demonstrates broad functional group tolerance, including preserving α,β-unsaturation.

Experimental Protocol for Nitrile Synthesis from Primary Amides

This protocol is adapted from a reported general method.

Materials:

  • Primary amide (1.0 equivalent)

  • This compound (1.2 equivalents)

  • Pyridine (3.0 equivalents)

  • Dichloromethane (CH₂Cl₂)

  • Water

Procedure:

  • To a stirred solution of the primary amide (1.0 equiv) in dichloromethane, add pyridine (3.0 equiv) at room temperature.

  • Add this compound (1.2 equiv) dropwise to the mixture.

  • Stir the reaction at room temperature for the required time (typically 2-4 hours), monitoring progress by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the mixture with dichloromethane (2 x 25 mL for a 1 mmol scale).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure nitrile.

Quantitative Data for Nitrile Synthesis

The method is effective for a range of aromatic, heterocyclic, and aliphatic primary amides.

Primary Amide SubstrateTime (h)Yield (%)
Benzamide2.095
4-Methoxybenzamide2.592
4-Chlorobenzamide2.094
Nicotinamide3.089
Cinnamamide4.085
Heptanamide3.582

Table adapted from Bose, D. S. et al., Indian Journal of Chemistry, 2001.[4]

Reaction Pathway for Amide to Nitrile Conversion

nitrile_mechanism Amide Primary Amide (R-CONH2) Intermediate O-Acylimidate Intermediate Amide->Intermediate + PhOCOCl (Pyridine) PhOCOCl This compound PhOCOCl->Intermediate Nitrile Nitrile (R-CN) Intermediate->Nitrile Elimination Byproducts Byproducts: Phenol + CO2 + Pyridinium HCl Intermediate->Byproducts

Proposed pathway for nitrile synthesis from amides.

Other Key Applications

Beyond these core uses, this compound is employed in several other important synthetic transformations:

  • Synthesis of Carbonates: It reacts readily with alcohols and phenols in the presence of a base to form symmetrical or unsymmetrical phenyl carbonates, which are themselves useful intermediates.

  • Peptide Synthesis: It can be used to activate the carboxylic acid group of an N-protected amino acid, forming a mixed anhydride. This activated species then reacts with the amino group of another amino acid to form a peptide bond.

  • Derivatizing Agent: In analytical chemistry, its high reactivity is harnessed to derivatize polar compounds like amines and phenols, converting them into less polar, more volatile derivatives suitable for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[5]

Safety and Handling

This compound is a toxic, corrosive, and moisture-sensitive liquid with a strong odor. It must be handled with extreme care in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, a face shield, and a lab coat.

  • Storage: Store in a cool, dry, well-ventilated place (recommended 2-8 °C) under an inert atmosphere, away from moisture, heat, and incompatible substances like amines, alcohols, bases, and strong oxidizing agents.

  • Handling: Avoid contact with skin, eyes, and inhalation of vapors. It reacts with water to generate corrosive hydrogen chloride gas.

  • Spills: In case of a spill, evacuate the area. Use a vapor-suppressing foam. Do not use water directly on the spill. Absorb with an inert material and place in a suitable, closed container for disposal.

  • First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes and seek immediate medical attention. If inhaled, move the person to fresh air.

This guide highlights the versatility and significance of this compound in organic synthesis. By understanding its reactivity and employing the appropriate protocols, researchers can effectively leverage this reagent to achieve a wide range of synthetic goals in drug discovery and materials science.

References

Phenyl Chloroformate as a Precursor for Carbamate Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carbamates, also known as urethanes, are a pivotal class of organic compounds characterized by the -NHC(=O)O- functional group. This structural motif is integral to a wide array of approved therapeutic agents and prodrugs, prized for its significant chemical and proteolytic stability, and its capacity to act as a peptide bond mimic.[1][2] In the landscape of medicinal chemistry and drug design, the carbamate functionality serves diverse roles, including as a bioisostere for amide bonds to improve metabolic stability, a linker in prodrugs to enhance bioavailability, and as a pharmacophore that directly interacts with biological targets.[1] Phenyl chloroformate has emerged as a highly effective and versatile reagent for the synthesis of these crucial carbamate linkages from primary and secondary amines.[1][3] This technical guide provides an in-depth overview of the use of this compound in carbamate synthesis, focusing on reaction mechanisms, experimental protocols, and applications in drug development.

Reaction Mechanism and Principles

The synthesis of carbamates using this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the primary or secondary amine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the this compound. This is followed by the departure of the chloride ion and subsequent loss of a proton from the nitrogen to yield the stable carbamate product. The reaction also generates phenol and hydrochloric acid as byproducts.[1] The hydrochloric acid is typically neutralized by the addition of a base.

The general reaction is as follows: R¹R²NH + C₆H₅OCOCl → R¹R²NCOOC₆H₅ + HCl[1]

Reaction_Mechanism Amine R¹R²NH (Amine) Carbamate R¹R²NCOOC₆H₅ (Phenyl Carbamate) Amine->Carbamate + this compound PCF C₆H₅OCOCl (this compound) HCl HCl (Hydrochloric Acid)

Caption: General reaction for carbamate synthesis.[1]

Applications in Drug Design and Medicinal Chemistry

The carbamate functional group is a cornerstone in modern drug development, offering medicinal chemists a versatile tool to fine-tune the properties of therapeutic molecules.[1]

  • Bioisostere for Amide Bonds: Carbamates are frequently employed as substitutes for amide bonds in peptidomimetics. This substitution can significantly enhance metabolic stability by conferring resistance to proteolytic enzymes.[1][2]

  • Prodrugs: The carbamate linkage is used to create prodrugs of alcohols and phenols, which can improve their stability, solubility, and bioavailability.[1][4] The carbamate can be designed to be cleaved by specific enzymes at the target site, releasing the active drug.[4]

  • Pharmacophore: In many drugs, the carbamate moiety is a key part of the pharmacophore, directly participating in binding to the biological target through hydrogen bonds and other non-covalent interactions.[1]

  • Modulation of Physicochemical Properties: Introducing a carbamate group can alter a molecule's lipophilicity, solubility, and other physicochemical properties to optimize its pharmacokinetic and pharmacodynamic profile.[1]

A prominent example of carbamates in drug action is their use as acetylcholinesterase (AChE) inhibitors for treating Alzheimer's disease and myasthenia gravis.[1][5] Carbamate-containing drugs like rivastigmine and physostigmine function by carbamoylating a serine residue in the active site of AChE. This results in a longer-lasting inhibition compared to the natural substrate, acetylcholine, thereby increasing its availability in the synaptic cleft.[1]

AChE_Inhibition AChE Acetylcholinesterase (Active Site Serine) CarbamoylatedAChE Carbamoylated AChE (Inactive) AChE->CarbamoylatedAChE Carbamoylation CarbamateDrug Carbamate Inhibitor (e.g., Rivastigmine) CarbamateDrug->AChE Binds to Active Site CarbamoylatedAChE->AChE Regeneration Hydrolysis Slow Hydrolysis CarbamoylatedAChE->Hydrolysis Acetylcholine Acetylcholine (Substrate) Acetylcholine->AChE Cannot Bind

Caption: Inhibition of acetylcholinesterase by a carbamate inhibitor.[1]

Experimental Protocols

The synthesis of carbamates from this compound is a robust and widely applicable procedure. Below are a general protocol and a specific literature-adapted example.

General Protocol for the Synthesis of Phenyl Carbamates

This protocol provides a general guideline and may require optimization for specific primary or secondary amine substrates.[1]

Materials:

  • Primary or secondary amine (1.0 equiv)

  • This compound (1.1 equiv)

  • Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF), Ethyl Acetate)

  • Base (optional, 1.0-1.2 equiv, e.g., Pyridine, Triethylamine (NEt₃), or an aqueous base like NaHCO₃)

Procedure:

  • Dissolve the amine (1.0 equiv) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • If a non-basic amine salt is used or if an acid scavenger is required, add the base (1.0-1.2 equiv). For aqueous bases, a biphasic system will form.

  • Cool the mixture to the desired temperature, typically between 0 °C and room temperature.

  • Add this compound (1.1 equiv), either neat or dissolved in a small amount of the reaction solvent, dropwise to the stirred amine solution.[1][6]

  • Allow the reaction to stir at the chosen temperature until completion. Monitor the reaction progress using an appropriate method such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.[1]

  • Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂, Ethyl Acetate).

  • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the desired phenyl carbamate.[1]

Specific Protocol: Synthesis of Phenyl N-phenyl-N-(2-diethylaminoethyl)carbamate Hydrochloride

This protocol is adapted from a literature procedure for the synthesis of a specific carbamate hydrochloride salt.[1][7]

Materials:

  • N-(diethylaminoethyl)aniline (0.1 mole, ~20 g)

  • This compound (0.1 mole, 16 g)

  • Dry ethyl acetate (250 ml)

  • 500-ml three-necked round-bottomed flask

  • Mechanical stirrer, drying tube, condenser, and dropping funnel

Procedure:

  • Place N-(diethylaminoethyl)aniline in the three-necked flask and add dry ethyl acetate.

  • Cool the mixture to approximately 20 °C with stirring.

  • Add this compound dropwise to the well-stirred mixture. Precipitation of the carbamate hydrochloride will occur immediately.[1][7]

  • Stir the mixture at 25 °C for 3 hours.[1][7]

  • Filter the precipitate and wash the recovered crystals with dry ethyl acetate and then ether.[1][7]

  • Dry the product in vacuo over CaCl₂.

  • For further purification, the product can be recrystallized from ethyl acetate with a small amount of absolute ethanol.[1][7]

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A1 Dissolve Amine in Solvent A2 Add Base (if needed) A1->A2 A3 Cool to 0°C - RT A2->A3 B1 Dropwise Addition of This compound A3->B1 B2 Stir (hours to overnight) B1->B2 B3 Monitor by TLC/LC-MS B2->B3 C1 Quench Reaction (e.g., with H₂O) B3->C1 C2 Organic Extraction C1->C2 C3 Dry & Concentrate C2->C3 C4 Purify (Chromatography/Recrystallization) C3->C4 Product Product C4->Product Pure Carbamate

Caption: A typical experimental workflow for carbamate synthesis.[1]

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the synthesis of various carbamates using this compound, demonstrating the versatility of this reagent.

Table 1: Synthesis of Carbamates from Primary Amines [1]

Amine SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
AnilinePyridineCH₂Cl₂0 to rt3>95
BenzylamineNEt₃ChloroformReflux48-
GlycineNa₂CO₃t-butanol/water5012Good

Table 2: Synthesis of Carbamates from Secondary Amines [1]

Amine SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
N-MethylanilinePyridineDioxanert2>95
DiethylamineNaOH (aq)Toluene101-
PiperidineNaHCO₃CH₂Cl₂/H₂O01Good

Note: "-" indicates data not specified in the source. "rt" denotes room temperature. Data is compiled from various literature sources as summarized by BenchChem.[1]

Safety Considerations

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

  • Hazards: It is a combustible liquid that is harmful if swallowed and fatal if inhaled. It causes severe skin burns and eye damage and may cause respiratory irritation. It may also be corrosive to metals.[8][9][10][11]

  • Handling: Use only under a chemical fume hood and ensure adequate ventilation. Wear personal protective equipment, including gloves, protective clothing, eye protection, and respiratory protection.[8][11] Keep away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents, amines, and bases.[8]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[9] For skin contact, wash off immediately with plenty of water.[9] If inhaled, move the person to fresh air; if not breathing, give artificial respiration.[11] If swallowed, do NOT induce vomiting and call a physician immediately.[8][11]

Conclusion

This compound is a robust and highly efficient reagent for the synthesis of carbamates from a wide range of primary and secondary amines. The methodology is of significant interest in medicinal chemistry and drug development due to the prevalence and importance of the carbamate moiety in therapeutic agents.[1] The reactions are typically high-yielding and proceed under mild conditions, making this compound an invaluable tool for researchers, scientists, and drug development professionals. Proper handling and safety precautions are critical due to the hazardous nature of the reagent. The versatility and effectiveness of this synthetic route ensure its continued application in the discovery and development of new medicines.

References

Methodological & Application

Application Notes and Protocols for N-Protection of Amino Acids using Phenyl Chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective protection of the amino group is a fundamental and critical step in peptide synthesis and the development of peptide-based therapeutics. The choice of the protecting group affects the solubility, stability, and reactivity of the amino acid derivative. The phenoxycarbonyl (Poc) or N-phenoxycarbonyl (Phoc) group, introduced via reaction with phenyl chloroformate, offers a stable urethane-type protection for the α-amino group of amino acids. These N-phenoxycarbonyl amino acids (NPCs) are stable, often crystalline solids, making them excellent monomers for polypeptide synthesis.[1] This document provides detailed protocols and application notes for the N-protection of amino acids using this compound, including reaction conditions, purification, and subsequent deprotection.

Data Presentation

Amino AcidProtecting GroupProtection MethodTypical Yield (%)Reference
L-AlanineBenzyloxycarbonyl (Cbz)Schotten-Baumann~73%[4][5]
L-Leucinetert-Butoxycarbonyl (Boc)Di-tert-butyl dicarbonate48-68%[6][7]
L-AlanineN-Phenoxycarbonyl (Poc)Two-Phase ReactionHigh (not specified)[2]
L-LeucineN-Phenoxycarbonyl (Poc)Two-Phase ReactionHigh (not specified)[2]

Experimental Protocols

Materials and Reagents
  • Amino Acid (e.g., L-Leucine)

  • This compound

  • Sodium Hydroxide (NaOH)

  • Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)

  • Hydrochloric Acid (HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Ice Bath

  • Magnetic Stirrer and Stir Bar

  • Separatory Funnel

  • Rotary Evaporator

Safety Precautions

This compound is a toxic and corrosive liquid with a strong odor. It is harmful if swallowed, inhaled, or absorbed through the skin and can cause severe skin and eye irritation.[4] All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

Protocol 1: N-Protection of L-Leucine using this compound (Schotten-Baumann Conditions)

This protocol is a standard procedure for the N-acylation of an amino acid.

  • Dissolution of Amino Acid: In a flask equipped with a magnetic stir bar, dissolve L-Leucine (1.0 eq) in a 1 M solution of NaOH (2.0 eq) in water. Cool the solution to 0-5 °C in an ice bath.

  • Reaction Setup: While vigorously stirring the cooled amino acid solution, slowly and simultaneously add this compound (1.1 eq) and a 2 M solution of NaOH dropwise. Maintain the pH of the reaction mixture between 9 and 10 and the temperature below 10 °C throughout the addition.

  • Reaction Progression: After the complete addition of this compound, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and wash with an organic solvent like diethyl ether or dichloromethane to remove any unreacted this compound and phenol byproduct.

    • Separate the aqueous layer and carefully acidify it to a pH of 2-3 with 1 M HCl while cooling in an ice bath. The N-protected amino acid will precipitate as a white solid or an oil.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate or dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-phenoxycarbonyl-L-Leucine.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the pure N-phenoxycarbonyl-L-Leucine.

Protocol 2: Deprotection of the N-Phenoxycarbonyl Group

The N-phenoxycarbonyl group is analogous to the benzyloxycarbonyl (Cbz) group and can be removed under similar conditions. Catalytic hydrogenation is a common and effective method for the deprotection of such urethane-based protecting groups.[8]

  • Catalyst Preparation: In a flask suitable for hydrogenation, add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 5-10 mol%).

  • Dissolution: Dissolve the N-phenoxycarbonyl protected amino acid or peptide in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Hydrogenation:

    • Carefully add the solution of the protected amino acid to the flask containing the catalyst.

    • Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

    • Purge the flask with hydrogen gas to replace the air.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.

  • Reaction Monitoring: Monitor the progress of the deprotection by TLC until the starting material is fully consumed. The reaction time can vary from a few hours to overnight depending on the substrate and catalyst activity.

  • Work-up:

    • Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric when dry and should be handled with care.

    • Wash the filter cake with the reaction solvent.

    • Remove the solvent from the filtrate under reduced pressure to obtain the deprotected amino acid or peptide.

Visualizations

Reaction Mechanism

ReactionMechanism cluster_reactants Reactants cluster_intermediate Reaction cluster_products Products AminoAcid Amino Acid (H₂N-CHR-COOH) NucleophilicAttack Nucleophilic Attack of Amino Group AminoAcid->NucleophilicAttack PhenylChloroformate This compound (Ph-O-CO-Cl) PhenylChloroformate->NucleophilicAttack ProtectedAA N-Phenoxycarbonyl Amino Acid NucleophilicAttack->ProtectedAA Forms HCl HCl NucleophilicAttack->HCl Byproduct

Caption: Reaction mechanism for N-protection.

Experimental Workflow

ExperimentalWorkflow Start Start DissolveAA 1. Dissolve Amino Acid in aq. NaOH Start->DissolveAA Cool 2. Cool to 0-5 °C DissolveAA->Cool AddReagents 3. Add this compound and NaOH (aq) Cool->AddReagents React 4. Stir at Room Temp. AddReagents->React Workup 5. Aqueous Work-up (Wash with Organic Solvent) React->Workup Acidify 6. Acidify with HCl Workup->Acidify Extract 7. Extract with Organic Solvent Acidify->Extract Dry 8. Dry and Concentrate Extract->Dry Purify 9. Purify (Recrystallization) Dry->Purify End End Purify->End

Caption: Experimental workflow for N-protection.

Logical Relationship of Protection/Deprotection

ProtectionDeprotection FreeAA Free Amino Acid Protection N-Protection (this compound) FreeAA->Protection ProtectedAA N-Phenoxycarbonyl Amino Acid Protection->ProtectedAA PeptideSynth Peptide Synthesis ProtectedAA->PeptideSynth ProtectedPeptide N-Protected Peptide PeptideSynth->ProtectedPeptide Deprotection Deprotection (e.g., Catalytic Hydrogenation) ProtectedPeptide->Deprotection FreePeptide Free Peptide Deprotection->FreePeptide

References

Application Notes and Protocols for HPLC Analysis using Phenyl Chloroformate Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of analytical chemistry, particularly within pharmaceutical and biomedical research, the accurate quantification of analytes is paramount. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. However, many compounds, such as aliphatic amines, amino acids, and phenols, lack a strong chromophore, rendering them difficult to detect using standard UV-Vis detectors. Pre-column derivatization is a powerful strategy to overcome this limitation by chemically modifying the analyte to attach a UV-active or fluorescent tag.

Phenyl chloroformate emerges as a versatile and efficient derivatization reagent for primary and secondary amines, as well as phenols. The reaction yields stable phenylcarbamates and phenyl carbonates, respectively, which possess a strong UV chromophore due to the phenyl group. This allows for sensitive detection and quantification by HPLC with UV detection. These derivatives are also amenable to analysis by mass spectrometry.

This document provides detailed application notes and protocols for the use of this compound as a pre-column derivatization reagent for the HPLC analysis of amines and phenols.

Principle of Derivatization

This compound reacts with nucleophilic groups, such as the lone pair of electrons on the nitrogen of primary and secondary amines or the oxygen of a phenoxide ion. The reaction is a nucleophilic acyl substitution where the amine or phenoxide attacks the electrophilic carbonyl carbon of the this compound. This results in the displacement of the chloride leaving group and the formation of a stable carbamate or carbonate derivative. The reaction is typically carried out in a slightly alkaline medium to neutralize the liberated hydrochloric acid and, in the case of phenols, to deprotonate the hydroxyl group, thereby increasing its nucleophilicity.[1]

Applications

The derivatization with this compound is applicable to a wide range of analytes, including:

  • Primary and Secondary Amines: Including aliphatic and aromatic amines, amino acids, and pharmaceuticals containing amine functionalities.

  • Phenols: Including simple phenols, catechols, and more complex phenolic compounds.

This technique is particularly valuable in drug development for the quantification of active pharmaceutical ingredients (APIs) and their metabolites that contain these functional groups.

Data Presentation

The following table summarizes the typical performance characteristics expected from the HPLC-UV analysis of analytes derivatized with this compound. Please note that these are representative values, and actual performance may vary depending on the specific analyte, matrix, and instrumentation.

ParameterTypical Performance Characteristics
Linearity (r²) > 0.995
Limit of Detection (LOD) 1 - 10 ng/mL
Limit of Quantification (LOQ) 5 - 50 ng/mL
Precision (RSD%) < 5%
Recovery 90 - 110%
Derivative Stability Stable for at least 24 hours at room temperature, protected from light.

Experimental Protocols

Protocol 1: Derivatization of Primary and Secondary Amines

Materials:

  • Sample containing the amine analyte

  • This compound solution (10 mg/mL in anhydrous acetonitrile)

  • Borate buffer (0.1 M, pH 9.5)

  • Anhydrous Acetonitrile (HPLC grade)

  • Hydrochloric acid (1 M)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., water, methanol, or acetonitrile) to a known concentration. If the sample is in an aqueous matrix, it can often be used directly.

  • Reaction Setup: In a microcentrifuge tube, add 100 µL of the sample solution.

  • Buffering: Add 200 µL of 0.1 M borate buffer (pH 9.5) and vortex briefly.

  • Derivatization: Add 200 µL of the this compound solution. Vortex the mixture vigorously for 1 minute at room temperature.[1]

  • Reaction Time: Allow the reaction to proceed for 10 minutes at room temperature.

  • Quenching (Optional): To consume excess this compound, 100 µL of a primary amine solution (e.g., 1 M glycine) can be added and vortexed for 1 minute.

  • Acidification: Add 50 µL of 1 M HCl to stop the reaction and neutralize the excess base.

  • Extraction (if necessary): If the sample matrix is complex, a liquid-liquid extraction with a non-polar solvent (e.g., hexane or ethyl acetate) can be performed to isolate the derivative.

  • Sample Filtration: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis: Inject an appropriate volume (e.g., 10-20 µL) into the HPLC system.

Protocol 2: Derivatization of Phenols

Materials:

  • Sample containing the phenolic analyte

  • This compound solution (10 mg/mL in anhydrous acetonitrile)

  • Sodium hydroxide (1 M)

  • Pyridine (as a catalyst, optional)

  • Anhydrous Acetonitrile (HPLC grade)

  • Hydrochloric acid (1 M)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Dissolve the sample in a suitable solvent to a known concentration.

  • Reaction Setup: In a microcentrifuge tube, add 100 µL of the sample solution.

  • Alkalinization: Add 100 µL of 1 M sodium hydroxide to deprotonate the phenolic hydroxyl group. A small amount of pyridine can be added as a catalyst.[2] Vortex briefly.

  • Derivatization: Add 200 µL of the this compound solution. Vortex the mixture vigorously for 1 minute at room temperature.

  • Reaction Time: Allow the reaction to proceed for 15 minutes at room temperature.

  • Acidification: Add 100 µL of 1 M HCl to neutralize the excess NaOH and stop the reaction.

  • Sample Filtration: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis: Inject an appropriate volume into the HPLC system.

Recommended HPLC Conditions

The following are general starting conditions for the analysis of phenylcarbamate and phenyl carbonate derivatives. Optimization will be required for specific analytes.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a higher percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B over 20-30 minutes to elute the more hydrophobic derivatives. A typical gradient could be 30-90% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 230 nm or 254 nm
Injection Vol. 10 - 20 µL

Visualizations

Caption: Derivatization reaction of a primary amine.

G sample Sample Preparation (Dissolve/Dilute Analyte) buffer Add Buffer (e.g., Borate pH 9.5 for Amines) sample->buffer derivatize Add this compound Vortex & React buffer->derivatize quench Quench/Stop Reaction (e.g., Acidification) derivatize->quench filter Filter Sample (0.45 µm Syringe Filter) quench->filter hplc HPLC Analysis filter->hplc data Data Acquisition & Analysis hplc->data

Caption: Experimental workflow for derivatization and analysis.

G Logical Relationships in Derivatization Analyte Analyte with Poor UV Absorbance (e.g., Aliphatic Amine) Deriv Derivatization with This compound Analyte->Deriv Objective Derivative Phenylcarbamate Derivative (Strong UV Chromophore) Deriv->Derivative Yields HPLC HPLC-UV Separation & Detection Derivative->HPLC Enables Quant Accurate Quantification HPLC->Quant Achieves

Caption: Logic of using this compound derivatization.

References

Application Notes and Protocols for Phenyl Chloroformate in Peptide Synthesis and Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl chloroformate is a versatile reagent employed in organic synthesis, notably for the activation of carboxylic acids in peptide coupling reactions. Its primary application in this context is through the formation of mixed carbonic anhydrides. This method provides a rapid and efficient means of activating N-protected amino acids for subsequent amide bond formation with the N-terminal amine of another amino acid or peptide. The resulting mixed anhydride is highly reactive, facilitating clean and high-yielding coupling reactions, often with minimal racemization when appropriate conditions are employed. This makes this compound a valuable tool in both solution-phase and solid-phase peptide synthesis (SPPS), contributing to the efficient construction of peptide backbones in drug discovery and development.

Mechanism of Action: Mixed Anhydride Formation

The core principle behind the use of this compound in peptide coupling is the in situ generation of a mixed carbonic anhydride of an N-protected amino acid. This process involves two main steps:

  • Activation: The N-protected amino acid is reacted with this compound in the presence of a tertiary amine base (e.g., N-methylmorpholine). The base deprotonates the carboxylic acid, and the resulting carboxylate anion attacks the electrophilic carbonyl carbon of this compound. This leads to the formation of the mixed anhydride and the displacement of the chloride ion.

  • Coupling: The highly reactive mixed anhydride is then immediately treated with the amino component (an amino acid ester or a peptide with a free N-terminus). The amino group of the nucleophile attacks the carbonyl carbon of the activated amino acid, leading to the formation of the desired peptide bond. Phenol and carbon dioxide are released as byproducts.

G

Data Presentation: Quantitative Analysis

The mixed anhydride method using chloroformates is known for high yields and low racemization, particularly when performed at controlled temperatures. While extensive tabulated data for a wide range of dipeptides synthesized specifically with this compound is not as commonly published as for alkyl chloroformates, the available data demonstrates excellent performance.

N-Protected Amino AcidCoupling PartnerActivating AgentBaseSolventYield (%)RacemizationReference
Boc-L-PhenylalanineLeucine t-butyl esterAryl Chloroformate*N-MethylmorpholineTetrahydrofuran99Not Detected[1]

Note: The referenced patent specifies "aryl chloroformate" in a context where this compound is the most common reagent of this class for this purpose.

Experimental Protocols

Protocol 1: Solution-Phase Peptide Coupling of Boc-L-Phenylalanine and Leucine t-butyl ester

This protocol is adapted from the general mixed anhydride procedure and specific examples found in the literature.[1]

Materials:

  • N-Boc-L-Phenylalanine

  • L-Leucine t-butyl ester

  • This compound

  • N-Methylmorpholine (NMM)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • 1M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Preparation of Reactants:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-L-Phenylalanine (1 equivalent) in anhydrous THF.

  • Mixed Anhydride Formation:

    • To the stirred solution, add N-methylmorpholine (1 equivalent).

    • Add this compound (1 equivalent) dropwise to the solution while maintaining the temperature at room temperature (25°C).

    • Stir the reaction mixture for 1 hour at room temperature to ensure the complete formation of the mixed anhydride.

  • Coupling Reaction:

    • In a separate flask, prepare a solution of L-Leucine t-butyl ester (1 equivalent) in anhydrous THF.

    • Add the solution of L-Leucine t-butyl ester to the freshly prepared mixed anhydride solution.

    • Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to obtain the crude dipeptide.

    • If necessary, the product can be further purified by column chromatography on silica gel.

Protocol 2: General Procedure for Solid-Phase Peptide Synthesis (SPPS) using this compound Activation

This protocol outlines the general steps for incorporating an amino acid into a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected amino acid

  • Peptide-resin with a free N-terminal amine

  • This compound

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

Procedure:

  • Fmoc Deprotection:

    • Swell the peptide-resin in DMF.

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.

    • Wash the resin thoroughly with DMF to remove piperidine and byproducts.

  • Amino Acid Activation (Mixed Anhydride Formation):

    • In a separate reaction vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) in anhydrous DCM or DMF.

    • Add NMM or DIPEA (3 equivalents).

    • Add this compound (3 equivalents) and allow the mixture to react for 10-15 minutes to form the mixed anhydride.

  • Coupling:

    • Add the pre-activated mixed anhydride solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing:

    • Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Chain Elongation:

    • Repeat the deprotection, activation, and coupling cycles for each subsequent amino acid in the peptide sequence.

G

Conclusion

This compound serves as an effective and efficient reagent for the activation of N-protected amino acids in peptide synthesis via the mixed anhydride method. This approach offers the advantages of rapid reaction times and high yields, with minimal racemization under optimized conditions. The protocols provided herein offer a framework for the application of this compound in both solution-phase and solid-phase peptide synthesis, making it a valuable component of the synthetic chemist's toolkit for the construction of peptides for research and drug development.

References

Application of Phenyl Chloroformate in the Synthesis of Polycarbonates: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of polycarbonates utilizing phenyl chloroformate as a key precursor. This methodology is of significant interest for the development of novel polymers with tailored properties for various applications, including advanced materials and drug delivery systems. This compound serves as a crucial reagent for the formation of activated carbonate monomers, which can then be polymerized through different techniques. Two primary methods will be discussed: Melt Polycondensation via Diphenyl Dicarbonates and Interfacial Polymerization using Chloroformate-derived monomers.

Melt Polycondensation via Diphenyl Dicarbonates

This approach involves a two-stage process where this compound is first reacted with a dihydroxy compound (diol) to form a stable, solid monomer known as a diphenyl dicarbonate. This monomer is then purified and subsequently reacted with a diacetate monomer in a melt transesterification reaction to produce the final polycarbonate. This method avoids the direct use of highly toxic phosgene in the polymerization step and allows for the synthesis of a wide range of aromatic and aliphatic polycarbonates.[1][2]

Diagram of the Melt Polycondensation Workflow

Melt_Polycondensation_Workflow A This compound + Diol B Synthesis of Diphenyl Dicarbonate Monomer A->B C Purification of Monomer B->C D Diphenyl Dicarbonate + Diacetate Monomer C->D E Pre-condensation (Elimination of Phenyl Acetate) D->E F Melt Polycondensation (High T, Vacuum) E->F G Polycarbonate F->G

Caption: Workflow for polycarbonate synthesis via melt polycondensation.

Experimental Protocols

Protocol 1.1: Synthesis of Alkylene- and Arylene-Diphenyl Dicarbonates

This protocol is adapted from the procedure described by Mohammad, H. A., et al. (2010).[3]

Materials:

  • Appropriate dihydroxy compound (e.g., Bisphenol A, 1,4-cyclohexanedimethanol)

  • This compound (PCF)

  • Pyridine (excess)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ethanol or other suitable recrystallization solvent

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the dihydroxy compound (1.0 equiv.) in anhydrous THF.

  • Add an excess of pyridine (approx. 2.5 equiv.) to the solution to act as an acid scavenger.

  • Cool the mixture in an ice bath.

  • Add this compound (2.2 equiv.) dropwise to the stirred solution. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Filter the mixture to remove the pyridinium hydrochloride salt.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the resulting crude product in a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic solution sequentially with dilute HCl, saturated NaHCO₃ solution, and finally with water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude diphenyl dicarbonate.

  • Purify the solid product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 1.2: Melt Polycondensation of Diphenyl Dicarbonate with Diacetate

This protocol follows the two-stage melt polymerization process.[3][4]

Materials:

  • Purified diphenyl dicarbonate monomer (from Protocol 1.1)

  • Diacetate monomer (e.g., Bisphenol A diacetate)

  • Titanium(IV) butoxide (Ti(OBu)₄) catalyst

Procedure:

  • Pre-condensation:

    • Place equimolar amounts of the diphenyl dicarbonate and the diacetate monomer into a polymerization tube equipped with a mechanical stirrer and a nitrogen inlet/outlet.

    • Add the Ti(OBu)₄ catalyst (typically 0.05-0.1 mol% relative to the diacetate).

    • Heat the mixture under a slow stream of dry argon to a temperature of 215-220 °C.

    • Maintain these conditions for 1-2 hours to facilitate the pre-condensation reaction, during which phenyl acetate is eliminated.

  • Melt Polycondensation:

    • Gradually reduce the pressure of the system to below 1 mmHg over a period of 30-60 minutes.

    • Increase the temperature to 220-250 °C.

    • Continue the reaction under high vacuum and elevated temperature for 2-4 hours. A significant increase in the melt viscosity will be observed.

    • After the polymerization is complete, cool the reactor to room temperature under a nitrogen atmosphere.

    • The resulting solid polycarbonate can be removed and purified by dissolving in a suitable solvent (e.g., chloroform) and precipitating into a non-solvent (e.g., methanol).

Quantitative Data

Table 1: Yields and Properties of Diphenyl Dicarbonate Monomers Synthesized from this compound [4]

Dihydroxy Compound PrecursorMonomer Yield (%)Melting Point (°C)
1,4-Cyclohexanedimethanol90.2145–150
Catechol83.3100–103
Hydroquinone87.1124
4,4'-Bis(hydroxyphenyl)methane91.697–100

Table 2: Properties of Polycarbonates Synthesized by Melt Polycondensation [3]

Diphenyl Dicarbonate MonomerDiacetate MonomerInherent Viscosity (dL/g)Glass Transition Temp. (T₉, °C)
BPA DPDCBPAAc₂0.43108.0
PrD DPDCBPAAc₂0.1944.5
PeD DPDCBPAAc₂0.2229.8
CHDM DPDCBPAAc₂0.2990.4
BHPM DPDCBPAAc₂0.31101.5

BPA DPDC: Bisphenol A diphenyl dicarbonate; PrD DPDC: 1,3-Propanediol diphenyl dicarbonate; PeD DPDC: 1,5-Pentanediol diphenyl dicarbonate; CHDM DPDC: 1,4-Cyclohexanedimethylene diphenyl dicarbonate; BHPM DPDC: 4,4'-Bis(hydroxyphenyl)methane diphenyl dicarbonate; BPAAc₂: Bisphenol A diacetate.

Interfacial Polymerization using Chloroformate-Derived Monomers

Interfacial polymerization occurs at the boundary between two immiscible liquids. In the context of polycarbonate synthesis, this typically involves an aqueous solution of a bisphenoxide salt and an organic solution containing a diacid chloride or a bischloroformate. While this compound itself is not the direct monomer, it is the precursor to bischloroformates, which are then used in the polymerization. This method is advantageous for its rapid reaction rates at ambient temperatures.[5][6]

Diagram of the Interfacial Polymerization Mechanism

Interfacial_Polymerization cluster_aqueous Aqueous Phase cluster_organic Organic Phase A Bisphenol + NaOH -> Bisphenoxide Ion (Ar-O⁻) Interface Interface A->Interface B Bischloroformate (Cl-CO-R-CO-Cl) B->Interface C Nucleophilic Attack: Ar-O⁻ attacks Cl-CO-R-CO-Cl Interface->C Reaction at Interface D Chain Growth: Formation of Carbonate Linkage and elimination of Cl⁻ C->D E Polycarbonate Chain (in Organic Phase) D->E

Caption: General mechanism of interfacial polymerization for polycarbonates.

Experimental Protocols

Protocol 2.1: Synthesis of an Aliphatic Bischloroformate

This protocol is a representative procedure for creating the chloroformate-derived monomer, adapted from a patent describing the formation of tetramethylcyclobutanediol bischloroformate.[7]

Materials:

  • Aliphatic diol (e.g., 2,2,4,4-tetramethylcyclobutane-1,3-diol, TMCBD)

  • Phosgene (COCl₂) or a suitable equivalent (e.g., triphosgene)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen gas

Procedure:

  • Caution: This procedure involves highly toxic phosgene and should be performed in a well-ventilated fume hood with appropriate safety measures.

  • In a reactor equipped with a condenser, mechanical stirrer, and a gas inlet, charge the aliphatic diol and anhydrous DCM.

  • Cool the reactor to 0-5 °C.

  • Bubble phosgene gas through the stirred solution at a controlled rate.

  • Monitor the reaction by suitable means (e.g., IR spectroscopy to observe the disappearance of the hydroxyl group and appearance of the chloroformate carbonyl).

  • Once the reaction is complete, purge the system with nitrogen gas to remove any excess phosgene.

  • The resulting solution of the bischloroformate in DCM can be used directly in the next step or purified. NMR can be used to confirm product formation.[7]

Protocol 2.2: Interfacial Polymerization of Bischloroformate with Bisphenol A

This protocol describes the polymerization of the synthesized bischloroformate with an aromatic dihydroxy compound.[5][7]

Materials:

  • Bischloroformate solution in DCM (from Protocol 2.1)

  • Bisphenol A (BPA)

  • Sodium hydroxide (NaOH), aqueous solution (e.g., 10% w/v)

  • Triethylamine (catalyst)

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Water, deionized

Procedure:

  • In a flask reactor, prepare an aqueous solution of the sodium salt of Bisphenol A by dissolving BPA (1.0 equiv.) in the NaOH solution.

  • In a separate vessel, take the solution of the bischloroformate in DCM (1.0 equiv.). Add a catalytic amount of triethylamine (e.g., 0.2 mol%).

  • Combine the organic and aqueous phases in a reactor equipped with a high-speed mechanical stirrer to create a large interfacial area.

  • Stir the biphasic mixture vigorously for 15-30 minutes at ambient temperature. The polymerization occurs rapidly at the interface.

  • Stop the stirring and allow the layers to separate. The polycarbonate product will be dissolved in the organic (DCM) layer.

  • Separate the organic layer and wash it three times with dilute HCl solution, followed by several washes with deionized water until the washings are neutral.

  • Precipitate the polycarbonate by adding the DCM solution to a stirred non-solvent such as methanol.

  • Filter the precipitated polymer and dry it in a vacuum oven at 80-100 °C.

These protocols provide a foundation for the synthesis of polycarbonates using this compound-derived monomers. Researchers should optimize reaction conditions based on the specific monomers used and the desired polymer properties. Standard laboratory safety procedures should be followed at all times.

References

Phenyl Chloroformate: A Robust Reagent for the Conversion of Primary Amides to Nitriles

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and professionals in drug development, the efficient synthesis of nitriles is a critical process. Nitriles are key intermediates in the synthesis of a wide array of pharmaceuticals and bioactive molecules. The dehydration of primary amides represents a common and effective strategy for nitrile formation. Among the various reagents available for this transformation, phenyl chloroformate in the presence of pyridine has emerged as a mild, efficient, and versatile option for converting primary amides to their corresponding nitriles at room temperature.[1][2] This method offers high yields and a simple work-up procedure, making it an attractive alternative to harsher dehydration protocols.[1]

Overview

The conversion of primary amides to nitriles is a dehydration reaction that can be accomplished using a variety of reagents.[3][4][5][6][7][8][9][10][11][12] this compound, a readily available and easy-to-handle reagent, facilitates this transformation under gentle conditions, avoiding the need for strong dehydrating agents or elevated temperatures that can be detrimental to sensitive functional groups.[1][2] The reaction is typically carried out in the presence of pyridine, which acts as a base. This protocol is applicable to a broad range of primary aromatic, heterocyclic, and aliphatic carboxamides.[1]

Reaction Mechanism

The proposed mechanism for the dehydration of primary amides using this compound and pyridine involves a Vilsmeier-type intermediate. The reaction proceeds through the following key steps:

  • Activation of the Amide: The primary amide reacts with this compound to form an activated O-acyl intermediate.

  • Elimination: Pyridine, acting as a base, facilitates the elimination of phenyl carbonic acid, leading to the formation of the nitrile.

ReactionMechanism Amide Primary Amide (R-CONH2) Intermediate O-Acyl Intermediate Amide->Intermediate + PhO-COCl PhCF This compound (PhO-COCl) PhCF->Intermediate Pyridine Pyridine Nitrile Nitrile (R-CN) Pyridine->Nitrile Intermediate->Nitrile + Pyridine - PhO-COOH - Pyridine-HCl Byproducts Byproducts (Phenyl Carbonic Acid, Pyridinium Hydrochloride) ExperimentalWorkflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve primary amide in CH2Cl2 add_pyridine Add Pyridine start->add_pyridine cool Cool to 0 °C add_pyridine->cool add_phcf Add this compound cool->add_phcf react Stir at Room Temperature add_phcf->react quench Quench with Water react->quench extract Extract with CH2Cl2 quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure Nitrile chromatography->product

References

Application Note: Derivatization of Alcohols with Phenyl Chloroformate for Enhanced Gas Chromatography Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust methodology for the derivatization of alcohols using phenyl chloroformate for subsequent analysis by gas chromatography (GC). Alcohols, particularly those with high polarity and low molecular weight, often exhibit poor chromatographic behavior, characterized by tailing peaks and low sensitivity. Derivatization with this compound converts the polar hydroxyl group into a less polar, more volatile phenyl carbonate ester. This transformation significantly improves chromatographic resolution, peak shape, and detection sensitivity, making it an invaluable technique for the quantitative analysis of alcohols in complex matrices. This document provides a detailed experimental protocol, expected analytical performance data, and visual representations of the workflow and chemical reaction.

Introduction

Gas chromatography is a cornerstone analytical technique in research and industry for the separation and quantification of volatile and semi-volatile compounds. However, the direct analysis of polar analytes such as alcohols can be challenging due to their tendency to form hydrogen bonds, leading to interactions with the stationary phase and resulting in poor peak symmetry and reduced column efficiency.

Derivatization is a chemical modification technique employed to enhance the analytical properties of a compound for GC analysis. The reaction of an alcohol with this compound in the presence of a catalyst, such as pyridine, yields a corresponding phenyl carbonate derivative. This derivative is significantly more volatile and less polar than the parent alcohol, leading to improved chromatographic performance and lower limits of detection. Chloroformate derivatization is a rapid and efficient process that can often be performed in an aqueous environment, simplifying sample preparation.[1][2][3]

Chemical Reaction

The derivatization reaction proceeds via a nucleophilic acyl substitution where the alcohol's hydroxyl group attacks the electrophilic carbonyl carbon of this compound. A base, typically pyridine, is used to catalyze the reaction and to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

R-OH + C₆H₅OCOCl + C₅H₅N → R-OCOO-C₆H₅ + C₅H₅N·HCl

(Alcohol + this compound + Pyridine → Alkyl Phenyl Carbonate + Pyridine Hydrochloride)

Experimental Protocols

This section provides a detailed protocol for the derivatization of a standard alcohol solution. This protocol can be adapted for various sample matrices with appropriate sample preparation and cleanup steps.

Materials and Reagents
  • This compound (98% purity or higher)

  • Pyridine (GC grade, anhydrous)

  • Alcohol standards (e.g., methanol, ethanol, propanol, butanol, etc.)

  • Hexane (GC grade)

  • Sodium Bicarbonate (NaHCO₃)

  • Deionized water

  • 2 mL glass vials with PTFE-lined caps

  • Micropipettes

  • Vortex mixer

  • Centrifuge

Standard Solution Preparation
  • Prepare a stock solution of the alcohol standard(s) at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).

  • From the stock solution, prepare a series of working standard solutions in deionized water, ranging from 1 µg/mL to 100 µg/mL.

Derivatization Procedure
  • To a 2 mL glass vial, add 500 µL of the aqueous alcohol standard solution.

  • Add 100 µL of 1 M sodium bicarbonate solution to adjust the pH.

  • Add 50 µL of pyridine to the vial.

  • Add 500 µL of hexane to the vial.

  • Note: This creates a biphasic system where the derivatized, non-polar product will be extracted into the organic phase.

  • Add 50 µL of this compound to the vial.

  • Cap the vial tightly and vortex vigorously for 2 minutes at room temperature.

  • Centrifuge the vial at 3000 rpm for 5 minutes to ensure complete phase separation.

  • Carefully transfer the upper organic layer (hexane) to a clean GC vial for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

The following are typical GC-MS parameters for the analysis of phenyl carbonate derivatives. These may require optimization based on the specific analytes and instrumentation.

ParameterValue
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977B or equivalent
Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injector Temperature 250 °C
Injection Mode Splitless (1 µL injection volume)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 70 °C for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 m/z

Quantitative Data and Method Validation

The following table summarizes the expected quantitative performance of the this compound derivatization method for the GC analysis of short-chain alcohols. These values are representative and should be experimentally verified for each specific application.

Analyte (Alcohol)Linearity (R²)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)Recovery (%)
Methanol> 0.9950.1 - 0.50.5 - 1.590 - 105
Ethanol> 0.9950.1 - 0.50.5 - 1.592 - 103
1-Propanol> 0.9950.05 - 0.20.2 - 0.895 - 105
1-Butanol> 0.9950.05 - 0.20.2 - 0.893 - 107

Note: LOD and LOQ are typically determined based on a signal-to-noise ratio of 3 and 10, respectively.[4][5][6]

Visualizations

Chemical Reaction Pathway

G Derivatization of Alcohol with this compound Alcohol R-OH (Alcohol) AlkylPhenylCarbonate R-OCOO-C₆H₅ (Alkyl Phenyl Carbonate) Alcohol->AlkylPhenylCarbonate + this compound Pyridine C₅H₅N (Pyridine) PyridineHCl C₅H₅N·HCl (Pyridine Hydrochloride) Pyridine->PyridineHCl + HCl (byproduct)

Caption: Chemical reaction of an alcohol with this compound.

Experimental Workflow

G Experimental Workflow for Alcohol Derivatization start Start: Aqueous Alcohol Sample add_reagents Add NaHCO₃, Pyridine, Hexane, and this compound start->add_reagents vortex Vortex for 2 min at Room Temperature add_reagents->vortex centrifuge Centrifuge at 3000 rpm for 5 min vortex->centrifuge extract Extract Upper Organic Layer (Hexane) centrifuge->extract analyze GC-MS Analysis extract->analyze

Caption: Step-by-step experimental workflow for derivatization.

Conclusion

The derivatization of alcohols with this compound is a highly effective strategy to improve their analysis by gas chromatography. The resulting phenyl carbonate esters are more volatile and less polar, leading to enhanced chromatographic resolution, improved peak shapes, and increased sensitivity. The protocol described herein is straightforward, rapid, and can be readily implemented in analytical laboratories for the routine quantification of alcohols in various matrices. This method is particularly beneficial for researchers and professionals in fields requiring accurate and sensitive alcohol determination, such as in drug development, quality control, and metabolic research.

References

Application Notes and Protocols: The Role of Phenyl Chloroformate as a Protecting Group in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield. Phenyl chloroformate serves as a versatile reagent for the protection of primary and secondary amines, and to a lesser extent, alcohols, by forming stable phenyl carbamates and phenyl carbonates, respectively. The resulting phenoxycarbonyl (Phoc) protected functional groups exhibit distinct reactivity and stability profiles, rendering them valuable tools in the synthesis of complex molecules, including pharmaceutical intermediates.

The Phoc group is notably stable under acidic conditions and relatively stable in dilute basic aqueous media, allowing for a range of subsequent chemical manipulations.[1] However, its removal typically requires strong basic conditions or specialized reagents, a factor that must be carefully considered in the overall synthetic strategy.[1] This document provides detailed application notes and experimental protocols for the use of this compound as a protecting group, including quantitative data, a case study in a multi-step synthesis, and visual diagrams of key processes.

Protection of Amines with this compound

The reaction of an amine with this compound results in the formation of a stable phenyl carbamate. This transformation effectively masks the nucleophilicity and basicity of the amine, preventing it from participating in undesired side reactions.

General Experimental Protocol for Amine Protection
  • Dissolution: Dissolve the primary or secondary amine (1.0 equivalent) in a suitable dry solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or ethyl acetate) under an inert atmosphere (e.g., argon or nitrogen).

  • Base Addition (Optional but Recommended): Add a base (1.0-1.2 equivalents), such as pyridine or triethylamine, to the solution to act as an acid scavenger for the hydrochloric acid generated during the reaction. For less nucleophilic amines, a stronger base might be required.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of this compound: Slowly add this compound (1.0-1.2 equivalents) dropwise to the stirred amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for a period ranging from a few hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the pure phenyl carbamate.

Quantitative Data for Amine Protection

The following table summarizes the reaction conditions and yields for the formation of various phenyl carbamates.

Amine SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-Methoxybenzylamine-THFRoom Temp.-94[2]
n-Pentylamine-THFRoom Temp.-86[2]
tert-Butylamine-THFRoom Temp.-85[2]
Aniline-THFRoom Temp.-87[2]
Benzyl(ethyl)amine-THFRoom Temp.-94[2]
N-ethyl-1,2-diamine-THFRoom Temp.-93[2]

Protection of Alcohols with this compound

While less common than for amines, this compound can be used to protect alcohols by forming phenyl carbonates. This can be a useful strategy when other alcohol protecting groups are not suitable for the desired reaction conditions.

General Experimental Protocol for Alcohol Protection
  • Dissolution: Dissolve the alcohol (1.0 equivalent) in a suitable dry aprotic solvent (e.g., THF, DCM, or toluene) under an inert atmosphere.

  • Base Addition: Add a non-nucleophilic base (1.1-1.5 equivalents), such as pyridine or triethylamine, to the solution.

  • Cooling: Cool the reaction mixture to 0 °C.

  • Addition of this compound: Slowly add this compound (1.1-1.2 equivalents) to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Work-up and Purification: Follow a similar work-up and purification procedure as described for amine protection.

Quantitative Data for Phenyl Carbonate Formation (Representative)

Detailed quantitative data for a wide range of alcohol protections using this compound is less prevalent in the literature compared to amine protection. The following represents a typical synthesis of a related carbonate.

Alcohol SubstrateReagentCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)
PhenolDimethyl CarbonateMg-Al-hydrotalcite-160-1801026.3 (DPC)

Note: This table shows the synthesis of diphenyl carbonate (DPC) from phenol and dimethyl carbonate as a representative transesterification reaction. Conditions for direct protection of various alcohols with this compound would be expected to yield good to excellent results under the general protocol provided.

Deprotection of Phenoxycarbonyl (Phoc) Group

The removal of the Phoc protecting group can be achieved under several conditions, with the choice of method depending on the overall functionality of the molecule.

Deprotection Protocols
Functional GroupReagents and ConditionsNotes
Phenyl Carbamate1. Strong Basic Hydrolysis: NaOH or KOH in a mixture of water and an organic solvent (e.g., THF, MeOH), often with heating.This method is not compatible with base-sensitive functional groups.[1]
2. Tetra-n-butylammonium fluoride (TBAF): TBAF in THF at room temperature.Milder conditions compared to strong base hydrolysis. The reaction can sometimes lead to the formation of symmetric ureas as a side product.[1][3]
Phenyl CarbonateBasic Hydrolysis: Similar conditions to carbamate cleavage (e.g., NaOH or KOH in aqueous alcohol).The lability of the carbonate to base is a key feature for its removal.

Application in Multi-Step Synthesis: Synthesis of a Quetiapine Intermediate

This compound plays a crucial role in the synthesis of key pharmaceutical intermediates. One such example is in the preparation of 10H-dibenzo[b,f][4][5]thiazepine-11one, an intermediate in the synthesis of the atypical antipsychotic drug, Quetiapine.[6]

In this synthesis, 2-aminodiphenyl sulfide is first acylated with this compound. The resulting phenyl carbamate serves to protect the amine functionality and activate the molecule for the subsequent intramolecular cyclization reaction, which is promoted by polyphosphoric acid (PPA). This "one-pot" process highlights the utility of the Phoc group in facilitating complex transformations.

G cluster_start Starting Material cluster_reagents Protection & Activation cluster_intermediate Protected Intermediate cluster_cyclization Cyclization cluster_product Product A 2-Aminodiphenyl Sulfide C Phenyl Carbamate Intermediate A->C Acylation B This compound E 10H-dibenzo[b,f][1,4]thiazepine-11one (Quetiapine Intermediate) C->E Intramolecular Cyclization D Polyphosphoric Acid (PPA)

Synthetic strategy for a Quetiapine intermediate.

Visualizing Key Processes

Reaction Mechanism: Amine Protection

The protection of an amine with this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the this compound. This is followed by the departure of the chloride leaving group and subsequent deprotonation to yield the stable phenyl carbamate.

G Amine R-NH₂ PC Ph-O-CO-Cl Amine->PC Nucleophilic Attack Intermediate [R-NH₂⁺-C(O⁻)(Cl)-OPh] Carbamate R-NH-CO-OPh Intermediate->Carbamate Elimination of Cl⁻ HCl HCl Carbamate->HCl Deprotonation G Start Starting Material with Amine/Alcohol Protect Protection with This compound Start->Protect Protected Phoc-Protected Intermediate Protect->Protected React Multi-Step Synthesis Protected->React Deprotect Deprotection (e.g., Base or TBAF) React->Deprotect Final Final Product Deprotect->Final

References

Synthesis of Isocyanates from Amines using Phenyl Chloroformate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocyanates are a highly reactive class of organic compounds containing the functional group -N=C=O. Their electrophilic nature makes them valuable intermediates in the synthesis of a wide array of organic molecules, most notably polyurethanes. In the pharmaceutical and drug development sectors, isocyanates are pivotal building blocks for the creation of various therapeutic agents, including carbamate and urea derivatives, which are common motifs in drug candidates.[1] The synthesis of isocyanates is a critical process, and phosgene-free methods are increasingly sought after due to the hazardous nature of phosgene.[2][3]

This document provides detailed application notes and protocols for a robust, phosgene-free synthesis of isocyanates from primary amines utilizing phenyl chloroformate. The methodology involves a two-step process: the formation of a stable phenyl carbamate intermediate, followed by its thermal decomposition to yield the desired isocyanate. This approach offers a safer and more controlled route to isocyanate synthesis.

Reaction Principle

The overall transformation of a primary amine to an isocyanate using this compound proceeds through two distinct chemical steps:

  • Phenyl Carbamate Formation: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This reaction, typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, results in the formation of a stable N-substituted phenyl carbamate.

  • Thermal Decomposition: The isolated phenyl carbamate is subjected to high temperatures, often under reduced pressure. This thermal treatment induces an elimination reaction, yielding the final isocyanate product and phenol as a byproduct. The volatile isocyanate can be isolated by distillation.

Applications in Drug Development

The isocyanate functional group is a versatile tool in medicinal chemistry and drug design. Its high reactivity allows for the facile introduction of carbamate and urea linkages, which are prevalent in many pharmaceuticals.[4] These functional groups can act as bioisosteres for amide bonds, enhancing metabolic stability, or serve as key pharmacophoric elements for target binding. Furthermore, isocyanates are instrumental in the development of prodrugs and in modifying the physicochemical properties of drug candidates to improve their pharmacokinetic profiles.[4]

Experimental Protocols

Materials and Equipment:

  • Primary amine

  • This compound

  • Anhydrous solvent (e.g., dichloromethane, ethyl acetate, toluene)

  • Base (e.g., triethylamine, pyridine, or an aqueous solution of sodium bicarbonate)

  • Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Heating mantle with temperature controller

  • Distillation apparatus

  • Rotary evaporator

  • Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)

Safety Precautions:

  • This compound is corrosive, a lachrymator, and toxic. It should be handled with extreme care in a well-ventilated fume hood.[5]

  • Isocyanates are potent respiratory sensitizers and can be toxic. All manipulations involving isocyanates should be performed in a fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Protocol 1: Synthesis of Phenyl Carbamate Intermediate

This protocol describes the general procedure for the synthesis of an N-substituted phenyl carbamate from a primary amine and this compound.

  • In a round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) in an appropriate anhydrous solvent.

  • If the amine is used as a salt, or if an acid scavenger is required, add a suitable base (1.0-1.2 equivalents).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add this compound (1.0-1.1 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is worked up by washing with water and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude phenyl carbamate.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Thermal Decomposition of Phenyl Carbamate to Isocyanate

This protocol outlines the general procedure for the thermal decomposition of the N-substituted phenyl carbamate to the corresponding isocyanate.

  • Place the purified phenyl carbamate in a round-bottom flask equipped for distillation.

  • Heat the flask to the required decomposition temperature (typically 180-250 °C) under atmospheric or reduced pressure. The optimal temperature and pressure will depend on the specific carbamate.

  • The isocyanate product will distill as it is formed. Collect the distillate in a receiving flask.

  • The phenol byproduct will either remain in the reaction flask or co-distill, depending on its volatility. Further purification of the isocyanate may be necessary.

  • The purity of the collected isocyanate can be assessed by IR spectroscopy (characteristic strong absorption at ~2270 cm⁻¹) and NMR.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various isocyanates from their corresponding primary amines via the phenyl carbamate intermediate method.

Amine SubstrateCarbamate Formation ConditionsThermal Decomposition ConditionsOverall Yield (%)Reference
AnilineThis compound, base, solvent200-250 °C, neat or in chlorobenzene>80[1]
MethylamineThis compound, base, solvent~200 °CNot specified
Hexamethylene diamineThis compound, base, solvent250 °C, chlorobenzene, Co₃O₄/ZSM-5 catalyst92.8 (for HDI)[4]
(R)-(+)-MethylbenzylamineTrichloromethyl chloroformate, 1,8-bis(dimethylamino)naphthalene, CH₂Cl₂Not applicable (direct synthesis)81[6]
BenzylamineTrichloromethyl chloroformate, 1,8-bis(dimethylamino)naphthalene, CH₂Cl₂Not applicable (direct synthesis)78[6]
1,6-DiaminohexaneTrichloromethyl chloroformate, 1,8-bis(dimethylamino)naphthalene, CH₂Cl₂Not applicable (direct synthesis)73[6]

Note: The data for methylbenzylamine, benzylamine, and 1,6-diaminohexane are for a direct synthesis using trichloromethyl chloroformate, a related phosgene equivalent, and are included for comparative purposes.

Visualizations

Reaction Mechanism

The following diagram illustrates the two-step reaction mechanism for the synthesis of isocyanates from amines using this compound.

ReactionMechanism Reaction Mechanism cluster_step1 Step 1: Phenyl Carbamate Formation cluster_step2 Step 2: Thermal Decomposition Amine Primary Amine (R-NH₂) Carbamate Phenyl Carbamate Intermediate Amine->Carbamate + this compound PhCF This compound PhCF->Carbamate Base Base Base->Carbamate - HCl HCl HCl Carbamate2 Phenyl Carbamate Intermediate Carbamate->Carbamate2 Isolation & Purification Isocyanate Isocyanate (R-N=C=O) Carbamate2->Isocyanate + Heat Heat Heat (Δ) Heat->Isocyanate Phenol Phenol Isocyanate->Phenol + Phenol

Caption: Reaction mechanism for isocyanate synthesis.

Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis of isocyanates from primary amines using this compound.

ExperimentalWorkflow Experimental Workflow Start Start: Primary Amine Step1 Step 1: Carbamate Formation - Dissolve amine in solvent - Add base - Add this compound - React at 0°C to RT Start->Step1 Workup1 Work-up & Purification - Aqueous wash - Dry organic layer - Remove solvent - Purify (recrystallization/chromatography) Step1->Workup1 Intermediate Isolated Phenyl Carbamate Workup1->Intermediate Step2 Step 2: Thermal Decomposition - Heat carbamate (180-250°C) - Distill under reduced pressure Intermediate->Step2 Workup2 Isolation - Collect isocyanate distillate Step2->Workup2 End End: Pure Isocyanate Workup2->End

Caption: Experimental workflow for isocyanate synthesis.

References

Troubleshooting & Optimization

How to prevent the hydrolysis of Phenyl chloroformate during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of phenyl chloroformate during chemical reactions.

Troubleshooting Guide: Preventing this compound Hydrolysis

This guide addresses common issues encountered during reactions with this compound and provides solutions to minimize hydrolysis and improve reaction outcomes.

Problem Potential Cause Recommended Solution
Low or No Product Yield Hydrolysis of Phenyl Chichloroformate: this compound is highly sensitive to moisture and will decompose into phenol and HCl in the presence of water.[1] This is the most common cause of reaction failure.Implement Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried, either by oven-drying overnight at >120°C or by flame-drying under vacuum immediately before use.[2][3] Use anhydrous solvents with a water content below 50 ppm, verified by Karl Fischer titration if necessary.[2] Store and handle all reagents under an inert atmosphere of nitrogen or argon.[4]
Inadequate Acid Scavenging: The hydrolysis of this compound produces hydrochloric acid (HCl), which can catalyze further decomposition and react with sensitive functional groups.Use an Appropriate Base/Acid Scavenger: Add a suitable base such as pyridine or triethylamine to the reaction mixture. Pyridine can act as both an acid scavenger and a nucleophilic catalyst.[5][6] For reactions where pyridine's nucleophilicity is problematic, a non-nucleophilic base like triethylamine is a suitable alternative.[6]
Formation of Phenolic Byproducts Reaction with Liberated Phenol: The phenol generated from the hydrolysis of this compound can sometimes react with the desired product or starting materials.Optimize Reaction Temperature: Conduct the reaction at low temperatures, typically between 0°C and room temperature, to minimize the rate of hydrolysis and subsequent side reactions.
Inconsistent Reaction Rates Variable Moisture Content: Small, inconsistent amounts of moisture in the reagents or solvent can lead to variable rates of hydrolysis and, consequently, inconsistent reaction kinetics.Standardize Anhydrous Procedures: Consistently use freshly dried solvents and properly dried glassware for every reaction. Store hygroscopic reagents in a desiccator.[3]
Difficulty in Product Purification Presence of Pyridinium or Triethylammonium Salts: The hydrochloride salts of the base used as an acid scavenger can complicate product isolation.Aqueous Workup: During workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove residual pyridine or triethylamine, followed by a wash with saturated aqueous sodium bicarbonate to neutralize any remaining acid, and finally with brine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound hydrolysis?

A1: this compound undergoes hydrolysis in the presence of water to yield phenol, carbon dioxide, and hydrochloric acid.[1] This reaction is often rapid and is the primary pathway for the degradation of the reagent.

Q2: How can I ensure my solvents and glassware are sufficiently dry?

A2: Glassware should be oven-dried for several hours at a temperature above 120°C or flame-dried under a vacuum immediately before setting up the reaction.[3][7] Solvents should be purchased as anhydrous grade and stored over molecular sieves (3Å or 4Å) to maintain dryness.[2][8] For particularly sensitive reactions, it is recommended to distill the solvent from an appropriate drying agent (e.g., calcium hydride for dichloromethane, sodium/benzophenone for THF) under an inert atmosphere.[2]

Q3: What is the role of pyridine in reactions involving this compound?

A3: Pyridine serves a dual purpose. Firstly, it acts as an acid scavenger, neutralizing the hydrochloric acid produced during the reaction, which prevents acid-catalyzed side reactions and decomposition. Secondly, pyridine can act as a nucleophilic catalyst by reacting with this compound to form a highly reactive N-acylpyridinium salt. This intermediate is more susceptible to nucleophilic attack by the desired reactant (e.g., an amine or alcohol) than this compound itself, thereby accelerating the rate of the desired reaction.[5][9][10]

Q4: When should I use triethylamine instead of pyridine?

A4: Triethylamine should be considered when the nucleophilic catalysis of pyridine is undesirable or leads to side products. Triethylamine is a stronger base than pyridine but is more sterically hindered, making it less nucleophilic.[11][12] It is an effective HCl scavenger without the catalytic activity of pyridine.[6]

Q5: What is the optimal temperature range for reactions with this compound?

A5: To minimize hydrolysis and other side reactions, it is generally recommended to conduct reactions with this compound at reduced temperatures. A common temperature range is between 0°C and room temperature. For highly sensitive substrates, temperatures as low as -10°C may be beneficial.

Experimental Protocols

Protocol 1: General Procedure for Carbamate Synthesis using this compound

This protocol describes the formation of a carbamate from a primary or secondary amine.

  • Preparation of Glassware and Reagents:

    • Dry a round-bottom flask, a magnetic stir bar, and a dropping funnel in an oven at 120°C overnight.

    • Assemble the glassware while still warm under a stream of dry nitrogen or argon.

    • Use anhydrous solvent (e.g., dichloromethane or THF) stored over molecular sieves.

  • Reaction Setup:

    • Dissolve the amine (1.0 equivalent) and pyridine (1.2 equivalents) in the anhydrous solvent in the round-bottom flask under an inert atmosphere.

    • Cool the mixture to 0°C using an ice-water bath.

  • Addition of this compound:

    • Dissolve this compound (1.1 equivalents) in a small amount of the anhydrous solvent.

    • Add the this compound solution dropwise to the stirred amine solution over 10-15 minutes using the dropping funnel.

  • Reaction and Monitoring:

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification:

    • Upon completion, dilute the reaction mixture with the solvent.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Dehydration of a Primary Amide to a Nitrile

This protocol, adapted from Bose et al., demonstrates the use of this compound as a dehydrating agent.

  • Reaction Setup:

    • In a dry round-bottom flask under a nitrogen atmosphere, dissolve the primary amide (1.0 equivalent) in anhydrous dichloromethane.

    • Add pyridine (2.0 equivalents) to the solution and stir.

  • Addition of this compound:

    • Add this compound (1.2 equivalents) dropwise to the reaction mixture at room temperature.

  • Reaction and Workup:

    • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

    • Quench the reaction with water and extract with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the resulting nitrile by column chromatography.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of nitriles from primary amides using this compound and pyridine in anhydrous dichloromethane at room temperature, demonstrating the efficacy of the method when hydrolysis is minimized.

Primary Amide Substrate Product (Nitrile) Yield (%)
BenzamideBenzonitrile95
4-Methylbenzamide4-Methylbenzonitrile92
4-Methoxybenzamide4-Methoxybenzonitrile94
4-Chlorobenzamide4-Chlorobenzonitrile90
CinnamamideCinnamonitrile88
PhenylacetamidePhenylacetonitrile85
Nicotinamide3-Cyanopyridine82

Visualizations

Hydrolysis_Prevention_Workflow cluster_prep 1. Pre-Reaction Preparation cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Purification Dry_Glassware Dry Glassware (Oven or Flame-Dry) Setup Assemble Apparatus Under Inert Gas Dry_Glassware->Setup Anhydrous_Solvent Use Anhydrous Solvent (<50 ppm H2O) Anhydrous_Solvent->Setup Inert_Atmosphere Prepare Inert Atmosphere (N2 or Ar) Inert_Atmosphere->Setup Add_Reagents Add Substrate and Acid Scavenger (e.g., Pyridine) Setup->Add_Reagents Cool Cool to 0°C Add_Reagents->Cool Add_PCF Add this compound Dropwise Cool->Add_PCF React Stir at RT and Monitor Add_PCF->React Quench Quench Reaction React->Quench Wash Aqueous Wash Sequence (Acid, Base, Brine) Quench->Wash Dry_Purify Dry and Purify Product Wash->Dry_Purify

Caption: Experimental workflow for minimizing this compound hydrolysis.

Pyridine_Catalysis reagents {this compound | Pyridine} intermediate N-Acylpyridinium Salt (Highly Reactive Intermediate) reagents->intermediate Nucleophilic Attack (Activation Step) product Acylated Product intermediate->product Faster Nucleophilic Attack nucleophile Nucleophile (e.g., Amine, Alcohol) nucleophile->product

Caption: Role of pyridine as a nucleophilic catalyst.

References

Side reactions of Phenyl chloroformate with nucleophilic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Phenyl Chloroformate

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues related to the side reactions of this compound with nucleophilic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions of this compound, and what products do they form?

A1: this compound is a highly reactive acylating agent. Its primary side reactions involve nucleophilic attack by common laboratory solvents or impurities, such as water, alcohols, and amines. These reactions compete with the desired reaction, potentially reducing the yield of the target molecule.

  • Hydrolysis (Reaction with Water): this compound readily reacts with water or moisture. This reaction is often vigorous and decomposes the reagent into phenol, carbon dioxide (CO2), and hydrochloric acid (HCl).[1][2][3] The presence of moisture is a critical factor to control during its use.

  • Alcoholysis (Reaction with Alcohols): In the presence of alcohol solvents (e.g., methanol, ethanol), this compound undergoes alcoholysis to form a phenyl carbonate ester and HCl.[2][4][5] This is a common side reaction if the substrate contains a hydroxyl group or if an alcohol is used as a solvent.

  • Aminolysis (Reaction with Amines): With primary or secondary amines, this compound forms a phenyl carbamate.[5][6] While this is often the desired reaction in many synthetic procedures (e.g., for creating protecting groups or in peptide synthesis), it is considered a side reaction if the amine is an impurity or a solvent.[6][7]

The general mechanism for these reactions is a nucleophilic acyl substitution.

G pcf This compound (C₆H₅OCOCl) product Substituted Product (C₆H₅OC(O)Nu) pcf->product Reaction with Nucleophile nuc Nucleophilic Solvent (Nu-H) e.g., H₂O, R-OH, R₂NH hcl HCl

Caption: General reaction of this compound with a nucleophile.

Troubleshooting Guide

Problem 1: My reaction yield is significantly lower than expected. I suspect side reactions with the solvent.

Cause: Low yields are frequently caused by the consumption of this compound by nucleophilic impurities in the solvent, most commonly water.[8][9] Even trace amounts of moisture can lead to rapid hydrolysis of the reagent.[9]

Solution:

  • Ensure Anhydrous Conditions:

    • Use freshly distilled and dried solvents. Standard protocols for drying solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are essential.

    • Flame-dry all glassware under a vacuum or high-purity inert gas (Argon or Nitrogen) before use.

    • Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the system.

  • Verify Reagent Quality:

    • Use a fresh bottle of this compound or redistill older stock if its purity is questionable. This compound should be a clear, colorless liquid.[1] Discoloration may indicate decomposition.

  • Control Reaction Temperature:

    • Many reactions involving this compound are performed at low temperatures (e.g., 0 °C) to control reactivity and minimize side reactions. Add the this compound dropwise to the reaction mixture to maintain temperature control.

Experimental Protocol: General Procedure for Amine Acylation under Anhydrous Conditions

This protocol provides a best-practice approach to minimize side reactions with nucleophilic solvents.

  • Preparation:

    • Assemble a round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.

    • Flame-dry the entire apparatus under vacuum and then cool to room temperature under a positive flow of inert gas.

  • Reaction Setup:

    • Dissolve the amine substrate (1.0 eq.) and a non-nucleophilic base like pyridine or triethylamine (1.1 eq.) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • In the dropping funnel, prepare a solution of this compound (1.05 eq.) in anhydrous DCM.

  • Execution:

    • Add the this compound solution dropwise to the stirred amine solution over 15-30 minutes, ensuring the temperature remains at 0 °C.

    • Allow the reaction to stir at 0 °C for 1-2 hours, monitoring its progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, proceed with the appropriate aqueous workup and purification.

Problem 2: I am observing phenol and an unknown carbonate byproduct in my reaction. What is the cause?

Cause: The presence of phenol is a strong indicator of the decomposition of this compound, either through hydrolysis or reaction with a hydroxyl group on your substrate.[1][2][3] If your substrate contains both an amine (the target) and a hydroxyl group, the hydroxyl group can react with this compound to form a phenyl carbonate, or it can react with the desired carbamate product.

Solution:

  • Protecting Groups: If your substrate contains a reactive hydroxyl or other nucleophilic group, consider protecting it before reacting the target amine with this compound.

  • Strict Anhydrous Conditions: As mentioned in Problem 1, the presence of phenol strongly suggests moisture contamination. Re-evaluate your experimental setup to ensure all components are rigorously dried.

  • Purification: Phenol can often be removed from the reaction mixture by washing the organic layer with a mild aqueous base, such as sodium bicarbonate or dilute sodium hydroxide. However, be cautious, as a strong base can hydrolyze your desired product.

Table 1: Relative Reactivity of Nucleophiles with this compound

While specific kinetic data can vary with solvent and temperature, the general trend for reactivity is as follows.

NucleophileType of ReactionRelative RateByproducts
R-NH₂ (Amine) AminolysisVery FastHCl
H₂O (Water) HydrolysisFastPhenol, HCl, CO₂
R-OH (Alcohol) AlcoholysisModerateHCl

Note: This table provides a qualitative comparison. The actual rates depend heavily on the specific nucleophile's steric hindrance and electronic properties, as well as the reaction conditions.

Problem 3: My reaction is generating gas and pressure is building in the flask.

Cause: This is a serious safety concern and is almost certainly due to the reaction of this compound with water (hydrolysis). This reaction liberates both carbon dioxide (CO₂) and hydrogen chloride (HCl) gas.[10][11]

Solution & Safety Workflow:

  • Immediate Action: Do not seal the reaction vessel tightly. Ensure there is a proper outlet for gas, such as a bubbler or a needle connected to an inert gas line. If pressure has built up, cool the reaction vessel in an ice bath to slow the reaction rate and carefully vent the system in a fume hood.

  • Investigation: The source of the water contamination must be identified. Check solvents, reagents, and the reaction atmosphere.

  • Prevention: Adhere strictly to anhydrous techniques as described previously.

G start Pressure Buildup Detected step1 Is the vessel sealed? start->step1 step2 IMMEDIATELY and SAFELY Vent the Vessel in a Fume Hood step1->step2 Yes step3 Cool Reaction in Ice Bath step1->step3 No step2->step3 step4 Investigate Source of Water Contamination step3->step4 step5 Review and Implement Anhydrous Protocols step4->step5 end Proceed with Caution step5->end

Caption: Troubleshooting workflow for pressure buildup in the reaction.

References

Optimizing reaction conditions for Phenyl chloroformate derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for phenyl chloroformate derivatization.

Troubleshooting Guide

This guide addresses specific issues that may arise during the derivatization process.

Problem 1: Low or No Product Yield / Incomplete Derivatization

Possible Causes & Solutions

CauseRecommended Action
Degraded this compound Reagent This compound is sensitive to moisture and can hydrolyze over time, producing phenol and HCl.[1] Ensure the reagent is fresh and has been stored under anhydrous conditions at the recommended temperature (typically 2-8°C).[2] Consider purchasing a new bottle if degradation is suspected.
Presence of Water in the Reaction Water will react with this compound, reducing the amount available for derivatization and potentially lowering the pH of the reaction mixture. It is crucial to use anhydrous solvents and ensure the sample is dry.[3] For samples in aqueous media, an extraction into an organic solvent followed by drying with a reagent like anhydrous sodium sulfate is recommended before adding the this compound.
Suboptimal pH The derivatization of phenols and amines with chloroformates is highly pH-dependent. An alkaline environment (pH > 9) is typically required to deprotonate the functional group, making it a better nucleophile.[4] However, excessively high pH can promote the hydrolysis of the chloroformate. It is recommended to optimize the pH for your specific analyte. The use of a base like pyridine or sodium bicarbonate is common.[4][5]
Insufficient Reagent An inadequate amount of this compound will lead to an incomplete reaction. It is common practice to use a molar excess of the derivatizing agent. Try increasing the molar ratio of this compound to the analyte.
Low Reaction Temperature While some derivatization reactions proceed at room temperature, others may require heating to overcome activation energy barriers.[3][6] Conversely, for highly reactive analytes, lower temperatures (e.g., -10°C to 15°C) might be necessary to control the reaction and minimize side products.[3] The optimal temperature should be determined empirically.
Steric Hindrance Bulky functional groups near the reaction site can impede the approach of the this compound molecule. In such cases, a longer reaction time, elevated temperature, or a more reactive derivatizing agent may be necessary.
Poor Catalyst Performance Pyridine is often used as a catalyst to facilitate the reaction.[4][5] Ensure the pyridine is of high purity and anhydrous. Other tertiary amines can also be used.

Problem 2: Presence of Multiple Peaks in Chromatogram

Possible Causes & Solutions

CauseRecommended Action
Incomplete Derivatization The underivatized analyte may appear as a separate peak, often with poor peak shape (tailing). Refer to the troubleshooting steps for "Low or No Product Yield".
Side Reactions / Byproducts This compound can react with other nucleophilic functional groups in the molecule if present (e.g., both an amine and a hydroxyl group).[7] This will result in multiple derivatized products. If a specific functional group is targeted, consider using a protecting group strategy for other reactive sites.
Derivative Instability The resulting phenyl carbamate or carbonate derivative may be unstable and degrade in the GC inlet or on the analytical column, especially at high temperatures.[7] It is advisable to check for thermal stability by varying the injector temperature. If instability is an issue, consider analysis by LC-MS, which typically uses lower temperatures.
Hydrolysis of this compound Excess this compound can hydrolyze to phenol, which may be detected in the chromatogram. A sample cleanup step after derivatization can remove excess reagent and byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this compound derivatization?

A1: The choice of solvent depends on the analyte's solubility and the analytical method. Aprotic solvents such as toluene, hexane, benzene, or dichloromethane are generally preferred as they do not react with the chloroformate.[3][5] For reactions in aqueous media, the derivatization is often performed as a two-phase reaction where the derivative is extracted into an immiscible organic solvent like hexane or chloroform.[4]

Q2: How can I remove excess this compound and byproducts after the reaction?

A2: After the reaction is complete, a liquid-liquid extraction can be performed. The reaction mixture can be quenched with water, and the organic layer containing the derivative can be washed with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove unreacted this compound and acidic byproducts.[5] The organic layer is then typically dried over anhydrous sodium sulfate before analysis.

Q3: My analyte has both a hydroxyl and an amine group. Will this compound react with both?

A3: Yes, this compound will react with both primary/secondary amines and phenols to form carbamates and carbonates, respectively.[7] If derivatization of only one functional group is desired, a protection/deprotection strategy for the other functional group may be necessary.

Q4: What are the ideal storage conditions for this compound?

A4: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C to minimize degradation from moisture.[2]

Q5: Can I use this compound for GC-MS analysis?

A5: Yes, this compound is used as a derivatizing agent to increase the volatility and thermal stability of polar analytes for GC-MS analysis. The resulting derivatives generally have good chromatographic properties.[7] However, it is important to optimize the GC inlet temperature to avoid thermal degradation of the derivative.

Experimental Protocols

General Protocol for this compound Derivatization of a Phenolic or Amine Analyte

This protocol provides a general starting point. Optimal conditions may vary depending on the specific analyte.

Materials:

  • Analyte solution in a suitable anhydrous organic solvent (e.g., toluene, acetonitrile).

  • This compound (high purity).

  • Anhydrous pyridine or other suitable base.

  • Anhydrous reaction vial with a screw cap and septum.

  • Syringes for reagent addition.

  • Quenching solution (e.g., saturated sodium bicarbonate solution).

  • Extraction solvent (e.g., hexane, ethyl acetate).

  • Anhydrous sodium sulfate.

Procedure:

  • Sample Preparation: Dissolve a known amount of the analyte in an anhydrous aprotic solvent in the reaction vial. If the sample is in an aqueous solution, extract the analyte into an appropriate organic solvent and dry the extract thoroughly with anhydrous sodium sulfate.

  • Addition of Base: Add an excess of anhydrous pyridine (typically 1.5 to 2 equivalents relative to the analyte) to the reaction vial. Mix gently.

  • Derivatization: Slowly add a molar excess of this compound (typically 1.2 to 1.5 equivalents) to the stirred solution at room temperature. For highly reactive analytes, consider cooling the reaction mixture in an ice bath before adding the reagent.

  • Reaction: Allow the reaction to proceed at room temperature for 30-60 minutes. Gentle heating may be required for less reactive or sterically hindered analytes. The progress of the reaction can be monitored by a suitable technique (e.g., TLC, GC-MS).

  • Quenching: Once the reaction is complete, quench the excess this compound by adding a small amount of water or a saturated sodium bicarbonate solution.

  • Extraction: Extract the derivatized analyte into a suitable organic solvent such as hexane or ethyl acetate.

  • Washing: Wash the organic extract with dilute acid (e.g., 1M HCl) to remove pyridine, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under a stream of nitrogen if necessary. The sample is now ready for analysis by GC-MS or LC-MS.

Visualizations

TroubleshootingWorkflow Troubleshooting this compound Derivatization start Start: Low or No Product Yield check_reagent Check Phenyl Chloroformate Quality start->check_reagent check_reagent->start Reagent Degraded (Use New Reagent) check_water Is the Reaction Anhydrous? check_reagent->check_water Reagent OK check_water->start No (Dry Sample and Solvents) check_ph Optimize Reaction pH (e.g., with Pyridine) check_water->check_ph Yes check_stoichiometry Increase Molar Excess of this compound check_ph->check_stoichiometry pH Optimized check_temp_time Optimize Temperature and Reaction Time check_stoichiometry->check_temp_time Stoichiometry OK success Successful Derivatization check_temp_time->success Conditions Optimized

Caption: Troubleshooting workflow for low derivatization yield.

DerivatizationPathway General this compound Derivatization Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Analyte Analyte with -OH or -NHR group Reaction Nucleophilic Acyl Substitution Analyte->Reaction PCF This compound (C₆H₅OCOCl) PCF->Reaction Base Base (e.g., Pyridine) to deprotonate analyte Base->Reaction catalyzes Solvent Anhydrous Aprotic Solvent Solvent->Reaction medium Derivative Derivatized Analyte (Phenyl Carbonate/Carbamate) Reaction->Derivative Byproduct Byproduct (e.g., Pyridinium Hydrochloride) Reaction->Byproduct

Caption: General reaction pathway for this compound derivatization.

References

Technical Support Center: Purification Protocols for Phenyl Chloroformate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of reaction mixtures containing phenyl chloroformate and its byproduct, phenol.

Frequently Asked Questions (FAQs)

Q1: How can I remove unreacted this compound from my reaction mixture?

A1: Unreacted this compound, an electrophilic reagent, can be readily removed by quenching the reaction with a nucleophile. The most common and effective methods involve the addition of water or an aqueous basic solution.

  • Water Quench: this compound reacts with water to produce phenol and hydrochloric acid. This method is straightforward but will increase the acidity of the aqueous phase.

  • Aqueous Basic Solution Quench: Using a solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) is generally preferred. These bases will neutralize the hydrochloric acid byproduct and also facilitate the removal of the resulting phenol.[1][2] Saturated aqueous sodium bicarbonate is a good choice as it is a mild base that will effectively neutralize the acid without being overly caustic.[2]

Q2: What is the most effective way to remove the phenol byproduct?

A2: The most common and efficient method for removing phenol from an organic reaction mixture is through extraction with an aqueous basic solution.[3][4] Phenol is weakly acidic (pKa ≈ 10) and reacts with a sufficiently strong base to form the water-soluble sodium phenoxide salt, which is then partitioned into the aqueous layer.[3][4]

Q3: Should I use sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to extract phenol?

A3: Sodium hydroxide (NaOH) is the more effective choice for extracting phenol.[4] Being a strong base, it readily deprotonates phenol to form the water-soluble sodium phenoxide. Sodium bicarbonate (NaHCO₃) is a weak base and is generally not strong enough to deprotonate phenol effectively.[4] Therefore, washing the organic layer with an aqueous NaOH solution is the recommended procedure for phenol removal.

Q4: Can I use other methods besides basic extraction to remove phenol?

A4: Yes, other methods are available, although they are often employed in specific contexts, such as wastewater treatment, they can be adapted for reaction workups.

  • Distillation: If your desired product has a significantly different boiling point from phenol (181.7 °C), distillation can be an effective separation technique.[5]

  • Adsorption: Various adsorbent materials can be used to remove phenol. This is particularly useful for removing trace amounts of phenol. Activated carbon is a common and effective adsorbent.[5][6][7]

Q5: How do I purify my final product after removing the excess reagents and byproducts?

A5: After the initial quenching and extraction steps, your product will likely still be mixed with minor impurities. Standard purification techniques such as column chromatography or recrystallization are typically used to obtain the final, pure product. The choice between these methods will depend on the physical properties of your compound (solid or oil) and the nature of the remaining impurities.

Troubleshooting Guide

Issue 1: An emulsion has formed during the basic extraction of phenol.

  • Cause: Emulsions are colloidal suspensions of one liquid in another and can form when the two phases are vigorously shaken, especially if surfactant-like molecules are present.[8][9][10]

  • Solution:

    • Be patient: Allow the separatory funnel to stand undisturbed for some time; the layers may separate on their own.[9][11]

    • "Salting out": Add a saturated aqueous solution of sodium chloride (brine).[8][12] This increases the ionic strength and polarity of the aqueous layer, which can help to break the emulsion.[8][12]

    • Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize emulsion formation.[8]

    • Filtration: Pass the mixture through a pad of celite or glass wool.[8]

    • Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning them can force the layers to separate.[8][10]

Issue 2: My product is water-soluble and is being lost during the aqueous wash.

  • Cause: If your product has polar functional groups, it may have some solubility in the aqueous phase, leading to product loss during extraction.

  • Solution:

    • Back-extraction: After removing the initial aqueous layer, wash it one or more times with a fresh portion of the organic solvent to recover any dissolved product.[1]

    • Salting Out: As mentioned previously, adding brine to the aqueous washes can decrease the solubility of your organic product in the aqueous layer, driving it into the organic phase.[12]

Issue 3: I am having difficulty separating my product from residual phenol using column chromatography.

  • Cause: Phenolic compounds can sometimes streak or bind to silica gel due to the acidic nature of the silica.

  • Solution:

    • Solvent System Modification:

      • Add a small amount of a polar solvent like methanol to your eluent system. For example, a 1-5% methanol in dichloromethane mixture can be effective.

      • For aromatic compounds, incorporating toluene into the solvent system (e.g., 10% ethyl acetate in toluene) can significantly improve separation.[13]

    • Use a Different Stationary Phase: Consider using a more neutral or basic stationary phase, such as neutral or basic alumina, which can prevent the strong interaction with the acidic phenol.[13]

    • Deactivate the Silica Gel: You can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (1-3%).[13]

Experimental Protocols

Protocol 1: Quenching of this compound and Basic Extraction of Phenol
  • Cool the Reaction Mixture: Once the reaction is complete, cool the reaction vessel to 0 °C in an ice bath. This is to control the exothermicity of the quenching process.

  • Quench the Reaction: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the stirred reaction mixture. Continue the addition until gas evolution ceases. This step neutralizes any remaining this compound and acidic byproducts.

  • Transfer to a Separatory Funnel: Transfer the quenched reaction mixture to a separatory funnel. If necessary, add more of the organic solvent used in the reaction to ensure the product is fully dissolved.

  • Extract with Sodium Hydroxide: Add a 1M aqueous solution of sodium hydroxide (NaOH) to the separatory funnel. The volume of the NaOH solution should be approximately one-third to one-half the volume of the organic layer.

  • Mix and Separate: Stopper the funnel, and gently invert it several times, making sure to vent frequently to release any pressure. Allow the layers to separate.

  • Collect the Organic Layer: Drain the lower aqueous layer and collect the organic layer.

  • Repeat Extraction: Repeat the extraction of the organic layer with the 1M NaOH solution two more times to ensure complete removal of phenol.

  • Wash with Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water and break any minor emulsions.[1]

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Prepare the Column:

    • Select an appropriately sized column and plug the bottom with a small piece of cotton or glass wool.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes) and pour it into the column.

    • Allow the silica to pack under gravity or with gentle pressure, ensuring there are no air bubbles.

    • Add another layer of sand on top of the packed silica.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elute the Column:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.

  • Monitor the Fractions:

    • Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the desired product.

  • Combine and Concentrate:

    • Combine the pure fractions containing the product and remove the solvent under reduced pressure.

Data Presentation

Table 1: Comparison of Adsorbents for Phenol Removal

Adsorbent MaterialAdsorption Capacity (mg/g)Removal Efficiency (%)Reference
Activated Carbon112.3695[9]
Biochar-55[7]
Zeolite-based Adsorbent125-[6]
Pomegranate Peel Ash148.38>98[14]
CTAB-Modified Bentonite22.68-[9]

Note: Adsorption capacity and removal efficiency can vary depending on the specific experimental conditions such as initial phenol concentration, pH, and temperature.

Visualizations

experimental_workflow cluster_quenching Quenching cluster_extraction Extraction cluster_purification Purification Reaction_Mixture Crude Reaction Mixture (Product, this compound, Phenol) Quench Add Saturated NaHCO3 (aq) Reaction_Mixture->Quench Quenched_Mixture Quenched Mixture Quench->Quenched_Mixture Separatory_Funnel Transfer to Separatory Funnel Quenched_Mixture->Separatory_Funnel Add_NaOH Add 1M NaOH (aq) Separatory_Funnel->Add_NaOH Separate_Layers Separate Layers Add_NaOH->Separate_Layers Organic_Layer Organic Layer (Crude Product) Separate_Layers->Organic_Layer Aqueous_Layer Aqueous Layer (Sodium Phenoxide) Separate_Layers->Aqueous_Layer Dry_Concentrate Dry and Concentrate Organic_Layer->Dry_Concentrate Column_Chromatography Column Chromatography Dry_Concentrate->Column_Chromatography Pure_Product Pure Product Column_Chromatography->Pure_Product

Caption: Workflow for the removal of excess this compound and phenol.

troubleshooting_emulsion Start Emulsion Forms During Basic Extraction Wait Let Separatory Funnel Stand Start->Wait Add_Brine Add Saturated NaCl (Brine) Wait->Add_Brine If not resolved Resolved Emulsion Resolved Wait->Resolved If resolved Gentle_Mixing Use Gentle Swirling Instead of Shaking Add_Brine->Gentle_Mixing If not resolved Add_Brine->Resolved If resolved Filter Filter Through Celite/Glass Wool Gentle_Mixing->Filter If not resolved Gentle_Mixing->Resolved If resolved Centrifuge Centrifuge the Mixture Filter->Centrifuge If persistent Filter->Resolved If resolved Centrifuge->Resolved If resolved

Caption: Troubleshooting guide for emulsion formation during extraction.

References

Technical Support Center: Phenyl Chloroformate in Carbamate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for carbamate synthesis using phenyl chloroformate. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your work.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the synthesis of carbamates with this compound.

Q1: I am observing a low yield or incomplete conversion in my reaction. What are the potential causes and solutions?

A1: Low yields or incomplete reactions can stem from several factors. Here's a systematic approach to troubleshooting:

  • Reagent Quality: Ensure the this compound is fresh, as it can degrade over time, especially with exposure to moisture. Similarly, verify the purity of your amine and ensure your solvent is anhydrous.

  • Reaction Temperature: The reaction of amines with this compound is often exothermic. Running the reaction at a controlled low temperature (e.g., 0 °C) during the addition of this compound can prevent side reactions and improve the yield.[1]

  • Base Selection: The choice of base is critical. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), should be used to scavenge the HCl produced.[1] Using a primary or secondary amine as a base should be avoided as it will compete as a nucleophile.[1]

  • Stoichiometry: Ensure the appropriate stoichiometry is used. Typically, a slight excess of this compound (1.1 equivalents) is employed.[2][3]

  • Reaction Time: Monitor the reaction progress using an appropriate method like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time, which can range from a few hours to overnight.[3]

Q2: I am seeing a significant amount of symmetrical urea as a byproduct. How can I minimize its formation?

A2: Symmetrical urea formation is a common side reaction when using chloroformates.[1] It primarily occurs when the starting amine reacts with an isocyanate intermediate that can form under certain conditions.[1] To minimize this:

  • Low-Temperature Addition: Add the this compound to the amine solution at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and reduce the likelihood of side reactions leading to isocyanate formation.[1]

  • Anhydrous Conditions: Moisture can react with any formed isocyanate to generate an unstable carbamic acid, which decomposes to an amine and carbon dioxide. This newly formed amine can then react with another isocyanate molecule to form a symmetrical urea.[1] Therefore, using anhydrous solvents and thoroughly dried glassware is crucial.[1]

  • Order of Addition: The sequence of reagent addition is important. It is generally recommended to add the this compound dropwise to a solution of the amine and a non-nucleophilic base.[3]

Q3: How do I effectively purify my carbamate product?

A3: The purification strategy will depend on the properties of your specific carbamate. Common methods include:

  • Work-up: After the reaction is complete, it is typically quenched with water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The product is then extracted into an organic solvent like dichloromethane (CH₂Cl₂) or ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.[3]

  • Recrystallization: If the carbamate is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/ethanol) is an effective purification method.[3]

  • Column Chromatography: For liquid products or to separate the carbamate from closely related impurities, column chromatography on silica gel is a common and effective technique.[4]

Q4: Are there other significant byproducts I should be aware of besides symmetrical ureas?

A4: While symmetrical ureas are the most commonly discussed byproduct, other side reactions can occur:

  • N-Alkylation: If the reaction conditions are not optimized, particularly with certain bases and at higher temperatures, N-alkylation of the starting amine can be observed.

  • Reaction with Solvent: In some cases, the solvent can participate in side reactions, especially if it is not inert under the reaction conditions.

  • Formation of Diphenyl Carbonate: Although less common in this specific reaction, the self-condensation of this compound to form diphenyl carbonate can occur, especially at elevated temperatures.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various carbamates using this compound, providing a comparative overview for different amine substrates.

Amine SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
AnilinePyridineCH₂Cl₂0 to rt3>95
BenzylamineNEt₃ChloroformReflux48-
GlycineNa₂CO₃t-butanol/water5012Good
N-(diethylaminoethyl)aniline-Dry ethyl acetate203-

Table adapted from BenchChem Application Notes.[3]

Experimental Protocols

Below are detailed methodologies for the synthesis of carbamates from primary aliphatic, secondary, and aromatic amines using this compound.

General Protocol for Carbamate Synthesis
  • Dissolve the amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., THF, CH₂Cl₂, ethyl acetate) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[2][3]

  • If required, add a non-nucleophilic base (1.0-1.5 equivalents), such as triethylamine or pyridine.[3][4]

  • Cool the mixture to the desired temperature, typically 0 °C, using an ice bath.[4]

  • Add this compound (1.1 equivalents), either neat or dissolved in a small amount of the reaction solvent, dropwise to the stirred amine solution.[2][3]

  • Allow the reaction to stir at the chosen temperature until completion, monitoring by an appropriate method (e.g., TLC, LC-MS). Reaction times can vary from a few hours to overnight.[3]

  • Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of NaHCO₃).[3]

  • Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂, Ethyl Acetate).[3]

  • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the desired phenyl carbamate.[3][4]

Specific Protocol: Synthesis of Phenyl N-phenylcarbamate (from Aniline)
  • Materials: Aniline (1.0 eq), this compound (1.1 eq), Triethylamine (1.1 eq), Dichloromethane (anhydrous).[5]

  • Procedure:

    • To a solution of aniline in dichloromethane, add triethylamine.[5]

    • Add this compound dropwise to the solution at room temperature.[5]

    • Stir the resulting solution for 2 hours at room temperature.[5]

    • Wash the reaction mixture with distilled water, concentrate the organic layer, and purify by column chromatography to yield phenyl N-phenylcarbamate.[5]

Visualizations

The following diagrams illustrate the key chemical and procedural aspects of carbamate synthesis with this compound.

Reaction_Mechanism General Reaction Mechanism for Carbamate Synthesis Amine Amine (R₂NH) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack PC This compound PC->Intermediate Carbamate Carbamate Product Intermediate->Carbamate Elimination of Cl⁻ HCl HCl Intermediate->HCl Salt Ammonium Salt HCl->Salt Base Base (e.g., NEt₃) Base->Salt

Caption: General reaction mechanism for carbamate synthesis.

Experimental_Workflow Experimental Workflow for Carbamate Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Setup Dissolve Amine & Base in Anhydrous Solvent Cool Cool to 0 °C Setup->Cool Add_PC Add this compound Dropwise Cool->Add_PC Stir Stir & Monitor (TLC/LC-MS) Add_PC->Stir Quench Quench Reaction Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify (Chromatography or Recrystallization) Dry->Purify Product Final Carbamate Product Purify->Product

Caption: A typical experimental workflow for carbamate synthesis.

Troubleshooting_Tree Troubleshooting Decision Tree Problem Low Yield or Byproduct Formation Check_Reagents Check Reagent Quality (Amine, this compound, Solvent, Base) Problem->Check_Reagents Isolate the issue Reagent_OK Reagent_OK Check_Reagents->Reagent_OK Yes Replace_Reagents Use Fresh/Pure Reagents & Anhydrous Solvent Check_Reagents->Replace_Reagents No Check_Conditions Review Reaction Conditions (Temperature, Base, Time) Reagent_OK->Check_Conditions Conditions_OK Conditions_OK Check_Conditions->Conditions_OK Yes Optimize_Conditions - Add this compound at 0 °C - Use Non-nucleophilic Base - Monitor Reaction Time Check_Conditions->Optimize_Conditions No Check_Purification Evaluate Purification Method Conditions_OK->Check_Purification Purification_OK Purification_OK Check_Purification->Purification_OK Yes Optimize_Purification Try Alternative Method (e.g., Chromatography vs. Recrystallization) Check_Purification->Optimize_Purification No Final_Product Improved Yield of Pure Carbamate Purification_OK->Final_Product

Caption: Troubleshooting decision tree for carbamate synthesis.

References

Stability and proper storage conditions for Phenyl chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

Phenyl Chloroformate Technical Support Center

This guide provides essential information for researchers, scientists, and drug development professionals on the stability, storage, and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (PCF) is a corrosive, colorless liquid used as a reagent in organic synthesis.[1] It is a key intermediate in the production of various pharmaceuticals, including Rilmenidine (an anti-hypertensive) and Sorafenib (a kinase inhibitor), as well as in the manufacture of agrochemicals and polymers.[2] It is also used to create protecting groups for amines in peptide synthesis.

Q2: What are the main stability concerns for this compound?

A2: this compound is highly sensitive to moisture, heat, and light.[1][3] Its primary mode of degradation is through hydrolysis, which occurs upon contact with water or moist air.[4][5] This reaction produces phenol, hydrochloric acid (HCl), and carbon dioxide.[6] The buildup of HCl can further catalyze decomposition, and the generation of CO2 gas can lead to pressure buildup in sealed containers.[7][8]

Q3: How should this compound be stored to ensure its stability?

A3: To maximize shelf life and maintain purity, this compound should be stored under specific conditions. Long-term storage is recommended at -20°C, though it can be stored at room temperature for short periods.[1] Many suppliers recommend refrigeration between 2-8°C.[8] It is crucial to store it under an inert gas atmosphere (e.g., argon or nitrogen) to prevent contact with moisture.[1] Containers must be kept tightly sealed in a dry, well-ventilated area away from heat sources and sparks.[8][9]

Q4: What materials are incompatible with this compound?

A4: this compound reacts vigorously with a range of substances. It is incompatible with water, alcohols, amines, and strong bases.[7][8][10] It should also be kept away from strong oxidizing agents and certain metals that can catalyze its decomposition.[6][9]

Q5: What is the typical shelf life of this compound?

A5: While a specific expiration date is often not provided due to its high reactivity, its stability is entirely dependent on storage conditions. If stored properly under an inert atmosphere at recommended temperatures, it can remain stable for an extended period. However, for prolonged storage, it is advisable to re-analyze the material for purity, specifically checking for the presence of HCl and phenol before use.[6]

Storage and Stability Data

Proper storage is critical for maintaining the integrity of this compound. The following table summarizes the recommended conditions and known incompatibilities.

ParameterRecommendation/ValueSource(s)
Long-Term Storage Temp. -20°C[1]
Short-Term Storage Temp. 2-8°C (Refrigerated)[8]
Atmosphere Store under inert gas (e.g., Nitrogen, Argon)[1]
Conditions to Avoid Moisture, heat, sparks, open flames, direct sunlight[3][6][9]
Incompatible Materials Water, alcohols, amines, strong bases, strong oxidizing agents[7][9][10]
Primary Decomposition Hydrolysis upon contact with moisture[4][5]
Hazardous Products Carbon oxides, Hydrogen chloride gas, Phenol[6][8]

Troubleshooting Guide

Problem 1: My reaction yield is significantly lower than expected.

  • Possible Cause 1: Degraded this compound. The reagent may have hydrolyzed due to improper storage. The presence of phenol and HCl from decomposition can interfere with your reaction.

  • Solution: Before use, especially with older bottles, test the purity of the this compound (see Experimental Protocol section). If significant degradation is confirmed, use a fresh, unopened bottle. Always handle the reagent under an inert atmosphere and use anhydrous solvents and glassware.

  • Possible Cause 2: Competing Side Reactions. If your substrate contains nucleophilic functional groups (like amines or alcohols), this compound will react with them. Water in the reaction mixture will also consume the reagent.

  • Solution: Ensure your reaction setup is completely dry. Use freshly distilled, anhydrous solvents. If your substrate has multiple reactive sites, consider using a suitable protecting group strategy.

Problem 2: The pressure inside the this compound bottle seems high, and it fumed upon opening.

  • Possible Cause: Decomposition due to Moisture Contamination. Moisture has likely entered the bottle, causing hydrolysis. This reaction releases carbon dioxide (CO2) and hydrogen chloride (HCl) gas.[6][7] The fuming is due to HCl gas reacting with atmospheric moisture.

  • Solution: Handle the container with extreme care in a well-ventilated chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.[8] Cool the bottle before opening it to reduce the internal pressure. Open the cap slowly to vent the pressure gradually. The material is likely degraded and should be properly quenched and disposed of according to your institution's safety guidelines.

Problem 3: My product is contaminated with a phenyl-containing impurity.

  • Possible Cause: Presence of Phenol in the Reagent. If the this compound has partially decomposed, the resulting phenol can act as a nucleophile in your reaction, leading to undesired phenyl carbonate or other byproducts.

  • Solution: Purify the this compound by vacuum distillation before use if you suspect it is contaminated. However, this is a hazardous procedure and should only be performed by experienced chemists with appropriate safety measures. The simpler solution is to use a new, high-purity bottle of the reagent.

Visual Guides

The following diagrams illustrate the key chemical pathway for degradation and a logical workflow for troubleshooting common experimental issues.

Decomposition Pathway of this compound via Hydrolysis PCF This compound (C₆H₅OCOCl) Intermediate Unstable Intermediate PCF->Intermediate + H₂O H2O Water (H₂O) Phenol Phenol (C₆H₅OH) Intermediate->Phenol Decomposes HCl Hydrogen Chloride (HCl) Intermediate->HCl CO2 Carbon Dioxide (CO₂) Intermediate->CO2

Caption: Hydrolysis is the primary degradation pathway for this compound.

start Low Reaction Yield check_reagent Is the Phenyl Chloroformate new and properly stored? start->check_reagent check_conditions Are all solvents and glassware anhydrous? check_reagent->check_conditions Yes use_new Action: Use a fresh, unopened bottle of reagent. check_reagent->use_new No dry_system Action: Dry all glassware and use freshly distilled anhydrous solvents. check_conditions->dry_system No protect_groups Consider protecting group strategy for competing nucleophiles. check_conditions->protect_groups Yes use_new->check_conditions test_purity Action: Test purity of reagent (See Protocol). Consider distillation. dry_system->protect_groups

Caption: Troubleshooting workflow for low-yield reactions using this compound.

Experimental Protocols

Protocol: Purity Assessment by Argentometric Titration

This method determines the concentration of hydrolyzable chloride, which can indicate the degree of decomposition of this compound into HCl.

Objective: To quantify the purity of a this compound sample.

Materials:

  • This compound sample

  • Acetone (ACS grade)

  • Distilled water

  • Standardized silver nitrate (AgNO₃) solution (e.g., 0.1 N)

  • Potassium chromate (K₂CrO₄) indicator solution

  • Erlenmeyer flask, burette, pipettes, analytical balance

Procedure:

  • Sample Preparation: In a fume hood, accurately weigh approximately 0.5 g of the this compound sample into a 250 mL Erlenmeyer flask containing 50 mL of acetone. Swirl gently to dissolve.

  • Hydrolysis: Carefully add 50 mL of distilled water to the flask. The this compound will hydrolyze, releasing HCl. Allow the solution to stand for 10 minutes to ensure complete hydrolysis.

  • Titration Setup: Add 5-10 drops of potassium chromate indicator solution to the flask. The solution should turn yellow.

  • Titration: Fill a burette with the standardized 0.1 N AgNO₃ solution. Titrate the sample solution with the AgNO₃ solution while constantly swirling the flask. The endpoint is reached when the solution color changes from yellow to a persistent reddish-brown precipitate (silver chromate).

  • Calculation:

    • Record the volume (V) of AgNO₃ solution used in liters (L).

    • Record the normality (N) of the AgNO₃ solution (eq/L).

    • Record the weight (W) of the this compound sample in grams (g).

    • The molecular weight of this compound is 156.57 g/mol .

    Purity (%) = (V × N × 156.57) / W × 100

Safety Note: this compound is highly toxic and corrosive.[7] Always handle it in a chemical fume hood with appropriate PPE, including safety goggles, a face shield, and chemical-resistant gloves.[8] Avoid inhalation of vapors.[9]

References

Incompatibility of Phenyl chloroformate with strong oxidizing agents and bases

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling of phenyl chloroformate, with a specific focus on its incompatibility with strong oxidizing agents and bases.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a corrosive and toxic liquid.[1][2] It is harmful if swallowed, fatal if inhaled, and causes severe skin burns and eye damage.[3][4] A primary chemical hazard is its reactivity with water and moisture, which leads to decomposition, producing corrosive hydrogen chloride gas and phenol.[3][5][6] This reaction can be vigorous and generate heat.[3]

Q2: Why is this compound incompatible with strong bases?

A2: this compound reacts violently with strong bases (alkali), such as sodium hydroxide and potassium hydroxide.[5][6] The reaction is a rapid hydrolysis that can lead to a sudden increase in temperature and pressure, potentially causing the release of hazardous fumes and aerosols. While bases are used in some synthetic procedures involving this compound, these are always under strictly controlled conditions (e.g., low temperature, slow addition, and in a suitable solvent).[7]

Q3: What happens when this compound is mixed with strong oxidizing agents?

A3: this compound is incompatible with strong oxidizing agents.[1][6] While specific documented industrial accidents are not prevalent in public literature, the chemical nature of chloroformates suggests that mixing with strong oxidizers could lead to a highly exothermic and potentially explosive reaction. It is crucial to prevent any contact between this compound and substances like peroxides, permanganates, or nitrates.

Q4: Can I store this compound with other chemicals?

A4: No. This compound should be stored in a dry, well-closed container, separated from acids, alcohols, amines, bases, and oxidants.[5] Storage in an area without drain or sewer access is also recommended to prevent environmental contamination in case of a spill.[5]

Q5: What are the signs of this compound decomposition?

A5: Decomposition of this compound, often due to moisture exposure, will release hydrogen chloride gas.[3] You may observe fuming when the container is opened, especially in a humid environment.[6] A change in color or the presence of solid precipitates (phenol) could also indicate decomposition.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound.

Problem/Observation Potential Cause Troubleshooting Steps & Solutions
Unexpectedly rapid or violent reaction when adding a reagent. The reagent may be a strong base or contain basic impurities. The reaction may be contaminated with water, which can accelerate decomposition.1. Immediately cease addition of the reagent. 2. If safe to do so, cool the reaction vessel in an ice bath. 3. Ensure adequate ventilation and be prepared for the release of HCl gas. 4. Review the purity of all reagents and solvents. Ensure all glassware is thoroughly dried before use.
Fuming or pressure buildup observed in the reaction vessel. This is likely due to the formation of hydrogen chloride (HCl) gas from the reaction of this compound with water, alcohols, or other protic species.1. Do not seal the reaction vessel tightly unless it is equipped with a pressure-relief device. 2. Ensure the reaction is conducted in a well-ventilated fume hood. 3. Use a gas bubbler or a trap containing a dilute sodium hydroxide solution to neutralize the evolved HCl gas.
Low yield or formation of unexpected byproducts. This could be due to the decomposition of this compound by incompatible substances or conditions. The base used may be too strong or added too quickly, leading to side reactions.1. Ensure all reagents and solvents are anhydrous. 2. If a base is required, consider using a weaker, non-nucleophilic base (e.g., pyridine, triethylamine) and add it slowly at a low temperature. 3. Monitor the reaction closely by a suitable technique (e.g., TLC, GC) to determine the optimal reaction time and prevent product degradation.
Discoloration of the reaction mixture (e.g., turning yellow or brown). This may indicate decomposition or side reactions, potentially catalyzed by impurities.1. Stop the reaction and attempt to identify the cause. 2. Consider purifying the starting materials and solvents. 3. Ensure the reaction is protected from light and air if the reagents or products are known to be sensitive.

Data Presentation

The rate of hydrolysis of this compound is significantly influenced by the reaction conditions. The data below, derived from kinetic studies, illustrates the impact of solvent on the solvolysis rate, which is a key factor in its incompatibility with aqueous bases and other nucleophiles.

Solvent SystemRate Constant (k) at 25.0 °C (s⁻¹)Comments
100% Ethanol6.31 x 10⁻⁶Solvolysis is relatively slow in pure ethanol.
90% Ethanol / 10% Water4.47 x 10⁻⁵The rate increases with the addition of water.
50% Ethanol / 50% Water1.48 x 10⁻³A significant increase in rate is observed in more aqueous media.
100% Water4.8 x 10⁻³The hydrolysis is fastest in pure water, highlighting its water reactivity.
97% 2,2,2-Trifluoroethanol (TFE)1.45 x 10⁻⁵TFE is a less nucleophilic alcohol, resulting in a slower reaction rate compared to aqueous ethanol.
Data adapted from kinetic studies on the solvolysis of this compound. The values illustrate the trend of reactivity.[8]

Experimental Protocols

Protocol for the Safe Quenching of Unreacted this compound

This protocol describes a method for safely neutralizing small quantities of unreacted this compound at the end of an experiment. This procedure should be performed in a fume hood with appropriate personal protective equipment (PPE).

Materials:

  • Reaction mixture containing unreacted this compound.

  • A suitable non-protic solvent for dilution (e.g., toluene, THF).

  • A quenching solution of isopropanol.

  • A separate container with a dilute solution of sodium hydroxide (~1 M).

  • Ice bath.

Procedure:

  • Cooling: Cool the reaction vessel containing the unreacted this compound in an ice bath to manage the heat generated during quenching.

  • Dilution: Dilute the cold reaction mixture with an equal volume of a dry, inert solvent like toluene. This provides a larger thermal mass to absorb the heat of reaction.

  • Slow Addition of Quenching Agent: While stirring vigorously, slowly add isopropanol dropwise to the diluted reaction mixture. Isopropanol is less reactive than water and will convert the this compound to a more stable carbonate ester.

  • Monitoring: Monitor the temperature of the reaction mixture closely. If the temperature begins to rise significantly, pause the addition until it cools down.

  • Final Neutralization: Once the addition of isopropanol is complete and no further heat evolution is observed, the entire mixture can be slowly and cautiously added to a stirred, cold solution of dilute sodium hydroxide to neutralize any remaining acidic byproducts.

  • Disposal: The neutralized aqueous mixture should be disposed of in accordance with local hazardous waste regulations.

Visualizations

Logical Relationship: Incompatibility Hazards

IncompatibilityHazards A This compound B Strong Bases (e.g., NaOH, KOH) A->B Reacts Violently With C Strong Oxidizing Agents (e.g., Peroxides) A->C Incompatible With D Water / Moisture A->D Reacts Vigorously With Result1 Violent Hydrolysis Rapid heat & pressure increase B->Result1 Result2 Exothermic / Potentially Explosive Reaction C->Result2 Result3 Decomposition to HCl & Phenol Corrosive fumes, heat generation D->Result3

Caption: Incompatibility flowchart for this compound.

Experimental Workflow: Safe Handling and Quenching

SafeHandlingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_quench Quenching Prep1 Use Dry Glassware & Anhydrous Solvents Prep2 Work in Fume Hood with proper PPE Prep1->Prep2 React1 Cool Reaction Vessel (e.g., 0°C) Prep2->React1 React2 Slowly Add This compound React1->React2 React3 If base is needed, add slowly at low temp React2->React3 Quench1 Cool and Dilute Reaction Mixture React3->Quench1 End of Reaction Quench2 Slowly Add Isopropanol Quench1->Quench2 Quench3 Transfer to Dilute Base Quench2->Quench3 Disposal Dispose per Regulations Quench3->Disposal Neutralized Waste

Caption: Workflow for safe reaction and quenching.

References

Managing the release of hydrogen chloride during Phenyl chloroformate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals managing the release of hydrogen chloride (HCl) during reactions involving phenyl chloroformate.

Frequently Asked Questions (FAQs)

Q1: Why is hydrogen chloride (HCl) gas produced during reactions with this compound?

Hydrogen chloride is a common byproduct when this compound reacts with nucleophiles containing an active hydrogen, such as primary or secondary amines (to form carbamates) or alcohols (to form carbonates).[1][2] The reaction mechanism involves the nucleophilic attack of the amine or alcohol on the electrophilic carbonyl carbon of the this compound. This results in the displacement of the chloride ion, which then abstracts a proton from the nucleophile to form a stable molecule of HCl.[1]

Q2: What are the primary methods for managing HCl release in the laboratory?

There are two primary strategies for managing HCl gas produced during these reactions:

  • In-Situ Neutralization: This involves adding a base, often called an "acid scavenger," directly to the reaction mixture. The base neutralizes the HCl as it is formed, preventing its release and stopping it from reacting with other components in the flask.[1][3]

  • External Gas Scrubbing: This method involves passing the gas exiting the reaction vessel through a neutralizing solution before it is vented into the fume hood.[4][5] This is a common technique for larger-scale reactions or when the reagents or products are sensitive to the bases used for in-situ neutralization.

Q3: How do I choose between in-situ neutralization and external scrubbing?

The choice depends on the scale of your reaction, the sensitivity of your reagents, and the desired work-up procedure. For most lab-scale syntheses, in-situ neutralization is sufficient and convenient. External scrubbing is recommended for larger-scale reactions or when the presence of a base in the reaction mixture could cause unwanted side reactions or complicate purification.

Below is a decision-making workflow to help you choose the appropriate method.

start Start: Plan Phenyl Chloroformate Reaction scale Is the reaction scale >50 mmol? start->scale sensitivity Are reactants or products sensitive to base? scale->sensitivity No scrubber Recommended Method: External HCl Scrubbing scale->scrubber Yes sensitivity->scrubber Yes insitu Recommended Method: In-Situ Neutralization (Acid Scavenger) sensitivity->insitu No workup Does the base complicate purification/work-up? workup->insitu No reconsider Consider alternative base or external scrubbing workup->reconsider Yes insitu->workup

Caption: Logical workflow for selecting an HCl management strategy.

Q4: What are the common bases used for in-situ neutralization, and how do I choose one?

Both organic and inorganic bases are commonly used. Organic bases like triethylamine are soluble in typical organic solvents, creating a homogeneous reaction mixture. Inorganic bases are often insoluble or used as an aqueous solution, resulting in a two-phase system, but can be easier to remove during the work-up.[2][6]

Q5: I am observing a very low yield in my carbamate synthesis reaction with a primary amine. Could HCl be the cause?

Yes, this is a very common issue. The HCl generated during the reaction will protonate the starting amine, converting it into an ammonium hydrochloride salt.[3] This salt is no longer nucleophilic and cannot react with this compound, thus halting the reaction and leading to low yields. The solution is to add at least one equivalent of a non-nucleophilic base (an acid scavenger) to the reaction to neutralize the HCl as it forms.

Q6: My reaction mixture became a thick, un-stirrable slurry immediately after adding this compound to my amine solution. What is happening?

This is a visual confirmation of the problem described in Q5. The thick slurry is the precipitated ammonium hydrochloride salt of your starting amine.[2][7] This indicates that you have not included a sufficient amount of base to act as an acid scavenger. The reaction has likely stopped. To resolve this, you must include a suitable base in your initial reaction setup.

Q7: How do I set up a simple laboratory-scale gas scrubber for HCl?

A simple and effective scrubber can be assembled with standard laboratory glassware. The principle is to direct the off-gas from your reaction through a tube that bubbles through a basic solution, which neutralizes the HCl.[4][8] Water can also be used, as HCl is extremely soluble, but a basic solution is more effective for complete neutralization.[5][9]

See Protocol 2 for a detailed setup guide. The general workflow is illustrated below.

cluster_0 Reaction Setup cluster_1 Scrubbing Setup vessel Reaction Vessel (N2 or Ar Inlet) condenser Condenser (Optional) vessel->condenser Vapors bubbler Gas Bubbler with Scrubbing Solution (e.g., 1M NaOH) condenser->bubbler HCl Gas Stream vent Vent to Fume Hood bubbler->vent Neutralized Gas

Caption: Experimental workflow for a laboratory HCl gas scrubber.

Q8: What are the essential safety precautions when working with this compound?

This compound is a corrosive, toxic, and moisture-sensitive chemical.[10][11] Gaseous HCl is also highly corrosive and toxic.[12] Strict adherence to safety protocols is mandatory.

  • Engineering Controls: Always handle this compound and conduct reactions in a certified chemical fume hood with good ventilation.[11][13]

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, a flame-resistant lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber).[14][15]

  • Handling: this compound reacts with water and moisture to release HCl gas.[10][16] Keep containers tightly sealed and handle under an inert atmosphere (e.g., nitrogen or argon).

  • Spills: In case of a spill, evacuate the area. Absorb the spill with a dry, inert material like sand or vermiculite. Do not use water.[16] Collect in a sealed container for hazardous waste disposal.

Data and Protocols

Data Tables

Table 1: Comparison of Common Bases for In-Situ HCl Neutralization

BaseTypepKa (Conjugate Acid)Typical SolventProsCons / Work-up Considerations
Triethylamine (Et₃N) Organic10.75DCM, THF, AcetonitrileSoluble, homogeneous reactionCan be difficult to remove; remove by acidic wash.
Pyridine Organic5.25DCM, THFSoluble, good for less reactive aminesStrong odor; toxic; remove by acidic wash.
Sodium Bicarbonate (NaHCO₃) Inorganic6.35 / 10.3Biphasic (e.g., DCM/H₂O)Inexpensive, mild, easy to removeSlower reaction rate due to two phases.[2]
Potassium Carbonate (K₂CO₃) Inorganic10.33Biphasic or as solidStronger base than NaHCO₃, easy to removeCan be too strong for sensitive substrates.
Sodium Hydroxide (NaOH) Inorganic~14Aqueous solutionVery effective, inexpensiveCan hydrolyze ester groups; highly corrosive.[17]

Table 2: Comparison of Common Laboratory HCl Scrubbing Solutions

Scrubbing SolutionConcentrationProsConsSafety Notes
Water N/ASimple, readily available. HCl is highly soluble.[9]Less efficient than a base; solution becomes highly acidic.The resulting HCl solution is corrosive.
Sodium Bicarbonate Saturated AqueousMild base, safe to handle, neutralizes effectively.[18]May foam due to CO₂ production if HCl flow is too fast.Low hazard.
Sodium Hydroxide 1 M - 2 M AqueousHighly efficient and rapid neutralization.[5]Highly corrosive and caustic.Wear appropriate PPE when preparing and handling. The neutralization reaction is exothermic.[19]
Experimental Protocols

Protocol 1: General Procedure for Carbamate Synthesis with In-Situ HCl Neutralization

This protocol describes a typical lab-scale reaction for forming a carbamate from an amine using triethylamine as the acid scavenger.

Materials:

  • Primary or secondary amine (1.0 equiv)

  • Anhydrous solvent (e.g., Dichloromethane or THF)

  • Triethylamine (Et₃N, 1.2 equiv)

  • This compound (1.1 equiv)

  • Round-bottom flask, magnetic stirrer, dropping funnel, inert gas supply (N₂ or Ar)

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere.

  • In the flask, dissolve the amine (1.0 equiv) and triethylamine (1.2 equiv) in the anhydrous solvent.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add this compound (1.1 equiv), either neat or dissolved in a small amount of the reaction solvent, dropwise to the cooled amine solution over 15-30 minutes.[2]

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the mixture for 2-12 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.[2]

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Setup and Operation of a Laboratory Gas Scrubber

This protocol details how to assemble and use a bubbler to neutralize HCl gas from a reaction.

Materials:

  • Reaction vessel setup

  • Tygon or other chemically resistant tubing

  • Gas dispersion tube (fritted glass is ideal for better gas dispersion)

  • Erlenmeyer flask or gas washing bottle (bubbler)

  • Scrubbing solution (e.g., 1 M NaOH)

Procedure:

  • Prepare the Scrubbing Solution: Carefully prepare a 1 M solution of sodium hydroxide. Fill the gas washing bottle or Erlenmeyer flask with enough solution to ensure the gas inlet will be submerged by at least 2-3 cm.

  • Assemble the Apparatus:

    • Connect one end of the tubing to the gas outlet of your reaction apparatus (e.g., the top of the reflux condenser).

    • Connect the other end of the tubing to the inlet of the gas dispersion tube.

    • Place the gas dispersion tube into the flask containing the scrubbing solution, ensuring the tip is well below the liquid surface.

    • Ensure there is a vent from the scrubbing flask leading into the back of the fume hood to prevent pressure buildup. Never heat a closed system.

  • Perform the Reaction: Begin a slow sweep of inert gas (e.g., nitrogen) through your reaction vessel. This will act as a carrier to transport the HCl gas from the headspace of the reaction into the scrubber.

  • Monitor the Scrubber: Observe the bubbling in the scrubber. If the reaction is very vigorous, you may need to slow the reaction rate (e.g., by cooling) to avoid overwhelming the scrubber.

  • Post-Reaction Purge: Once the reaction is complete, continue the inert gas sweep for an additional 15-20 minutes to ensure all residual HCl gas has been purged from the vessel and neutralized.

  • Dismantling and Disposal: Carefully dismantle the apparatus. The basic scrubbing solution should be neutralized with acid (e.g., dilute HCl) before disposal in accordance with your institution's hazardous waste guidelines.

References

Technical Support Center: Troubleshooting Peptide Coupling with Phenyl Chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during peptide coupling reactions using phenyl chloroformate.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in peptide coupling?

A1: this compound serves as a carboxylic acid activating agent. In the presence of a tertiary amine base, it reacts with the C-terminus of an N-protected amino acid to form a mixed carbonic anhydride. This mixed anhydride is a highly reactive intermediate that is susceptible to nucleophilic attack by the N-terminus of another amino acid or peptide, resulting in the formation of a peptide bond.

Q2: I am observing a significant amount of a byproduct with a higher molecular weight than my desired peptide. What could it be?

A2: A common side reaction when using chloroformates is the formation of a urethane byproduct.[1] This occurs when the amine component attacks the carbonate carbonyl of the mixed anhydride instead of the desired amino acid carbonyl. This results in the N-terminus of the amino acid being capped with a phenoxycarbonyl group, preventing further chain elongation and leading to a lower yield of the target peptide.

Q3: My peptide coupling reaction is resulting in a low yield. What are the most likely causes?

A3: Low yields in peptide coupling with this compound can stem from several factors:

  • Urethane Formation: As mentioned in Q2, this is a primary competitive side reaction that consumes the amine reactant.[1]

  • Racemization: The activated amino acid can be susceptible to racemization, especially for certain amino acids like histidine and cysteine, leading to a mixture of diastereomers that can be difficult to separate and result in a lower yield of the desired stereoisomer.[2][3]

  • Incomplete Activation: The formation of the mixed anhydride may be incomplete due to suboptimal reaction conditions or reagent quality.

  • Steric Hindrance: Coupling of sterically hindered amino acids can be slow and inefficient.[4]

  • Poor Reagent Quality: this compound is sensitive to moisture and can degrade over time. Similarly, impurities in solvents or other reagents can interfere with the reaction.

  • Suboptimal Reaction Conditions: The choice of base and solvent, as well as the reaction temperature, can significantly impact the reaction outcome.[1]

Q4: How can I minimize the formation of the urethane byproduct?

A4: Minimizing urethane formation is critical for improving your peptide coupling yield. Key strategies include:

  • Choice of Base and Solvent: The combination of the tertiary amine and the solvent plays a crucial role. For instance, using N-methylpiperidine in dichloromethane has been shown to be a good combination for minimizing urethane formation, whereas triethylamine in dichloromethane can lead to a higher proportion of the urethane byproduct.[1]

  • Reaction Temperature: Performing the activation and coupling at low temperatures (e.g., -15°C) can help to control the reactivity and favor the desired peptide bond formation.

  • Order of Addition: Adding the this compound to the N-protected amino acid and base mixture, followed by the addition of the amine component after a short activation period, is the standard procedure.

Q5: What is racemization and how can I prevent it when using this compound?

A5: Racemization is the loss of stereochemical integrity at the alpha-carbon of the activated amino acid, leading to the formation of a mixture of D and L isomers.[2][3] This is a significant issue as it can be challenging to separate the resulting diastereomeric peptides. To suppress racemization:

  • Use of Additives: While more common with carbodiimide coupling reagents, the addition of additives like 1-hydroxybenzotriazole (HOBt) can sometimes help to suppress racemization in mixed anhydride couplings.[5]

  • Choice of Base: Use a non-nucleophilic, sterically hindered base. The concentration of the base should also be carefully controlled, as excess base can promote racemization.[2]

  • Low Temperature: Conducting the reaction at low temperatures helps to reduce the rate of racemization.[2]

Troubleshooting Guide for Low Yields

This guide provides a systematic approach to troubleshooting low yields in your peptide coupling reactions with this compound.

Problem: Low yield of the desired peptide with a significant amount of unreacted starting materials.
Possible Cause Troubleshooting Steps
Incomplete Activation 1. Check Reagent Quality: Use freshly opened or properly stored this compound. Ensure solvents are anhydrous. 2. Optimize Activation Time: Allow for a sufficient activation period (typically 2-5 minutes at -15°C) after adding this compound before introducing the amine component.
Steric Hindrance 1. Increase Reaction Time: For sterically hindered amino acids, prolong the coupling time. 2. Increase Temperature: Cautiously increase the reaction temperature after the initial low-temperature activation. Monitor for an increase in side products. 3. Double Coupling: Perform a second coupling step with fresh reagents to drive the reaction to completion.[4]
Problem: Low yield of the desired peptide with the presence of a major byproduct.
Possible Cause Troubleshooting Steps
Urethane Formation 1. Change the Base/Solvent System: Switch to a more favorable combination like N-methylpiperidine in dichloromethane. Avoid triethylamine if possible.[1] 2. Lower the Temperature: Ensure the reaction is maintained at a low temperature (e.g., -15°C) during activation and coupling.
Racemization 1. Use a Weaker Base: If racemization is suspected, consider using a weaker or more sterically hindered base. 2. Add Racemization Suppressants: Experiment with the addition of HOBt.[5] 3. Analytical Verification: Use chiral HPLC to confirm the presence of diastereomers.

Data Presentation

The following table summarizes the qualitative impact of various reaction parameters on the outcome of peptide coupling using the mixed anhydride method with chloroformates.

Parameter Condition Impact on Peptide Yield Impact on Urethane Formation Impact on Racemization
Base N-Methylmorpholine (NMM)Generally GoodModerateModerate
Triethylamine (TEA)Can be LowerHigh (especially in DCM)Can be Higher
N-MethylpiperidineGenerally GoodLow (in DCM)Lower
Solvent Dichloromethane (DCM)Good (with appropriate base)Varies with baseLower
Tetrahydrofuran (THF)GoodModerateLower
Dimethylformamide (DMF)GoodModerateHigher
Temperature -15°C to 0°COptimalMinimizedMinimized
Room TemperaturePotentially LowerIncreasedIncreased
Chloroformate This compoundModerate Steric BulkModerateModerate
Isobutyl ChloroformateLower due to steric bulkLowerLower
Ethyl ChloroformateHigher reactivityHigherHigher

Experimental Protocols

Solution-Phase Peptide Coupling using this compound

This protocol describes a general procedure for the coupling of an N-protected amino acid to an amino acid ester in solution.

Materials:

  • N-protected amino acid (e.g., Boc-L-Alanine)

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • This compound

  • N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • 1M aqueous hydrochloric acid solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Amine Component: Dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM. Add NMM (1.0 eq) and stir for 10 minutes at room temperature to liberate the free amine.

  • Activation of the Carboxylic Acid: In a separate flask, dissolve the N-protected amino acid (1.0 eq) in anhydrous DCM and cool the solution to -15°C in an ice-salt bath.

  • Add NMM (1.0 eq) to the cooled solution of the N-protected amino acid.

  • Slowly add this compound (1.0 eq) dropwise to the solution while maintaining the temperature at -15°C.

  • Stir the mixture at -15°C for 5 minutes to allow for the formation of the mixed anhydride.

  • Coupling Reaction: Add the solution of the free amine component (from step 1) to the mixed anhydride solution at -15°C.

  • Allow the reaction mixture to stir at -15°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Work-up:

    • Wash the reaction mixture with 1M HCl.

    • Wash with saturated aqueous NaHCO₃ solution.

    • Wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure to obtain the crude protected peptide.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

G Troubleshooting Low Yields in Peptide Coupling start Low Peptide Yield check_byproduct Analyze Crude Product: Major Byproduct Present? start->check_byproduct check_starting_material Analyze Crude Product: Unreacted Starting Material? check_byproduct->check_starting_material No urethane_formation Likely Urethane Formation check_byproduct->urethane_formation Yes racemization Possible Racemization check_starting_material->racemization No/ Difficult Purification incomplete_activation Incomplete Activation or Steric Hindrance check_starting_material->incomplete_activation Yes solution1 Optimize Base/Solvent (e.g., NMP/DCM) Lower Reaction Temperature urethane_formation->solution1 solution2 Use Weaker Base Add Racemization Suppressant (HOBt) Verify with Chiral HPLC racemization->solution2 solution3 Check Reagent Quality Increase/Optimize Activation Time Consider Double Coupling incomplete_activation->solution3

Caption: A troubleshooting workflow for diagnosing and addressing low yields in peptide coupling reactions.

G Peptide Coupling with this compound: Main and Side Reactions cluster_activation Activation Step cluster_coupling Coupling Step N-Protected AA N-Protected Amino Acid Mixed Anhydride Mixed Carbonic Anhydride (Activated AA) N-Protected AA->Mixed Anhydride This compound Phenyl Chloroformate This compound->Mixed Anhydride Desired Peptide Desired Dipeptide Mixed Anhydride->Desired Peptide Desired Pathway (Attack at AA Carbonyl) Urethane Byproduct Urethane Byproduct Mixed Anhydride->Urethane Byproduct Side Reaction (Attack at Carbonate Carbonyl) Base Tertiary Base Base->Mixed Anhydride Amine Component Amino Acid Ester (Amine) Amine Component->Desired Peptide Amine Component->Urethane Byproduct

Caption: Reaction pathway for peptide coupling with this compound, illustrating the desired reaction and the formation of the urethane side product.

References

Technical Support Center: Purification of Products Synthesized with Phenyl Chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products synthesized using phenyl chloroformate. The focus is on providing practical solutions to common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common products synthesized using this compound, and what are the typical impurities?

A1: this compound is primarily used for the synthesis of N-substituted carbamates from primary or secondary amines. A common side reaction involves the conversion of primary amides to nitriles. The most prevalent impurities encountered during these syntheses include:

  • Phenol: A byproduct of the reaction.

  • Triethylamine hydrochloride (TEA·HCl): Formed when triethylamine is used as an acid scavenger.[1]

  • Unreacted starting materials: Excess amine or this compound.

  • Diphenyl carbonate: Can form from the reaction of this compound with phenol.

  • Symmetrical ureas: Can form from the reaction of a primary amine-derived carbamate with another molecule of the amine.[2][3]

Q2: What are the standard purification techniques for products synthesized with this compound?

A2: The most common purification methods are:

  • Aqueous Workup (Liquid-Liquid Extraction): Essential for removing water-soluble impurities like TEA·HCl and for initial purification.[1][4]

  • Column Chromatography: Widely used for separating the desired product from non-polar and closely related impurities.[4]

  • Recrystallization: An effective method for obtaining highly pure crystalline products.[4]

  • Filtration: Used to remove precipitated solids, such as TEA·HCl, when the reaction is performed in a solvent where the salt is insoluble.[1][4]

Q3: How can I monitor the progress of my reaction?

A3: Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction progress.[4] Visualizing the spots can be achieved using a UV lamp for aromatic compounds.[5] Staining reagents can also be used for specific functional groups.

Stain/Visualization MethodTarget Compound TypeAppearance
UV Light (254 nm) Aromatic and conjugated compoundsDark spots on a fluorescent background[5]
Potassium Permanganate Oxidizable groups (alkenes, alkynes, alcohols, aldehydes)Yellow spots on a purple background[6]
Ferric Chloride (FeCl₃) PhenolsColored spots (often blue, green, or violet)[6]
p-Anisaldehyde Aldehydes, ketones, alcohols, phenols, terpenesVarious colors (violet, blue, red, grey, or green) upon heating[7]
Furfural/Sulfuric Acid Carbamate estersColor develops after spraying with both solutions[7]

Troubleshooting Guides

Issue 1: Phenol Impurity Removal

Symptom: The final product is contaminated with phenol, as indicated by NMR or TLC analysis.

Cause: Phenol is a direct byproduct of the reaction between the amine and this compound.

Solutions:

  • Aqueous Extraction with Base:

    • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer several times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) (e.g., 1N).[8][9] The basic solution will deprotonate the phenol, forming the water-soluble sodium phenoxide salt, which will partition into the aqueous layer.

    • Caution: Ensure your target carbamate is stable to basic conditions and does not have acidic protons that could lead to its partitioning into the aqueous layer.

    • Wash the organic layer with brine to remove residual water, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.[4]

  • Column Chromatography: If the product is not sensitive to silica gel, column chromatography can effectively separate the carbamate from the more polar phenol. A typical eluent system would be a gradient of ethyl acetate in hexanes.

  • Distillation/Evaporation: For volatile phenols, distillation may be an option if the product is a high-boiling liquid or a solid.[10]

Issue 2: Removal of Triethylamine Hydrochloride (TEA·HCl)

Symptom: A white solid (TEA·HCl) is present in the reaction mixture or the purified product.

Cause: Triethylamine is used to neutralize the HCl generated during the reaction, forming the TEA·HCl salt.[1]

Solutions:

  • Filtration: If the reaction is conducted in a solvent in which TEA·HCl has low solubility (e.g., diethyl ether, THF), the salt will precipitate and can be removed by filtration.[1]

  • Aqueous Workup: Wash the organic reaction mixture with water or a dilute acid (e.g., 1N HCl).[11][12] The highly water-soluble TEA·HCl will be extracted into the aqueous phase.[1] If a dilute acid wash is used, be sure your product is not acid-labile.

  • Co-evaporation: Traces of triethylamine can be removed by co-evaporation with a higher boiling point solvent like toluene.[11]

Issue 3: The Product is an Oil and Will Not Crystallize

Symptom: After purification, the product is obtained as a persistent oil, making handling and further purification difficult.

Cause: The product may have a low melting point or be contaminated with impurities that inhibit crystallization.

Solutions:

  • High Vacuum Drying: Ensure all residual solvents are removed by drying the oil under a high vacuum for an extended period.

  • Trituration: Add a solvent in which the desired product is insoluble or sparingly soluble, but the impurities are soluble. Sonicate or stir the mixture to induce crystallization of the product, which can then be collected by filtration.

  • Solvent-Antisolvent Recrystallization: Dissolve the oil in a minimum amount of a good solvent, then slowly add an "anti-solvent" (a solvent in which the product is insoluble) until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly to promote crystal growth.

  • Column Chromatography: If the oil is a mixture of compounds, column chromatography is often the best solution to isolate the pure product.[13]

  • "Telescoping" to the Next Step: If the oily product is an intermediate in a multi-step synthesis and is sufficiently pure, it may be possible to proceed to the next reaction without isolating a solid.[13]

Issue 4: Problems with Column Chromatography

Symptom: Poor separation, streaking of compounds on the column, or decomposition of the product.

Cause: These issues can arise from improper solvent system selection, compound instability on silica gel, or incorrect column packing.[14][15]

Solutions:

  • Optimize the Solvent System: Use TLC to find an eluent system that gives a good separation and an Rf value of ~0.3 for the desired compound.[14]

  • Test for Stability on Silica: Spot the compound on a TLC plate, let it sit for an hour or two, and then elute it. If a new spot appears, the compound is likely decomposing on the silica gel.[14] In such cases, consider using a different stationary phase like alumina or a deactivated silica gel.

  • Proper Column Packing and Loading: Ensure the column is packed uniformly without any air bubbles.[15] Load the sample in a minimal amount of solvent to achieve a narrow band at the top of the column.[16] If the sample has poor solubility in the eluent, consider "dry loading" by adsorbing the sample onto a small amount of silica gel before adding it to the column.[16]

Experimental Protocols

General Protocol for Carbamate Synthesis and Aqueous Workup
  • Reaction Setup: Dissolve the amine (1.0 equiv.) and triethylamine (1.1 equiv.) in an anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of this compound: Cool the solution to 0 °C in an ice bath. Add this compound (1.05 equiv.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Aqueous Workup:

    • Dilute the reaction mixture with the organic solvent.

    • Wash the organic layer sequentially with 1N HCl (to remove excess amine and triethylamine), saturated aqueous NaHCO₃ (to remove phenol and any remaining acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate under reduced pressure to obtain the crude product.

  • Further Purification: Purify the crude product by column chromatography or recrystallization as needed.[4]

Visualizations

Experimental Workflow for Carbamate Synthesis and Purification

G cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification amine Amine + Triethylamine in Anhydrous Solvent pcf Add this compound at 0 °C amine->pcf stir Stir at RT, Monitor by TLC pcf->stir wash_acid Wash with 1N HCl stir->wash_acid wash_base Wash with sat. NaHCO₃ wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry (Na₂SO₄) wash_brine->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography recrystallization Recrystallization concentrate->recrystallization pure_product pure_product chromatography->pure_product Pure Product recrystallization->pure_product

Caption: Workflow for carbamate synthesis and purification.

Troubleshooting Logic for Phenol Removal

G start Phenol Impurity Detected check_stability Is the product base-stable? start->check_stability base_wash Perform Aqueous Wash with NaHCO₃ or NaOH check_stability->base_wash Yes column Purify by Column Chromatography check_stability->column No recheck Re-analyze for Phenol base_wash->recheck column->recheck success Purified Product recheck->success Phenol Removed failure Consider Alternative Purification recheck->failure Phenol Persists

Caption: Decision tree for removing phenol impurity.

References

Validation & Comparative

A Head-to-Head Comparison: Phenyl Chloroformate vs. Ethyl Chloroformate for Amine Derivatization in Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of amine-containing compounds, the selection of an appropriate derivatization agent is paramount for achieving sensitive and reliable results, particularly in gas chromatography-mass spectrometry (GC-MS). Phenyl chloroformate and ethyl chloroformate are two common reagents employed for this purpose, each possessing distinct characteristics that influence their suitability for specific applications. This guide provides an objective comparison of their performance, supported by available experimental data, to facilitate an informed decision-making process.

Executive Summary

Ethyl chloroformate is a well-established and extensively documented derivatizing agent for the GC-MS analysis of a wide range of metabolites, including amines. Its primary advantages include its ability to react in aqueous media, making sample preparation simpler and faster.[1][2] In contrast, this compound is recognized for its higher reactivity, a characteristic leveraged extensively in synthetic organic chemistry for the formation of stable carbamates, particularly in drug design and development. However, there is a notable lack of specific, validated protocols for its use as a derivatization agent for routine GC-MS analysis of amines. While its reactivity suggests potential for efficient derivatization, the practical aspects of its application in an analytical workflow, including the stability of its derivatives under GC-MS conditions, are not as well-documented as those of ethyl chloroformate.

Quantitative Performance Data

The following table summarizes the key performance metrics for this compound and ethyl chloroformate based on available literature. It is important to note the disparity in the amount of available data, with ethyl chloroformate being more thoroughly characterized for analytical applications.

FeatureThis compoundEthyl Chloroformate
Reactivity Generally considered more reactive than alkyl chloroformates due to the electron-withdrawing nature of the phenyl group. This can lead to faster reaction times.Less reactive than this compound, but still provides efficient derivatization for a broad range of amines.
Reaction Conditions Typically requires anhydrous conditions and a base (e.g., pyridine) in an organic solvent.Can be performed in aqueous solutions, often in the presence of a base like pyridine or sodium bicarbonate, simplifying sample preparation.[1][3]
Derivatization Efficiency High yields reported in synthetic applications for carbamate formation. Quantitative data for analytical derivatization is scarce.Derivatization efficiency is generally high, with recoveries often ranging from 70% to 120% for various metabolites.[1]
Derivative Stability Phenyl carbamates are known to be stable compounds, a property utilized in their role as protecting groups in synthesis.[4] However, their thermal stability under GC conditions for a wide range of amines is not extensively documented.Ethyl carbamates of various metabolites have demonstrated good stability for GC-MS analysis, with relative standard deviations (RSDs) typically below 10% within 48 hours.[1]
GC-MS Performance Limited data available on the chromatographic behavior of a wide range of phenyl carbamate derivatives of amines.Well-documented GC-MS methods exist with good chromatographic peak shapes and separation for various amine derivatives.[1][2][3]
Linearity (Correlation Coefficient) Data not readily available for analytical applications.Excellent linearity is often achieved, with correlation coefficients (r²) typically > 0.99 for a range of concentrations.[5]
Limit of Detection (LOD) Data not readily available for analytical applications.Low limits of detection are achievable, often in the picogram range on-column for many metabolites.[5]

Experimental Protocols

General Protocol for Amine Derivatization with this compound (for carbamate synthesis)

This protocol is typical for synthetic applications and may require optimization for analytical derivatization.

  • Sample Preparation: Dissolve the amine sample in an anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add a suitable base, such as pyridine or triethylamine (typically 1.1 to 1.2 equivalents), to the amine solution to act as an acid scavenger.

  • Addition of this compound: Cool the reaction mixture in an ice bath. Add this compound (typically 1.0 to 1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by a suitable technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Quench the reaction with water or a dilute aqueous acid. Extract the phenyl carbamate derivative with an organic solvent. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.

  • Analysis: Reconstitute the dried derivative in a suitable solvent for GC-MS analysis.

Established Protocol for Amine Derivatization with Ethyl Chloroformate for GC-MS Analysis

This protocol is adapted from established methods for the derivatization of metabolites in biological samples.[1]

  • Sample Preparation: To an aqueous sample containing amines (e.g., 100 µL), add 500 µL of a solution containing ethanol and pyridine (e.g., 5:1 v/v).

  • Derivatization: Add 50 µL of ethyl chloroformate to the mixture. Vortex vigorously for 30-60 seconds. The reaction is typically rapid and occurs at room temperature.

  • Extraction: Add 500 µL of a suitable extraction solvent (e.g., chloroform or hexane) and vortex again to extract the ethyl carbamate derivatives.

  • Phase Separation: Centrifuge the mixture to achieve clear phase separation.

  • Drying and Analysis: Transfer the organic layer to a new vial, and if necessary, dry it with a small amount of anhydrous sodium sulfate. The sample is then ready for direct injection into the GC-MS system.

Visualizing the Chemistry and Workflow

To better understand the processes involved, the following diagrams illustrate the chemical reaction and the experimental workflow.

G cluster_reaction Amine Derivatization Reaction cluster_phenyl This compound cluster_ethyl Ethyl Chloroformate Amine R-NH₂ (Amine) Carbamate R-NH-CO-O-R' (Carbamate Derivative) Amine->Carbamate + R'-O-CO-Cl Chloroformate R'-O-CO-Cl (Chloroformate) Chloroformate->Carbamate HCl HCl Phenyl R' = Phenyl Ethyl R' = Ethyl

Caption: General reaction scheme for the derivatization of a primary amine with a chloroformate reagent to form a carbamate.

G cluster_workflow Experimental Workflow for Amine Derivatization and GC-MS Analysis Start Aqueous Sample (containing amines) Derivatization Derivatization (with Chloroformate, Base, and Alcohol) Start->Derivatization Extraction Liquid-Liquid Extraction (e.g., with Chloroform) Derivatization->Extraction Analysis GC-MS Analysis Extraction->Analysis

Caption: A typical experimental workflow for the derivatization of amines from an aqueous sample followed by GC-MS analysis.

Discussion and Recommendations

The choice between this compound and ethyl chloroformate for amine derivatization hinges on the specific requirements of the application.

Ethyl chloroformate is the recommended reagent for routine quantitative analysis of amines by GC-MS. The wealth of available literature provides a solid foundation of validated methods, expected performance, and troubleshooting guidance.[1][2][3] Its ability to react in aqueous media is a significant advantage, streamlining sample preparation and reducing the need for laborious solvent exchange steps, which can be a source of analyte loss and variability.

This compound, while a powerful reagent in organic synthesis, presents a higher-risk, higher-reward scenario for analytical applications. Its enhanced reactivity could potentially lead to faster and more complete derivatization, especially for less reactive amines. However, the lack of established and validated protocols for its use in routine GC-MS analysis means that significant method development and validation would be required. Researchers venturing down this path would need to systematically optimize reaction conditions, evaluate the stability of the resulting phenyl carbamate derivatives under GC-MS conditions, and establish robust calibration and quality control procedures.

References

A Comparative Guide to N-Protecting Groups in Peptide Synthesis: Alternatives to Phenyl Chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate process of peptide synthesis, the strategic selection of an N-protecting group is paramount to achieving high yields and purity. While phenyl chloroformate was historically used to introduce the benzyloxycarbonyl (Cbz) group, a variety of more efficient and versatile alternatives have since become the cornerstone of modern peptide chemistry. This guide provides a comprehensive comparison of the most widely used N-protecting groups: 9-fluorenylmethyloxycarbonyl (Fmoc), tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), allyloxycarbonyl (Alloc), and 2-(trimethylsilyl)ethoxycarbonyl (Teoc). This analysis is tailored for researchers, scientists, and drug development professionals, offering an objective comparison of their performance with supporting data and detailed experimental protocols.

The choice of a protecting group dictates the overall synthetic strategy, particularly in solid-phase peptide synthesis (SPPS). The primary distinction between these groups lies in their lability—the chemical conditions required for their removal. This property forms the basis of "orthogonality," which allows for the selective removal of one type of protecting group without affecting others, a crucial aspect in the synthesis of complex peptides.[1][2]

Comparative Performance of N-Protecting Groups

The following table summarizes the key characteristics and performance of the most common N-protecting groups used as alternatives to the direct use of this compound. The data presented is a compilation from various sources and represents typical performance.

CharacteristicFmoc (9-Fluorenylmethyloxycarbonyl)Boc (tert-Butoxycarbonyl)Cbz (Benzyloxycarbonyl)Alloc (Allyloxycarbonyl)Teoc (2-(Trimethylsilyl)ethoxycarbonyl)
Protecting Reagent Fmoc-OSu or Fmoc-Cl[3][4]Di-tert-butyl dicarbonate (Boc)₂O[5]Benzyl chloroformate (Cbz-Cl)[6][7]Allyl chloroformate (Alloc-Cl)[8][9]Teoc-OBt or Teoc-OSu[10][11]
Protection Yield ~90-98%[4]>95%[4]HighHighHigh[10]
Deprotection Condition Base-labile (e.g., 20% piperidine in DMF)[12][13]Acid-labile (e.g., TFA in DCM)[13][14]Hydrogenolysis (e.g., H₂/Pd-C) or strong acids (HBr/AcOH)[6][13]Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger[15][16]Fluoride ions (e.g., TBAF)[11][17]
Deprotection Yield Quantitative[4]Quantitative[4]HighHighHigh
Key Advantages Orthogonal to acid-labile side-chain protecting groups; Milder final cleavage conditions; Automation-friendly.[2][18]Robust and well-established; Can be advantageous for reducing aggregation in some sequences.[14][19]Stable to a wide range of conditions; Useful in solution-phase synthesis.[13][20]Orthogonal to both acid- and base-labile groups; Useful for on-resin cyclization.[15][21]Orthogonal to acid- and base-labile groups, and hydrogenolysis; Stable to a wide range of conditions.[10][22]
Potential Side Reactions Diketopiperazine formation at the dipeptide stage; Dde group migration during piperidine treatment.[4][23]Formation of t-butyl cations can lead to alkylation of sensitive residues (e.g., Trp, Met); Requires strong acid for cleavage.[24][25]Incomplete cleavage; Side reactions with sulfur-containing amino acids during hydrogenolysis.[20]Requires careful removal of palladium catalyst.[26]Formation of by-products that can be difficult to remove.[17]
Primary Application Solid-Phase Peptide Synthesis (SPPS)[12][27]SPPS and Solution-Phase Synthesis[14][19]Solution-Phase Synthesis[2][6]SPPS, especially for cyclic or modified peptides[15][21]SPPS and Solution-Phase Synthesis[10][22]

Experimental Protocols

Detailed methodologies for the protection and deprotection steps are crucial for successful peptide synthesis. Below are representative protocols for the key N-protecting groups.

This protocol describes the protection of an amino acid using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).[4]

  • Materials : Amino acid, 10% aqueous sodium carbonate solution, Dioxane, Fmoc-OSu, Ethyl acetate, Hexane.

  • Procedure :

    • Dissolve the amino acid in the 10% sodium carbonate solution.

    • Add a solution of Fmoc-OSu (1.05 equivalents) in dioxane.

    • Stir the mixture at room temperature for 4-16 hours.

    • Pour the reaction mixture into water and wash with ether.

    • Acidify the aqueous layer with cold 1 M HCl to pH 2.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

    • Recrystallize the product from a suitable solvent system (e.g., ethyl acetate/hexane).

This protocol outlines the removal of the Fmoc group from a resin-bound peptide.[12][28]

  • Materials : Fmoc-protected peptide-resin, N,N-Dimethylformamide (DMF), Piperidine.

  • Procedure :

    • Wash the peptide-resin with DMF (3 times).

    • Treat the resin with a solution of 20% piperidine in DMF for 5-20 minutes at room temperature.

    • Filter the resin and wash thoroughly with DMF to remove the cleaved Fmoc adduct and excess piperidine.

This protocol describes the protection of an amino acid using di-tert-butyl dicarbonate ((Boc)₂O).[5]

  • Materials : Amino acid, Dioxane, Water, Triethylamine, Di-tert-butyl dicarbonate.

  • Procedure :

    • Dissolve the amino acid in a mixture of dioxane, water, and triethylamine.

    • Add di-tert-butyl dicarbonate and stir the mixture at room temperature for 1-2 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Acidify the residue with a cold solution of potassium bisulfate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent.

This protocol details the removal of the Boc group from a resin-bound peptide.[24][28]

  • Materials : Boc-protected peptide-resin, Dichloromethane (DCM), Trifluoroacetic acid (TFA).

  • Procedure :

    • Wash the peptide-resin with DCM (3 times).

    • Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes.

    • Filter the resin and treat again with 25-50% TFA in DCM for 20-30 minutes.

    • Filter the resin and wash with DCM.

    • Neutralize the resulting trifluoroacetate salt with a solution of 10% diisopropylethylamine (DIEA) in DCM.

    • Wash the resin with DCM.

This protocol describes the protection of an amino acid using benzyl chloroformate.[4]

  • Materials : N-Methyl-L-alanine, Sodium hydroxide, Benzyl chloroformate, Ethyl acetate.

  • Procedure :

    • Dissolve N-Methyl-L-alanine in 2 M NaOH at 0 °C.

    • Slowly add benzyl chloroformate (1.1 equivalents) dropwise while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, extract the mixture with a suitable organic solvent (e.g., ethyl acetate).

This protocol outlines the removal of the Alloc group from a resin-bound peptide.[29]

  • Materials : Alloc-protected peptide-resin, Dichloromethane (CH₂Cl₂), Tetrakis(triphenylphosphine)palladium(0), Phenylsilane.

  • Procedure :

    • Wash the resin with CH₂Cl₂ (3 times).

    • Dissolve tetrakis(triphenylphosphine)palladium(0) (0.1 equivalents) in CH₂Cl₂.

    • Add phenylsilane (20 equivalents) to the resulting solution.

    • Transfer the solution to the resin and rock for 20 minutes.

    • Repeat the treatment.

    • Wash the resin with CH₂Cl₂ (3 times).

Reaction Mechanisms and Workflows

Visualizing the chemical transformations and experimental cycles is essential for understanding the application of these protecting groups.

G cluster_protection N-Protection of an Amino Acid cluster_deprotection N-Deprotection AminoAcid H₂N-CHR-COOH (Amino Acid) ProtectedAA PG-HN-CHR-COOH (Protected Amino Acid) AminoAcid->ProtectedAA Base ProtectingReagent Protecting Group Reagent (e.g., Fmoc-OSu) ProtectingReagent->ProtectedAA ProtectedPeptide PG-HN-CHR-CO-Peptide-Resin DeprotectedPeptide H₂N-CHR-CO-Peptide-Resin ProtectedPeptide->DeprotectedPeptide DeprotectionReagent Deprotection Reagent (e.g., Piperidine for Fmoc) DeprotectionReagent->DeprotectedPeptide

Caption: General scheme for N-protection and deprotection of amino acids.

SPPS_Cycle Resin Resin Support Deprotection 1. N-Deprotection (e.g., 20% Piperidine/DMF for Fmoc) Resin->Deprotection Start with Fmoc-AA-Resin Washing1 2. Washing (DMF) Deprotection->Washing1 Coupling 3. Coupling (Protected Amino Acid, Coupling Reagent) Washing1->Coupling Washing2 4. Washing (DMF) Coupling->Washing2 Cycle Repeat Cycle Washing2->Cycle Cycle->Deprotection For next amino acid Orthogonality cluster_Fmoc Fmoc/tBu Strategy cluster_Boc Boc/Bzl Strategy ProtectingGroups N-α Protection Side-Chain Protection Fmoc Fmoc Fmoc_Deprotection Base (Piperidine) Fmoc->Fmoc_Deprotection tBu tBu, Trt, etc. tBu_Deprotection Acid (TFA) tBu->tBu_Deprotection Boc Boc Boc_Deprotection Mild Acid (TFA) Boc->Boc_Deprotection Bzl Bzl, etc. Bzl_Deprotection Strong Acid (HF) Bzl->Bzl_Deprotection

References

A Comparative Guide to Derivatization Agents for LC-MS Analysis: Validating Phenyl Chloroformate Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of liquid chromatography-mass spectrometry (LC-MS), chemical derivatization is a pivotal strategy for enhancing the analytical performance of compounds that exhibit poor ionization efficiency or chromatographic retention, such as amines, phenols, and amino acids. The selection of an appropriate derivatization agent is critical to achieving desired sensitivity, selectivity, and throughput. This guide provides an objective comparison of phenyl chloroformate with other commonly employed derivatization agents, including dansyl chloride, 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), and benzoyl chloride. The comparison is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their analytical needs.

Principles of Derivatization in LC-MS

Chemical derivatization aims to modify the physicochemical properties of an analyte to make it more suitable for LC-MS analysis. The primary objectives of this process are:

  • To Enhance Ionization Efficiency: The introduction of a readily ionizable group can significantly amplify the analyte's signal in the mass spectrometer.[1]

  • To Improve Chromatographic Separation: By increasing the hydrophobicity of polar analytes, derivatization improves their retention on reversed-phase columns, leading to better separation from interfering matrix components.[1]

  • To Increase Sensitivity and Selectivity: Derivatization can lead to the formation of a specific, high-response derivative, thereby improving the limit of detection and reducing background noise.

  • To Stabilize Analytes: The resulting derivatives are often more stable than the parent compounds, allowing for more robust and reproducible analysis.

Performance Comparison of Derivatization Agents

Derivatization AgentTarget AnalytesReaction Time & ConditionsDerivative StabilityKey AdvantagesLimitations
This compound Primary & secondary amines, phenols, thiolsRapid (seconds to minutes) at room temperature, requires alkaline pH and a catalyst (e.g., pyridine).[2]Generally stable.Versatile, rapid reaction, suitable for a range of functional groups.Can be susceptible to hydrolysis, requiring anhydrous conditions for storage of the reagent.
Dansyl Chloride Primary & secondary amines, phenolsSlower (30-60 min) at elevated temperatures (e.g., 60°C), requires alkaline pH.[3][4]Derivatives have moderate stability and can be light-sensitive.[4]Well-established, provides significant fluorescence and MS signal enhancement.[3]Slower reaction time, potential for reagent to react with hydroxyl groups, derivatives can be unstable.[4]
FMOC-Cl Primary & secondary aminesRapid (approx. 5 min) at room temperature, requires alkaline pH.Derivatives are stable for over 48 hours.High sensitivity (femtomole range), stable derivatives.Can be prone to matrix effects, requiring sample dilution or cleanup.[5]
AQC Primary & secondary amines, amino acidsRapid, simple, and reproducible derivatization.Stable adducts.Optimized for amino acid analysis, providing excellent reproducibility.[1]Less versatile for other compound classes like phenols.
Benzoyl Chloride Primary & secondary amines, phenols, thiols, some alcoholsVery rapid (< 1 min) at room temperature, proceeds under mild aqueous conditions.[6][7]Derivatives are stable for up to six months at -80°C.Fast reaction, broad applicability, significant sensitivity enhancement, and stable derivatives.[1][6]Involves multiple reagent addition steps.[1]

Experimental Protocols

Detailed methodologies for derivatization are crucial for reproducible and reliable results. Below are representative protocols for this compound and its alternatives.

This compound Derivatization Protocol (General)

This protocol is a generalized procedure and may require optimization for specific analytes and matrices.

Materials:

  • Sample containing analytes with primary/secondary amine or phenolic hydroxyl groups.

  • This compound solution (e.g., 10 mg/mL in anhydrous acetonitrile).

  • Pyridine.

  • Aqueous buffer (e.g., 100 mM sodium borate or sodium carbonate, pH 9-10).

  • Quenching solution (e.g., a solution of a primary amine like glycine or hydroxylamine).

  • Extraction solvent (e.g., ethyl acetate or diethyl ether).

Procedure:

  • To 100 µL of the sample in a microcentrifuge tube, add 100 µL of the aqueous buffer.

  • Add 10 µL of pyridine.

  • Add 100 µL of the this compound solution and vortex immediately for 1-2 minutes.

  • Allow the reaction to proceed at room temperature for 5-10 minutes.

  • Add 50 µL of the quenching solution to react with excess this compound and vortex for 1 minute.

  • Perform a liquid-liquid extraction by adding 500 µL of the extraction solvent. Vortex vigorously for 1 minute and centrifuge to separate the phases.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in a suitable solvent (e.g., acetonitrile/water) for LC-MS analysis.

Dansyl Chloride Derivatization Protocol

Materials:

  • Dansyl chloride solution (e.g., 10 mg/mL in acetonitrile).

  • Sodium bicarbonate buffer (100 mM, pH 9.5).

  • Quenching solution (e.g., 2% (v/v) formic acid or methylamine solution).

Procedure:

  • To 50 µL of the sample, add 50 µL of sodium bicarbonate buffer.

  • Add 100 µL of the dansyl chloride solution.

  • Incubate the mixture at 60°C for 30-60 minutes in the dark.

  • Cool the reaction mixture to room temperature.

  • Add 50 µL of the quenching solution to stop the reaction.

  • Centrifuge the sample to pellet any precipitate.

  • Transfer the supernatant to an autosampler vial for LC-MS analysis.

FMOC-Cl Derivatization Protocol

Materials:

  • FMOC-Cl solution (e.g., 5 mg/mL in acetonitrile).

  • Borate buffer (0.1 M, pH 9.0).

  • Quenching solution (e.g., 1% (v/v) glycine solution).

Procedure:

  • To 100 µL of the sample, add 100 µL of borate buffer.

  • Add 200 µL of the FMOC-Cl solution and vortex for 1 minute.

  • Let the reaction proceed at room temperature for 5 minutes.

  • Add 100 µL of the quenching solution to consume excess FMOC-Cl.

  • The sample is ready for direct injection or can be further diluted for LC-MS analysis.

AQC (AccQ-Tag™) Derivatization Protocol

This protocol is based on the commercially available AccQ-Tag™ Ultra Derivatization Kit from Waters.

Materials:

  • AccQ-Tag™ Ultra Borate Buffer.

  • AccQ-Tag™ Ultra Reagent Powder.

  • AccQ-Tag™ Ultra Reagent Diluent.

Procedure:

  • Reconstitute the AccQ-Tag Ultra Reagent by adding the diluent to the reagent powder.

  • To 10 µL of the sample, add 70 µL of the AccQ-Tag Ultra Borate Buffer.

  • Add 20 µL of the reconstituted AccQ-Tag Ultra Reagent.

  • Vortex the mixture for 10 seconds and let it stand at room temperature for 1 minute.

  • Heat the mixture at 55°C for 10 minutes.

  • The sample is then ready for LC-MS analysis.

Benzoyl Chloride Derivatization Protocol

Materials:

  • Benzoyl chloride solution (2% (v/v) in acetonitrile).[1]

  • Sodium carbonate solution (100 mM).[1]

  • Internal standard solution (if applicable).

Procedure:

  • To 20 µL of the sample supernatant, add 10 µL of 100 mM sodium carbonate.[1]

  • Add 10 µL of 2% (v/v) benzoyl chloride in acetonitrile and vortex briefly.[1]

  • The reaction is typically complete within 1 minute at room temperature.[6]

  • Add internal standard if required.

  • The sample can be diluted with a suitable solvent before injection into the LC-MS system.

Visualizing the Workflow and Comparison

To better illustrate the experimental processes and the relationships between the different derivatization agents, the following diagrams are provided.

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization Reaction cluster_analysis Analysis Sample Analyte in Solution Buffer Add Alkaline Buffer (e.g., Borate, Carbonate) Sample->Buffer Reagent Add Derivatization Reagent (e.g., this compound) Buffer->Reagent Reaction Incubate (Time & Temperature Varies) Reagent->Reaction Quench Quench Excess Reagent (Optional but Recommended) Reaction->Quench Extraction Liquid-Liquid Extraction (If necessary) Quench->Extraction Drydown Evaporate Solvent Extraction->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute LCMS LC-MS Analysis Reconstitute->LCMS

Caption: General experimental workflow for derivatization prior to LC-MS analysis.

Derivatization_Comparison cluster_speed cluster_versatility This compound This compound Fast (1-10 min) Fast (1-10 min) This compound->Fast (1-10 min) Broad (Amines, Phenols, Thiols) Broad (Amines, Phenols, Thiols) This compound->Broad (Amines, Phenols, Thiols) Dansyl Chloride Dansyl Chloride Moderate (30-60 min) Moderate (30-60 min) Dansyl Chloride->Moderate (30-60 min) Moderate (Amines, Phenols) Moderate (Amines, Phenols) Dansyl Chloride->Moderate (Amines, Phenols) FMOC-Cl FMOC-Cl FMOC-Cl->Fast (1-10 min) FMOC-Cl->Moderate (Amines, Phenols) AQC AQC AQC->Fast (1-10 min) Specific (Mainly Amino Acids) Specific (Mainly Amino Acids) AQC->Specific (Mainly Amino Acids) Benzoyl Chloride Benzoyl Chloride Very Fast (< 1 min) Very Fast (< 1 min) Benzoyl Chloride->Very Fast (< 1 min) Benzoyl Chloride->Broad (Amines, Phenols, Thiols)

Caption: Conceptual comparison of derivatization agents based on reaction speed and analyte versatility.

Conclusion

The validation of a derivatization method is paramount for robust and reliable quantitative LC-MS analysis. This compound presents itself as a versatile and rapid derivatizing agent for a broad range of analytes containing amine and phenol functional groups. Its performance, particularly in terms of reaction speed, is comparable to or exceeds that of other common reagents.

However, the optimal choice of a derivatization agent is application-dependent. For broad-spectrum metabolomics where speed is critical, benzoyl chloride and this compound are strong contenders. For targeted amino acid analysis requiring high reproducibility, the well-optimized AQC kits offer a convenient solution. Dansyl chloride remains a valuable tool, especially when fluorescence detection is also employed, though its longer reaction times are a consideration. FMOC-Cl provides excellent sensitivity but may require more stringent sample cleanup to mitigate matrix effects.

Ultimately, researchers should consider the specific analytes of interest, the required sensitivity, sample throughput, and available instrumentation when selecting a derivatization strategy. The protocols and comparative data presented in this guide serve as a foundation for methodological development and validation in the pursuit of accurate and precise LC-MS-based quantification.

References

A Comparative Analysis of Phenyl Chloroformate and p-Nitrophenyl Chloroformate Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis and drug development, chloroformates are pivotal reagents for the introduction of protecting groups and the formation of carbamates and carbonates. Among these, phenyl chloroformate and its substituted analogue, p-nitrothis compound, are frequently employed. While structurally similar, the addition of a nitro group in the para position of the phenyl ring significantly alters the reactivity of the molecule. This guide provides an objective, data-driven comparison of the reactivity of this compound and p-nitrothis compound, supported by experimental data, to aid researchers in reagent selection and reaction optimization.

Enhanced Reactivity of p-Nitrothis compound

The primary difference in reactivity between this compound (PClF) and p-nitrothis compound (NPClF) stems from the electronic effect of the p-nitro group. This powerful electron-withdrawing group renders the carbonyl carbon of NPClF more electrophilic and thus more susceptible to nucleophilic attack compared to that of PClF.[1] This increased reactivity is quantitatively demonstrated in kinetic studies of their reactions with nucleophiles, such as amines (aminolysis) and in solvolysis reactions.

Quantitative Comparison of Reactivity

Kinetic studies provide a quantitative measure of the reactivity differences between these two compounds. The following tables summarize key kinetic data from comparative studies on the aminolysis and hydrolysis of this compound and p-nitrothis compound.

Table 1: Aminolysis and Hydrolysis Rate Constants

A kinetic investigation of the reactions of secondary alicyclic amines with this compound and p-nitrothis compound in an aqueous solution at 25.0 °C reveals the significantly higher reactivity of the latter.[1][2]

CompoundSecond-Order Aminolysis Rate Constant (kN) with Piperidine (M-1s-1)Hydrolysis Rate Constant (ko) (s-1)
This compound (PClF)3980.015 ± 0.002
p-Nitrothis compound (NPClF)38900.078 ± 0.003

Data obtained in aqueous solution at 25.0 °C, ionic strength 0.2 M (KCl).[1]

The second-order rate coefficients for aminolysis (kN) are substantially larger for NPClF, indicating a much faster reaction with amines. Similarly, the hydrolysis rate constant (ko) for NPClF is more than five times greater than that of PClF, highlighting its lower stability in aqueous media.[1]

Reaction Mechanisms and Solvent Effects

The aminolysis of both this compound and p-nitrothis compound in aqueous solutions proceeds through a stepwise mechanism involving the formation of a zwitterionic tetrahedral intermediate.[1][2] The formation of this intermediate is the rate-determining step.

ReactionMechanism Reactants Chloroformate + Amine Intermediate Zwitterionic Tetrahedral Intermediate Reactants->Intermediate k1 (rate-determining) Products Carbamate + HCl Intermediate->Products k2

Caption: Stepwise mechanism for the aminolysis of chloroformates.

Solvent plays a crucial role in the reaction mechanism and rate. For instance, the aminolysis of these chloroformates with anilines in acetonitrile is a concerted process, as the less polar solvent destabilizes the charged tetrahedral intermediate.[1][2]

Solvolysis studies, analyzed using the extended Grunwald-Winstein equation, further corroborate the higher reactivity of p-nitrothis compound. The sensitivities to solvent nucleophilicity (l) and ionizing power (m) are similar for both compounds, suggesting a consistent addition-elimination mechanism where the addition of the nucleophile is the rate-determining step.[3]

Experimental Protocols

The following outlines a generalized experimental protocol for the kinetic analysis of chloroformate reactions, based on methodologies described in the literature.[1][4]

Kinetic Measurements via Spectrophotometry

This method is widely used to determine the reaction rates of this compound and p-nitrothis compound with various nucleophiles.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis ReagentPrep Prepare Chloroformate Stock Solution Mixing Mix Solutions in Spectrophotometer Cell ReagentPrep->Mixing NucleophilePrep Prepare Nucleophile Solution (e.g., Amine in Buffer) NucleophilePrep->Mixing Spectro Monitor Absorbance Change Over Time Mixing->Spectro k_obs Calculate Pseudo-First-Order Rate Constant (k_obs) Spectro->k_obs k_N Plot k_obs vs. [Nucleophile] to Determine Second-Order Rate Constant (k_N) k_obs->k_N

Caption: Generalized workflow for kinetic analysis using spectrophotometry.

1. Materials and Reagent Preparation:

  • This compound and p-nitrothis compound of high purity are used.[1]

  • A stock solution of the chloroformate is prepared in a suitable solvent (e.g., acetonitrile).

  • A series of aqueous buffer solutions containing varying concentrations of the nucleophile (e.g., an amine) are prepared. The ionic strength is typically kept constant using an inert salt like KCl.[1][2]

2. Kinetic Runs:

  • Reactions are carried out in a quartz cuvette inside a diode array spectrophotometer with a constant temperature cell holder, typically at 25.0 °C.[1]

  • The reaction is initiated by injecting a small aliquot of the chloroformate stock solution into the cuvette containing the nucleophile solution. The final concentration of the chloroformate is typically in the range of 2-5 x 10-5 M.[1]

  • The reaction is monitored by following the change in absorbance at a specific wavelength. For p-nitrothis compound, the formation of the p-nitrophenoxide anion can be monitored at around 400 nm.[1] For this compound, the reaction is typically followed in the UV range of 210-270 nm.[1]

  • Reactions are conducted under pseudo-first-order conditions with a large excess of the nucleophile over the chloroformate.[1]

3. Data Analysis:

  • The pseudo-first-order rate coefficients (kobsd) are determined from the absorbance versus time data.

  • The second-order rate coefficients for the reaction with the nucleophile (kN) are obtained from the slope of a linear plot of kobsd versus the concentration of the free nucleophile.[1][2]

Conclusion

The presence of the electron-withdrawing p-nitro group makes p-nitrothis compound a significantly more reactive acylating agent than this compound. This is evident from its higher rate constants in both aminolysis and hydrolysis reactions. The choice between these two reagents will depend on the specific application. This compound offers greater stability, which may be advantageous in certain multi-step syntheses. Conversely, the enhanced reactivity of p-nitrothis compound makes it a more efficient reagent for reactions requiring rapid and complete conversion, provided that its lower stability is taken into account. The quantitative data and experimental protocols presented here provide a solid foundation for researchers to make informed decisions in their synthetic endeavors.

References

Phenyl Chloroformate: A Superior Reagent for Carbamate and Carbonate Synthesis in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of reagents is paramount to the success of synthetic endeavors. In the realm of chloroformate esters, phenyl chloroformate emerges as a superior choice for a variety of applications, most notably in the synthesis of carbamates and carbonates. This guide provides an objective comparison of this compound's performance against other common chloroformate esters, supported by experimental data and detailed protocols, to inform reagent selection in your critical research.

This compound distinguishes itself from other chloroformate esters, such as ethyl chloroformate and benzyl chloroformate, through a combination of enhanced reactivity, stability, and versatility. These advantages are particularly evident in its widespread use as a crucial intermediate in the production of pharmaceuticals, agrochemicals, and polymers.[1]

Superior Reactivity and Stability

The enhanced reactivity of this compound can be attributed to the electron-withdrawing nature of the phenyl group, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. This leads to faster reaction rates and often higher yields compared to its alkyl counterparts.

One of the key advantages of this compound is its greater thermal stability compared to primary and secondary alkyl chloroformates. The general order of thermal stability for chloroformates is: aryl > primary alkyl > secondary alkyl > tertiary alkyl.[2] This increased stability allows for more flexible reaction conditions and easier handling and storage.

Furthermore, studies on the conversion of primary amides to nitriles have shown that this compound is a highly efficient dehydrating agent for this transformation, while the reaction is significantly slower with methyl and ethyl chloroformates under similar conditions.[3][4]

Enhanced Performance in Carbamate and Carbonate Synthesis

This compound is a highly effective reagent for the synthesis of carbamates from primary and secondary amines.[5] The resulting phenyl carbamates are stable and can be used as synthons for further reactions.[6] This is particularly valuable in drug design, where the carbamate functional group serves as a bioisostere for amide bonds, enhancing metabolic stability.[5]

The phenoxycarbonyl (Phoc) group, introduced by this compound, can also serve as a chemoselective protecting group for amines. Phenylcarbamates of primary amines are reactive towards forming ureas, while those of secondary amines can be used as tags.[6]

Quantitative Comparison of Chloroformate Ester Performance

The following tables summarize available quantitative data to facilitate a comparison between this compound and other common chloroformate esters.

Table 1: Comparison of Hydrolysis Half-lives of Chloroformate Esters in Water

Chloroformate EsterHydrolysis Half-life (minutes)Reference
This compound53.2[2]
Methyl Chloroformate1.4[2]
Ethyl Chloroformate2.9[2]
Propyl Chloroformate4.3[2]
Isopropyl Chloroformate10.5[2]

Table 2: Solvolysis Rate Constants (k) of Chloroformate Esters in Various Solvents at 25.0 °C

Chloroformate EsterSolventRate Constant (k) s⁻¹Reference
This compound100% Ethanol1.05 x 10⁻⁵[1]
90% Ethanol1.35 x 10⁻⁴[1]
100% Methanol4.31 x 10⁻⁵[1]
90% Methanol2.50 x 10⁻⁴[1]
Benzyl Chloroformate100% Ethanol1.16 x 10⁻⁵[1]
90% Ethanol6.13 x 10⁻⁵[1]
100% Methanol3.48 x 10⁻⁵[1]
90% Methanol1.48 x 10⁻⁴[1]
Allyl Chloroformate100% Ethanol1.13 x 10⁻⁵[1]
90% Ethanol5.86 x 10⁻⁵[1]
100% Methanol3.25 x 10⁻⁵[1]
90% Methanol1.40 x 10⁻⁴[1]
Vinyl Chloroformate100% Ethanol1.11 x 10⁻³[1]
90% Ethanol2.87 x 10⁻³[1]
100% Methanol2.21 x 10⁻³[1]
90% Methanol4.09 x 10⁻³[1]

Experimental Protocols

General Protocol for Carbamate Synthesis using this compound

This protocol is a generalized procedure for the synthesis of carbamates from primary or secondary amines using this compound.[5]

Materials:

  • Amine (1.0 equivalent)

  • This compound (1.1 equivalents)

  • Anhydrous solvent (e.g., THF, CH₂Cl₂, Ethyl Acetate)

  • Base (e.g., Pyridine, Triethylamine, NaHCO₃, NaOH) (1.0-1.2 equivalents, if required)

  • Round-bottom flask

  • Stirring apparatus

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Dissolve the amine in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • If an acid scavenger is required, add the base.

  • Cool the mixture to the desired temperature (typically 0 °C to room temperature).

  • Add this compound dropwise to the stirred amine solution.

  • Allow the reaction to stir until completion, monitoring by a suitable method (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of NaHCO₃).

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Protocol for Kinetic Study of Chloroformate Solvolysis

This protocol is a generalized procedure for studying the kinetics of chloroformate solvolysis.[2]

Materials:

  • Chloroformate reagent

  • Purified solvent or solvent mixture

  • Constant-temperature water bath

  • Titration apparatus

  • Standardized base solution

  • Indicator (e.g., Lacmoid)

Procedure:

  • Prepare a solution of the chloroformate (typically 0.003–0.009 M) in the desired solvent.

  • Place the reaction vessel in a constant-temperature water bath.

  • Withdraw aliquots at specific time intervals.

  • Quench the reaction in a cooled acetone solution.

  • Titrate the developed acid (HCl) with a standardized base solution using a suitable indicator.

  • Calculate the first-order rate constant from the titration data.

Visualizing Reaction Pathways and Workflows

Carbamate_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amine Dissolve Amine in Anhydrous Solvent Base Add Base (if required) Amine->Base Cooling Cool to Desired Temperature Base->Cooling Add_PCF Add Phenyl Chloroformate Dropwise Cooling->Add_PCF Stir Stir to Completion (Monitor) Add_PCF->Stir Quench Quench Reaction Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify Product Dry->Purify

Caption: A typical experimental workflow for carbamate synthesis using this compound.

Chloroformate_Reactivity_Mechanism cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products Chloroformate R-O-CO-Cl Addition Nucleophilic Addition (Tetrahedral Intermediate) Chloroformate->Addition Nucleophile Nu-H Nucleophile->Addition Elimination Elimination of Cl⁻ Addition->Elimination Product R-O-CO-Nu Elimination->Product HCl HCl Elimination->HCl

Caption: General mechanism for the reaction of a chloroformate with a nucleophile.

Conclusion

This compound offers significant advantages over other chloroformate esters, particularly in terms of its enhanced reactivity, thermal stability, and effectiveness in synthesizing carbamates and carbonates. The provided data and protocols underscore its utility as a versatile and efficient reagent for researchers, scientists, and drug development professionals. The careful consideration of the comparative data presented here will enable more informed decisions in the selection of chloroformate reagents, ultimately contributing to more successful and efficient synthetic outcomes.

References

A Researcher's Guide to Quantitative Analysis of Reaction Completion with Phenyl Chloroformate and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of reaction completion is paramount for ensuring the quality, efficacy, and safety of synthesized compounds. Phenyl chloroformate is a widely utilized reagent for the derivatization of primary and secondary amines, phenols, and other nucleophiles, rendering them amenable to analysis by various chromatographic techniques. This guide provides an objective comparison of this compound with other common derivatization agents, supported by experimental data, to aid in the selection of the optimal reagent and analytical method for your specific application.

This guide will delve into the performance of this compound alongside key alternatives, including other chloroformates, sulfonyl chlorides, and isothiocyanates. We will explore their reaction mechanisms, optimal conditions, and the stability of their resulting derivatives to provide a comprehensive resource for informed decision-making in your analytical workflows.

Comparative Performance of Derivatization Reagents

The choice of derivatization reagent significantly impacts the sensitivity, selectivity, and reproducibility of the analysis. The following tables summarize quantitative data on the performance of this compound and its alternatives, focusing on key parameters such as reaction conditions and analytical detection limits.

Table 1: Reaction Conditions for Derivatization

ReagentAnalyte TypeTypical Reaction TimeTypical Reaction TemperaturepH
This compound Amines, Phenols1 - 10 min0°C - Room Temperature> 9 (alkaline)
Ethyl Chloroformate Amines, Phenols< 2 minRoom Temperature> 9 (alkaline)[1][2]
9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) Amines13 - 40 minRoom TemperatureAlkaline
Dansyl Chloride Amines30 - 60 min37 - 60°C9.5 - 10.5
Dabsyl Chloride Amines15 - 30 min40 - 70°C~8.6[3]
Phenyl Isothiocyanate (PITC) Amines10 - 20 min25°CMildly Alkaline[4]

Table 2: Analytical Performance of Derivatized Analytes

ReagentAnalytical MethodLimit of Quantification (LOQ)Key AdvantagesKey Disadvantages
This compound GC-MS, LC-MSAnalyte dependentGood reactivity, stable derivativesPhenol byproduct can be challenging to remove[5]
Ethyl Chloroformate GC-MS25 - 100 ng/mL[2]Fast reaction, volatile byproducts[1][6]Less stable derivatives compared to this compound
9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) HPLC-Fluorescencepmol rangeHigh sensitivityDerivatives can be unstable, requires excess reagent removal
Dansyl Chloride HPLC-Fluorescence, LC-MSpmol rangeHigh sensitivity, stable derivativesLong reaction time, potential for multiple derivatizations
Dabsyl Chloride HPLC-Vispmol rangeStable derivatives, visible detection[3]Lower sensitivity than fluorescence methods
Phenyl Isothiocyanate (PITC) HPLC-UV, LC-MS311–2721 pmol/µL[4]High sensitivity for amino acids, stable derivatives[4]Complex derivatization procedure

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate quantitative analysis. Below are representative protocols for derivatization using this compound and a common alternative, ethyl chloroformate.

Protocol 1: Derivatization of Amines with this compound for GC-MS Analysis

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • Sample containing the amine analyte

  • This compound solution (e.g., 10% in a dry, inert solvent like acetonitrile or toluene)

  • Aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH ~8.5)

  • Organic extraction solvent (e.g., hexane, ethyl acetate)

  • Anhydrous sodium sulfate

  • GC-MS system

Procedure:

  • Dissolve a known quantity of the sample in the aqueous buffer.

  • Cool the solution to 0-5°C in an ice bath.

  • Add the this compound solution dropwise while vigorously stirring. The reaction is typically rapid.

  • Continue stirring for 5-10 minutes at 0-5°C.

  • Extract the derivatized product with the organic solvent (e.g., 2 x 20 mL of hexane).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter or decant the solvent and concentrate it under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for GC-MS analysis.

Protocol 2: Derivatization of Phenolic Compounds with Ethyl Chloroformate for GC-MS Analysis

This protocol is adapted from methods for the analysis of phenols in aqueous samples.[1][2]

Materials:

  • Aqueous sample or standard solution of the phenolic analyte

  • 0.6 M Sodium Bicarbonate (NaHCO₃) solution[1]

  • Hexane

  • Ethyl Chloroformate (ECF)[1]

  • Pyridine (as a catalyst)[1]

  • Chloroform

  • GC-MS system

Procedure:

  • To 0.25 mL of the aqueous sample in a glass tube, add 65 µL of 0.6 M NaHCO₃ to make the solution alkaline (pH > 9).[1]

  • Add 2 mL of hexane and 30 µL of ECF to the solution.[1]

  • Slowly add 10 µL of pyridine.[1]

  • Briefly leave the tube uncapped to release any CO₂ produced.[1]

  • Shake the mixture for 2 minutes.

  • Remove the organic (upper) layer.

  • Perform a second extraction with 2 mL of chloroform containing an additional 20 µL of ECF.[1]

  • Combine the organic extracts and dry them under a stream of nitrogen.[1]

  • Resuspend the residue in 75 µL of chloroform for GC-MS analysis.[1]

Visualizing the Workflow and Reaction

To better illustrate the processes involved in derivatization and analysis, the following diagrams were created using the DOT language.

cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Analyte Analyte in Solution (e.g., Amine, Phenol) Buffer Add Alkaline Buffer (e.g., NaHCO3) Analyte->Buffer Reagent Add this compound Buffer->Reagent Reaction Derivatization Reaction Reagent->Reaction Solvent Add Organic Solvent (e.g., Hexane) Reaction->Solvent Extract Separate Organic Layer Solvent->Extract Dry Dry & Concentrate Extract->Dry GCMS GC-MS Analysis Dry->GCMS Data Quantitative Data GCMS->Data

Caption: Experimental workflow for derivatization and analysis.

Amine Primary/Secondary Amine (R-NHR') Carbamate Phenyl Carbamate Derivative Amine->Carbamate + this compound HCl HCl PhChloroformate This compound PhChloroformate->Carbamate PhChloroformate->HCl

Caption: Reaction of an amine with this compound.

Monitoring Reaction Completion

Several techniques can be employed for the quantitative analysis of reaction completion.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and thermally stable derivatized compounds. The disappearance of the starting material peak and the appearance of the product peak can be monitored and quantified.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile derivatives, LC-MS is the method of choice. It offers high sensitivity and selectivity.[8][9]

  • High-Performance Liquid Chromatography (HPLC): Coupled with UV or fluorescence detectors, HPLC is a robust method for quantifying derivatized analytes, especially when high sensitivity is required.[10]

  • Quantitative NMR (qNMR): This technique allows for direct, in-situ monitoring of the reaction mixture without the need for derivatization for analysis. By integrating the signals of the reactant and product, the reaction progress can be accurately quantified. Benchtop NMR spectrometers are making this technique more accessible for routine reaction monitoring.[11][12]

Conclusion

The selection of an appropriate derivatization reagent and analytical method is a critical decision that depends on the specific analytical goals, the nature of the analyte, the sample matrix, and the available instrumentation. While this compound is a robust and effective reagent, alternatives such as ethyl chloroformate, FMOC-Cl, dansyl chloride, dabsyl chloride, and PITC offer a broad spectrum of reactivity, stability, and detection possibilities.[3] For real-time, non-destructive reaction monitoring, qNMR presents a powerful alternative to chromatography-based methods. By carefully considering the data and protocols presented in this guide, researchers can make an informed choice to ensure accurate and reliable quantitative analysis of their reactions.

References

A Researcher's Guide to Spectroscopic Identification of Phenyl Chloroformate-Derivatized Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the derivatization of polar analytes is a critical step to enhance their volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis. Phenyl chloroformate is a versatile reagent for this purpose, reacting with a variety of functional groups, including amines, phenols, and alcohols, to produce phenyl carbamate and phenyl carbonate derivatives, respectively. This guide provides a comprehensive comparison of this compound derivatization with other common techniques, supported by spectroscopic data and detailed experimental protocols.

Comparison of Derivatization Agents

The choice of derivatization agent is crucial and depends on the analyte, the analytical technique, and the desired outcome. This compound offers a balance of reactivity and derivative stability. Here, we compare its performance characteristics with two other major classes of derivatization agents: silylating and acylating agents.

Derivatization Agent ClassRepresentative Reagent(s)Target AnalytesReaction ConditionsDerivative StabilityKey AdvantagesLimitations
Chloroformates This compound, Ethyl Chloroformate (ECF)Amines, Phenols, Alcohols, Carboxylic AcidsRoom temperature to moderate heat; Aqueous or organic media; Often requires a base catalyst (e.g., pyridine)Good to excellent; generally more stable than silyl derivativesCan be performed in aqueous media, reducing sample preparation time; derivatives often exhibit clear fragmentation patterns in MS.[1][2]Reagents can be moisture-sensitive; reaction byproducts may need to be removed.
Silylating Agents MSTFA, MTBSTFAAlcohols, Phenols, Carboxylic Acids, Amines60-100°C for 5-60 minSusceptible to hydrolysisEffective for a wide range of compounds; reagents are highly reactive.Requires strictly anhydrous conditions, which can complicate sample preparation.[3]
Acylating Agents Acetic Anhydride, PFPA, TFAAAmines, Alcohols, PhenolsRoom temperature to elevated temperatures; often requires a catalystGenerally very stableDerivatives are typically very stable; can introduce fluorinated groups to enhance electron capture detection.Can form acidic byproducts that may need to be removed prior to analysis.

Spectroscopic Identification of this compound Derivatives

The derivatization of a target analyte with this compound results in the formation of a phenyl carbamate (from primary or secondary amines) or a phenyl carbonate (from alcohols or phenols). These derivatives exhibit characteristic spectroscopic signatures.

Mass Spectrometry (MS)

Upon electron ionization, phenyl carbamate and phenyl carbonate derivatives undergo predictable fragmentation.

  • Phenyl Carbamates (from Amines): The molecular ion peak is typically observed. A key fragmentation pathway involves the cleavage of the C-O bond, leading to the formation of a phenoxy radical and a protonated isocyanate, or the loss of the phenoxy group to give an acylium ion. The phenyl cation (m/z 77) is also a common fragment.

  • Phenyl Carbonates (from Phenols/Alcohols): These derivatives also show a prominent molecular ion. Characteristic fragmentation includes the loss of CO2 to form an ether, and cleavage to produce a phenoxy radical and an acylium ion derived from the alcohol/phenol. The presence of the phenyl group often leads to a fragment at m/z 94 (phenol).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The protons on the phenyl ring of the derivatizing group typically appear as a multiplet in the aromatic region (δ 7.0-7.5 ppm). The formation of a carbamate introduces a proton on the nitrogen (for primary amines), which can be observed, although its chemical shift can be broad and variable.

¹³C NMR: The carbonyl carbon of the carbamate or carbonate group gives a characteristic signal in the range of δ 150-160 ppm.[4] The carbons of the phenyl ring from the derivatizing agent will also be present in the aromatic region of the spectrum.[4][5][6][7]

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum of a this compound-derivatized compound is the strong carbonyl (C=O) stretching vibration of the carbamate or carbonate group, which typically appears in the region of 1700-1780 cm⁻¹. The C-O stretching vibrations are also observable, usually in the 1200-1300 cm⁻¹ region.

Spectroscopic TechniquePhenyl Carbamate Derivative (from Aniline)
Mass Spectrometry (m/z) Molecular Ion: 213; Key Fragments: 119, 93, 77, 65
¹³C NMR (δ, ppm) Carbonyl: ~152; Aromatic: ~118-139
IR Spectroscopy (cm⁻¹) C=O Stretch: ~1730; N-H Stretch: ~3300; C-O Stretch: ~1220

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for the derivatization of amines and phenols using this compound for GC-MS analysis.

Protocol 1: Derivatization of Amines with this compound

This protocol is suitable for the derivatization of primary and secondary amines to form phenyl carbamates.

Materials:

  • Sample containing the amine analyte

  • This compound solution (10% in aprotic solvent like acetonitrile or toluene)

  • Pyridine (catalyst)

  • Aqueous sodium bicarbonate solution (e.g., 1 M)

  • Extraction solvent (e.g., hexane, ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • To 100 µL of the sample in a reaction vial, add 100 µL of aqueous sodium bicarbonate solution to adjust the pH to >8.

  • Add 200 µL of the this compound solution.

  • Add 10 µL of pyridine to catalyze the reaction.

  • Vortex the mixture vigorously for 1 minute and let it react at room temperature for 15 minutes.

  • Add 500 µL of the extraction solvent and vortex for 1 minute to extract the derivative.

  • Centrifuge to separate the phases.

  • Transfer the organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for injection into the GC-MS.

Protocol 2: Derivatization of Phenols with this compound

This protocol is designed for the derivatization of phenolic compounds to form phenyl carbonates.

Materials:

  • Sample containing the phenolic analyte

  • This compound solution (10% in aprotic solvent like acetonitrile or toluene)

  • Pyridine (catalyst)

  • Aqueous sodium carbonate solution (e.g., 1 M)

  • Extraction solvent (e.g., hexane, ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • To 100 µL of the sample in a reaction vial, add 100 µL of aqueous sodium carbonate solution to ensure the phenol is in its phenolate form (pH > 10).

  • Add 200 µL of the this compound solution.

  • Add 10 µL of pyridine.

  • Vortex the mixture for 1 minute and allow it to react at room temperature for 20 minutes.

  • Add 500 µL of the extraction solvent and vortex for 1 minute.

  • Centrifuge to separate the layers.

  • Carefully transfer the organic layer to a new vial and dry it over anhydrous sodium sulfate.

  • The derivatized sample is ready for GC-MS analysis.

Visualizing the Workflow and Chemical Transformation

Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and the chemical reactions involved.

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization Reaction cluster_workup Work-up cluster_analysis Analysis Sample Analyte Solution (Amine/Phenol) Adjust_pH Adjust pH (Add Base) Sample->Adjust_pH Add_Reagent Add Phenyl Chloroformate Adjust_pH->Add_Reagent Add_Catalyst Add Catalyst (Pyridine) Add_Reagent->Add_Catalyst React Vortex & React Add_Catalyst->React Extract Liquid-Liquid Extraction React->Extract Dry Dry Organic Phase (Na2SO4) Extract->Dry Analysis GC-MS Analysis Dry->Analysis

A generalized workflow for the derivatization and analysis of compounds using this compound.

Derivatization_Reaction cluster_reactants Reactants cluster_product Product Analyte R-XH (Amine, Phenol, Alcohol) Plus + Analyte->Plus Reagent This compound Arrow Pyridine (Catalyst) Reagent->Arrow Derivative Derivative (Phenyl Carbamate/Carbonate) Plus->Reagent Arrow->Derivative

The chemical transformation during this compound derivatization.

References

Phenyl Chloroformate: A Chemoselectivity Compass in the Synthesis of Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of organic synthesis, the choice of reagent is paramount to achieving desired molecular transformations with precision. Phenyl chloroformate has emerged as a versatile and chemoselective tool, offering distinct advantages in the modification of complex molecules. This guide provides an objective comparison of this compound's performance against other alternatives, supported by experimental data and detailed protocols, to aid in the strategic selection of reagents for your synthetic endeavors.

This compound is a highly reactive acylating agent widely employed for the protection of amines, the synthesis of carbonates, and the dehydration of primary amides to nitriles. Its reactivity, governed by the electron-withdrawing nature of the phenyl group, allows for efficient reactions under mild conditions. However, the true measure of its utility lies in its ability to selectively react with one functional group in the presence of others, a critical consideration in the synthesis of multifunctional compounds.

At a Glance: Chemoselectivity of this compound

Functional Group TransformationReactivity with this compoundChemoselectivity Profile
Primary & Secondary Amines HighPreferentially reacts with primary amines over secondary amines. Generally more reactive towards amines than alcohols.
Alcohols & Phenols ModerateReacts to form carbonates, but generally slower than with amines.
Primary Amides High (with base)Efficiently converts primary amides to nitriles under mild conditions.
Tertiary Amines ModerateCan be used for the dealkylation of tertiary amines.
Carboxylic Acids ModerateForms mixed anhydrides.

In-Depth Comparison: this compound vs. Alternative Reagents

Protection of Amines as Carbamates

The protection of amines is a fundamental strategy in multi-step organic synthesis. Chloroformates are a common class of reagents for this purpose, forming stable carbamate protecting groups.

Comparison of Chloroformates for Amine Protection

ReagentTypical Reaction ConditionsYield of CarbamateKey AdvantagesKey Disadvantages
This compound Amine, THF, room temperatureGood to Excellent[1]Cost-effective, stable reagent.Phenol byproduct can complicate purification.
Benzyl Chloroformate (Cbz-Cl) Amine, NaHCO₃, THF/water, 0 °C to rtHighCbz group is stable and can be removed by mild hydrogenolysis.[2]Reagent is a lachrymator and potentially carcinogenic.[3]
Ethyl Chloroformate Amine, base, solventVariableInexpensive.Less reactive than phenyl or benzyl chloroformate.
9-Fluorenylmethyloxycarbonyl Chloride (Fmoc-Cl) Amine, NaHCO₃, acetone/water, rtHighFmoc group is base-labile, allowing for orthogonal protection strategies.[2]Not suitable for base-sensitive substrates.

Chemoselectivity in Polyamines: Studies on the reaction of alkyl phenyl carbonates, derived from this compound, with polyamines have demonstrated a high degree of chemoselectivity for primary amines over secondary amines. This suggests that this compound itself would exhibit similar selectivity, making it a valuable reagent for the selective protection of primary amino groups in complex molecules containing multiple amine functionalities.[4]

Conversion of Primary Amides to Nitriles

The dehydration of primary amides to nitriles is a crucial transformation in organic synthesis. This compound, in the presence of a base like pyridine, offers a mild and efficient method for this conversion.

Comparison of Dehydrating Agents for Primary Amides

ReagentTypical Reaction ConditionsYield of NitrileKey AdvantagesKey Disadvantages
This compound/Pyridine Amide, CH₂Cl₂, rt82-95%[5]Mild conditions, high yields, tolerates various functional groups.[5]Requires stoichiometric amounts of reagent and base.
Phosphorus Pentoxide (P₂O₅) Amide, heatVariableStrong dehydrating agent.Harsh conditions, can lead to side reactions.[6]
Trifluoroacetic Anhydride (TFAA)/Et₃N Amide, CH₂Cl₂, 0 °C to rtGood to ExcellentHigh reactivity.Can be expensive, corrosive.
Oxalyl Chloride/Et₃N/Ph₃PO (catalytic) Amide, MeCN, <10 minHighVery fast reaction times, catalytic in phosphine oxide.Oxalyl chloride is toxic and moisture-sensitive.

A notable advantage of this compound is its superior reactivity compared to other simple chloroformates for this transformation. Studies have shown that under similar conditions, methyl and ethyl chloroformates lead to very slow or incomplete reactions for the conversion of primary amides to nitriles.[5] This highlights the enhanced electrophilicity of the carbonyl carbon in this compound due to the electron-withdrawing nature of the phenyl group.

Experimental Protocols

General Protocol for the Synthesis of Carbamates using this compound[1][7]

Materials:

  • Primary or secondary amine (1.0 equiv)

  • This compound (1.1 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • 1 N Sodium hydroxide (NaOH) solution

  • Dichloromethane

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the amine (5.0 mmol) in dry THF (20.0 mL) in a round-bottom flask under an argon atmosphere with magnetic stirring.

  • Add this compound (5.5 mmol) in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with 1 N NaOH aqueous solution.

  • Extract the mixture twice with dichloromethane.

  • Combine the organic extracts, wash with brine, and dry over MgSO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude carbamate, which can be further purified by column chromatography or recrystallization.

Protocol for the Conversion of Primary Amides to Nitriles using this compound[5]

Materials:

  • Primary amide (5.0 mmol)

  • This compound (5.5 mmol)

  • Dry pyridine (10.0 mmol)

  • Dry dichloromethane (CH₂Cl₂) (25 mL)

  • Water

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred, ice-cooled solution or suspension of the primary amide (5.0 mmol) in dry CH₂Cl₂ (25 mL), add dry pyridine (10.0 mmol).

  • Add this compound (5.5 mmol) dropwise to the mixture.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction with water (8 mL).

  • Extract the reaction mixture with CH₂Cl₂ (2 x 25 mL).

  • Combine the organic phases, wash with brine, and dry over Na₂SO₄.

  • Remove the solvent in vacuo to afford the crude nitrile, which can be purified by column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

To illustrate the application of this compound in a biologically relevant context, consider its use in the synthesis of carbamate-based inhibitors of acetylcholinesterase (AChE), an enzyme critical in neurotransmission. Carbamates can act as inhibitors by carbamoylating a serine residue in the active site of AChE, rendering the enzyme inactive.

Acetylcholinesterase_Inhibition cluster_synthesis Carbamate Inhibitor Synthesis cluster_inhibition Enzymatic Inhibition Amine Amine Precursor Carbamate Carbamate Inhibitor Amine->Carbamate Reaction PhCF This compound AChE_active Active Acetylcholinesterase (with Serine-OH) Carbamate->AChE_active Inhibits AChE_inactive Inactive Carbamoylated Acetylcholinesterase AChE_active->AChE_inactive Carbamoylation by Carbamate Inhibitor Products Choline + Acetate AChE_active->Products Hydrolysis ACh Acetylcholine ACh->AChE_active Substrate Binding

Caption: Synthesis of a carbamate inhibitor and its mechanism of action on acetylcholinesterase.

The following diagram outlines a general experimental workflow for the synthesis and purification of a carbamate using this compound.

Carbamate_Synthesis_Workflow start Start dissolve_amine Dissolve Amine in Anhydrous Solvent start->dissolve_amine add_base Add Base (if required) dissolve_amine->add_base cool_mixture Cool Mixture (e.g., 0 °C) add_base->cool_mixture add_phcf Add this compound Dropwise cool_mixture->add_phcf reaction Stir at Room Temperature (Monitor by TLC) add_phcf->reaction workup Aqueous Workup (e.g., NaOH, Brine) reaction->workup extract Extract with Organic Solvent workup->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify Product (Chromatography/Recrystallization) dry_concentrate->purify end End purify->end

Caption: A typical experimental workflow for carbamate synthesis using this compound.

References

A Comparative Guide to the Grunwald-Winstein Analysis of Phenyl Chloroformate Solvolysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the mechanisms of solvolysis is crucial for predicting reaction outcomes, optimizing synthesis pathways, and ensuring the stability of pharmaceutical compounds. The Grunwald-Winstein equation serves as a powerful tool in mechanistic organic chemistry to investigate the role of the solvent in solvolysis reactions. This guide provides a detailed comparison of the solvolysis of phenyl chloroformate with other chloroformate esters, supported by experimental data and methodologies.

The Grunwald-Winstein Equation: A Tool for Mechanistic Insight

The extended Grunwald-Winstein equation is a linear free energy relationship that correlates the specific rate of solvolysis (k) of a substrate in a given solvent to the rate in a standard solvent (k₀, typically 80% ethanol/20% water). The equation is expressed as:

log(k/k₀) = lNT + mYCl

Where:

  • l is the sensitivity of the solvolysis rate to changes in solvent nucleophilicity (NT).

  • m is the sensitivity of the solvolysis rate to changes in solvent ionizing power (YCl).

  • NT is the solvent nucleophilicity parameter.

  • YCl is the solvent ionizing power parameter for a chloride leaving group.

The magnitudes of l and m provide significant insight into the reaction mechanism. A high l value suggests a mechanism with a high degree of nucleophilic participation from the solvent in the rate-determining step, characteristic of an addition-elimination pathway. Conversely, a high m value indicates a mechanism with significant charge separation in the transition state, typical of an ionization mechanism (SN1-like).

Grunwald_Winstein_Equation cluster_equation Grunwald-Winstein Equation cluster_parameters Parameters k log(k/k₀) equals = lNT lNT plus + l l Sensitivity to Solvent Nucleophilicity lNT->l NT NT Solvent Nucleophilicity lNT->NT mYCl mYCl m m Sensitivity to Solvent Ionizing Power mYCl->m YCl YCl Solvent Ionizing Power mYCl->YCl

Figure 1: The relationship of parameters in the Grunwald-Winstein equation.

Experimental Protocol for Solvolysis Studies

The determination of Grunwald-Winstein parameters relies on the precise measurement of solvolysis rates in a variety of solvents with differing nucleophilicity and ionizing power.

A typical experimental workflow includes:

  • Solvent Preparation: A range of pure and binary aqueous-organic solvents are prepared. To minimize multicollinearity between NT and YCl, it is crucial to include fluoroalcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) in the solvent set.[1]

  • Kinetic Runs: The solvolysis reactions are typically followed by monitoring the production of acid using a conductometric or titrimetric method. The reaction is initiated by adding a small aliquot of the chloroformate ester to the thermostated solvent. The first-order rate constant (k) is then determined from the change in conductivity or the volume of titrant added over time.

  • Data Analysis: The specific rates of solvolysis (k) are determined for each solvent. The values of log(k/k₀) are then plotted against lNT + mYCl. A multiple regression analysis is performed to obtain the values of l and m.

experimental_workflow prep Solvent Preparation (Pure & Binary Mixtures) thermo Thermostating the Solvent prep->thermo initiate Initiation of Reaction (Addition of Chloroformate) thermo->initiate monitor Monitoring Reaction Progress (e.g., Conductometry) initiate->monitor calc Calculation of Rate Constant (k) monitor->calc analysis Grunwald-Winstein Analysis (Multiple Regression) calc->analysis lm Determination of l and m values analysis->lm

Figure 2: A generalized experimental workflow for a solvolysis study.

Comparative Analysis of this compound Solvolysis

The solvolysis of this compound has been extensively studied and is often considered a benchmark for the addition-elimination mechanism.[1][2] A detailed comparison with other chloroformate esters reveals the influence of the ester group on the reaction mechanism.

Chloroformate Esterl Value (±SD)m Value (±SD)l/m RatioProposed Mechanism
Phenyl 1.66 ± 0.050.56 ± 0.032.96Addition-Elimination[2][3]
p-Nitrophenyl1.68 ± 0.060.46 ± 0.043.65Addition-Elimination[3][4]
p-Methoxyphenyl1.60 ± 0.050.57 ± 0.052.81Addition-Elimination[3]
Isopropyl0.210.580.36Ionization (in highly ionizing solvents)[5]
2-Adamantyl0.030.480.06Ionization[5]
n-Propyl1.560.552.84Addition-Elimination (dominant)[6]
Ethyl1.560.552.84Addition-Elimination (dominant)[7]

Key Observations and Mechanistic Interpretations:

  • This compound and its Derivatives: Phenyl, p-nitrophenyl, and p-methoxyphenyl chloroformates all exhibit large l values and moderate m values.[2][3] This is strongly indicative of a bimolecular addition-elimination mechanism where the addition of a solvent molecule to the carbonyl carbon is the rate-determining step.[1][2] The high sensitivity to solvent nucleophilicity (l) highlights the importance of the solvent acting as a nucleophile in the transition state. The l/m ratio for these aromatic chloroformates is consistently high, further supporting this mechanism.[3]

  • Alkyl Chloroformates with Secondary and Bulky Groups: In contrast, isopropyl and 2-adamantyl chloroformates show very low l values and moderate m values.[5] This suggests a shift in mechanism towards an ionization pathway (SN1-like) , where the rate-determining step is the formation of an acylium ion intermediate. The negligible sensitivity to solvent nucleophilicity indicates that the solvent does not play a significant role as a nucleophile in the transition state. For 2-adamantyl chloroformate, the rigid adamantyl group sterically hinders nucleophilic attack, favoring the ionization pathway.[5]

  • Primary Alkyl Chloroformates: The solvolysis of n-propyl and ethyl chloroformates demonstrates dual reaction channels.[6][7] In most solvents, the mechanism is predominantly addition-elimination, as reflected by their high l and moderate m values, which are very similar to those of this compound.[6][7] However, in highly ionizing and poorly nucleophilic solvents (like aqueous fluoroalcohols), an ionization pathway becomes competitive.[6]

Conclusion

The Grunwald-Winstein analysis provides a robust framework for comparing the solvolysis mechanisms of different chloroformate esters. The solvolysis of this compound serves as a classic example of the addition-elimination pathway, characterized by a high sensitivity to solvent nucleophilicity. In contrast, alkyl chloroformates with bulky or secondary alkyl groups, such as isopropyl and 2-adamantyl chloroformate, favor an ionization mechanism with minimal nucleophilic solvent assistance. Primary alkyl chloroformates like n-propyl and ethyl chloroformate exhibit a duality of mechanism, with the dominant pathway being dependent on the solvent properties. This comparative analysis underscores the profound influence of the substrate structure and the solvent environment on the reaction mechanism, offering valuable predictive power for chemists in various fields.

References

Safety Operating Guide

Proper Disposal of Phenyl Chloroformate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This guide provides essential safety and logistical information for the proper disposal of phenyl chloroformate, a highly toxic and corrosive chemical commonly used in research and drug development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This compound is fatal if inhaled, causes severe skin burns and eye damage, and is harmful if swallowed.[1][2] It also reacts violently with water, producing toxic and corrosive fumes.[3][4][5]

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to work in a well-ventilated area, preferably under a chemical fume hood.[6] Appropriate personal protective equipment (PPE) must be worn at all times, including:

  • Respiratory Protection: A full-face respirator with a combination cartridge for organic vapors and acid gases is recommended. In case of inadequate ventilation, wear a self-contained breathing apparatus (SCBA).[1][4][7]

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[1][4]

  • Skin Protection: Wear chemical-resistant gloves (e.g., butyl rubber or Viton™), a chemically resistant apron or suit, and closed-toe shoes.[1][4]

All personnel handling this substance must be thoroughly trained on its hazards and the proper handling and emergency procedures.

Spill Management and Cleanup

In the event of a this compound spill, the following steps must be taken immediately:

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the spill area and ensure adequate ventilation.[3][8]

  • Contain the Spill: For small spills, absorb the material with a dry, inert absorbent such as sand, vermiculite, or a commercial chemical absorbent.[3][4][7] Do not use water or combustible materials like paper towels.[3][4] For larger spills, dike the area to prevent spreading.[3]

  • Collect and Store: Carefully collect the absorbed material and spilled chemical into a designated, sealable, and properly labeled waste container.[3][4][7] The container should be made of a corrosive-resistant material.[2][6]

  • Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., isopropanol) and then wash with soap and water. All cleaning materials should also be collected for proper disposal.

Step-by-Step Disposal Procedure

The disposal of this compound and its contaminated materials must be handled by a licensed waste disposal company.[8] The following is a general procedural outline:

  • Segregation and Labeling:

    • Do not mix this compound waste with other waste streams, especially aqueous waste, due to its violent reaction with water.[2][3][5]

    • Clearly label the waste container with "Hazardous Waste," "this compound," and all appropriate hazard pictograms (e.g., toxic, corrosive).[1]

  • Containerization:

    • Use only approved, leak-proof, and corrosive-resistant containers for storing this compound waste.[2][6]

    • Keep containers tightly closed and store in a cool, dry, and well-ventilated area, away from incompatible materials such as water, acids, bases, alcohols, and oxidizing agents.[3][9]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste.

    • Provide the licensed waste disposal company with a complete and accurate description of the waste, including its chemical composition and any known hazards.

  • Recommended Disposal Method:

    • The preferred method of disposal for this compound is incineration in a chemical incinerator equipped with an afterburner and a scrubber to neutralize the hazardous decomposition products, such as hydrogen chloride and phenol.[3][4][5][8]

Quantitative Data Summary

ParameterValueReference
UN Number2746
Hazard Class6.1 (Toxic), 8 (Corrosive)[3]
Acute Oral Toxicity (Rat LD50)1748.4 mg/kg
Acute Inhalation Toxicity (Rat LCLo)44 ppm (4 h)
Flash Point>69 °C[4]

This compound Disposal Workflow

start This compound Waste Generated ppe Wear Appropriate PPE (Respirator, Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs ppe->spill Yes no_spill No Spill ppe->no_spill No evacuate Evacuate and Ventilate Area spill->evacuate segregate Segregate from Incompatible Waste (e.g., Aqueous Solutions) no_spill->segregate absorb Absorb with Dry, Inert Material evacuate->absorb collect_spill Collect Absorbed Material into Labeled Waste Container absorb->collect_spill collect_spill->segregate containerize Store in a Labeled, Sealed, Corrosive-Resistant Container segregate->containerize storage Store in a Cool, Dry, Well-Ventilated Area containerize->storage contact_ehs Contact EHS for Pickup storage->contact_ehs disposal Disposal by Licensed Waste Company (Incineration) contact_ehs->disposal end Disposal Complete disposal->end

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Phenyl Chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the use of Phenyl chloroformate in laboratory settings, ensuring the protection of researchers and the integrity of experimental work.

For researchers, scientists, and professionals in drug development, the safe handling of hazardous chemicals is paramount. This compound, a combustible, corrosive, and highly toxic compound, demands stringent safety measures to prevent severe skin burns, eye damage, and potentially fatal inhalation.[1][2][3] This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to personal protective equipment is critical when handling this compound. The following table summarizes the required PPE, categorized by the area of protection.

Area of Protection Required Equipment Specifications and Best Practices
Eye and Face Protection Chemical safety goggles and a face shieldGoggles should be tightly fitting. A face shield (minimum 8 inches) must be worn in combination with goggles to provide maximum protection from splashes.[3]
Skin Protection Chemical-resistant gloves and a complete protective suitGloves: Must be inspected before use. Use proper removal techniques to avoid skin contact. Dispose of contaminated gloves after use.[3] Protective Suit: A complete suit protecting against chemicals is necessary. The type of material should be selected based on the concentration and amount of the substance being handled.[3]
Respiratory Protection Air-purifying respirator or a full-face supplied-air respiratorFor inadequate ventilation, a NIOSH-approved air-purifying respirator with appropriate cartridges (type ABEK) or a full-face supplied-air respirator is required.[3]

Operational Plan: From Receipt to Handling

A meticulous, step-by-step approach to handling this compound is crucial for maintaining a safe laboratory environment.

Receiving and Storage:
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, amines, and bases.[1] The recommended storage temperature is 2-8°C in an explosion-proof refrigerator.[3][4]

  • Inert Atmosphere: Store the container under an inert gas as it is moisture-sensitive.[3][4]

  • Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.

Handling:
  • Ventilation: All handling procedures must be conducted in a chemical fume hood to ensure adequate ventilation.[1]

  • Personal Protective Equipment: Before handling, don the appropriate PPE as detailed in the table above.

  • Dispensing: When dispensing, use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[3][5]

  • Avoid Contact: Avoid all contact with skin, eyes, and clothing. Do not breathe vapors or mist.[1][4]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

Spill Management Workflow

A prompt and well-organized response to a this compound spill is critical to mitigate exposure and environmental contamination.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_assessment_containment Assessment & Containment cluster_cleanup_disposal Cleanup & Disposal Evacuate Evacuate Spill Area Alert Alert Colleagues & Supervisor Evacuate->Alert Ignition Remove Ignition Sources Alert->Ignition Assess Assess Spill Size & Risk Ignition->Assess Once safe PPE Don Appropriate PPE Assess->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Absorbed Material Contain->Collect Container Place in Sealed Container Collect->Container Decontaminate Decontaminate Spill Area Container->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose

Caption: Workflow for managing a this compound spill.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and contaminated materials is essential to prevent environmental harm.

  • Waste Collection:

    • Collect surplus and non-recyclable solutions in a designated, labeled, and sealed container.

    • Contaminated materials, such as absorbent pads and used PPE, should also be collected in a separate, clearly labeled container.

  • Waste Disposal:

    • All waste containing this compound must be treated as hazardous waste.

    • Engage a licensed disposal company for the incineration of the chemical waste in an incinerator equipped with an afterburner and scrubber.[3]

    • Do not dispose of this compound down the drain, as it is harmful to aquatic life.[2]

    • Always consult and adhere to local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[2]

By adhering to these rigorous safety and handling protocols, researchers can confidently and safely utilize this compound in their vital work, ensuring both personal safety and the integrity of their research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenyl chloroformate
Reactant of Route 2
Reactant of Route 2
Phenyl chloroformate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。